Product packaging for 4-Cyanotetrahydro-4H-pyran(Cat. No.:CAS No. 4295-99-2)

4-Cyanotetrahydro-4H-pyran

Cat. No.: B1314638
CAS No.: 4295-99-2
M. Wt: 111.14 g/mol
InChI Key: RLZJFTOYCVIYLE-UHFFFAOYSA-N
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Description

4-Cyanotetrahydro-4H-pyran is a useful research compound. Its molecular formula is C6H9NO and its molecular weight is 111.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H9NO B1314638 4-Cyanotetrahydro-4H-pyran CAS No. 4295-99-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

oxane-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO/c7-5-6-1-3-8-4-2-6/h6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLZJFTOYCVIYLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30473405
Record name 4-Cyanotetrahydro-4H-pyran
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Molecular Weight

111.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4295-99-2
Record name Tetrahydro-2H-pyran-4-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4295-99-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Cyanotetrahydro-4H-pyran
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-Cyanotetrahydro-4H-pyran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Cyanotetrahydro-4H-pyran is a heterocyclic nitrile that serves as a valuable building block in medicinal chemistry and drug discovery. Its tetrahydropyran scaffold is a common motif in numerous bioactive compounds, often imparting favorable pharmacokinetic properties. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and insights into its role as a modulator of the Farnesoid X Receptor (FXR), a key target in metabolic and inflammatory diseases.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its application in synthesis, formulation, and biological screening. The following tables summarize the key quantitative data available for this compound.

Table 1: General and Physical Properties

PropertyValueReference
Molecular Formula C₆H₉NO[1]
Molecular Weight 111.14 g/mol [1]
Appearance Colorless to light yellow liquid[2]
Melting Point -47 °C
Boiling Point 82-83 °C (at 10 Torr)[2]
224 °C (at 760 mmHg)[3]
Density 1.0343 g/cm³[2]
~0.944 g/mL
Refractive Index 1.4521[2]

Table 2: Solubility and Partitioning

PropertyValueReference
Solubility in Water Soluble
Solubility in Organic Solvents Soluble in most organic solvents
logP (Predicted) 0.3

Table 3: Acid-Base Properties

PropertyValueReference
pKa (of α-proton) ~31 (Estimated for aliphatic nitriles)[4]
pKa (of protonated nitrile) ~ -10.0 (Estimated for benzonitrile)[4]

Experimental Protocols

Accurate determination of physicochemical properties is paramount for reliable and reproducible research. This section details the methodologies for key experiments related to this compound.

Synthesis of this compound from Tetrahydropyran-4-carboxamide

This protocol describes a common laboratory-scale synthesis of the title compound.[2][5][6]

Materials:

  • Tetrahydropyran-4-carboxamide

  • Thionyl chloride (SOCl₂)

  • 50% Sodium hydroxide (NaOH) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ice

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, slowly add thionyl chloride (10.0 mL, 137 mmol) to tetrahydropyran-4-carboxamide (3.0 g, 23 mmol).

  • Stir the reaction mixture under reflux for 4 hours.

  • Upon completion, carefully decant the reaction mixture onto ice.

  • Adjust the pH of the aqueous mixture to 14 with a 50% sodium hydroxide solution.

  • Extract the aqueous phase with ethyl acetate (3 x 50 mL).

  • Combine the organic phases and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to obtain the product as a light yellow oily liquid.

Determination of Boiling Point

Apparatus:

  • Distillation apparatus (round-bottom flask, condenser, receiving flask)

  • Heating mantle or oil bath

  • Thermometer

  • Boiling chips

Procedure:

  • Place a small volume of this compound into the round-bottom flask.

  • Add a few boiling chips to ensure smooth boiling.

  • Assemble the distillation apparatus.

  • Gently heat the flask using the heating mantle or oil bath.

  • Record the temperature at which a steady stream of condensate is observed on the thermometer. This temperature is the boiling point at the recorded atmospheric pressure. For pressure-sensitive compounds, a vacuum distillation setup is required.

Determination of Density

Apparatus:

  • Pycnometer (specific gravity bottle)

  • Analytical balance

  • Thermometer

Procedure:

  • Accurately weigh a clean, dry pycnometer.

  • Fill the pycnometer with this compound, ensuring no air bubbles are present.

  • Insert the stopper and carefully wipe off any excess liquid.

  • Weigh the filled pycnometer.

  • Measure the temperature of the liquid.

  • Calculate the density using the formula: Density = (mass of liquid) / (volume of pycnometer).

Role in Drug Discovery: Farnesoid X Receptor (FXR) Modulation

This compound and its derivatives have been identified as modulators of the Farnesoid X Receptor (FXR).[2][6][7] FXR is a nuclear receptor that plays a crucial role in regulating bile acid, lipid, and glucose metabolism, making it an attractive therapeutic target for diseases such as non-alcoholic steatohepatitis (NASH), cholestasis, and metabolic syndrome.[8]

Farnesoid X Receptor (FXR) Signaling Pathway

The activation of FXR by a ligand, such as a derivative of this compound, initiates a cascade of transcriptional events that regulate target gene expression. A simplified representation of this signaling pathway is depicted below.

FXR_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Compartments cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand FXR Agonist (e.g., this compound derivative) FXR FXR Ligand->FXR FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR RXR RXR RXR->FXR_RXR FXRE FXR Response Element (FXRE) on DNA FXR_RXR->FXRE Target_Genes Target Gene Transcription FXRE->Target_Genes SHP SHP Expression Target_Genes->SHP CYP7A1 CYP7A1 (Bile Acid Synthesis) SHP->CYP7A1 Inhibition

FXR Signaling Pathway Activation
Experimental Workflow for FXR Modulator Screening

The identification and characterization of novel FXR modulators typically involve a multi-step screening process. The following diagram illustrates a general workflow for such an assay.

FXR_Screening_Workflow cluster_workflow FXR Modulator Screening Workflow A Compound Library (including this compound derivatives) B Primary Screening (e.g., HTRF Assay) A->B C Hit Identification B->C D Dose-Response Analysis C->D Active Compounds I Inactive C->I Inactive Compounds E Cell-Based Reporter Gene Assay D->E F Target Gene Expression Analysis (e.g., qPCR for SHP, CYP7A1) E->F G Lead Compound F->G

Workflow for Screening FXR Modulators

A common primary screening method is the Homogeneous Time-Resolved Fluorescence (HTRF) assay, which measures the binding of the ligand to the FXR protein.[9] Hits from the primary screen are then subjected to dose-response studies to determine their potency (EC₅₀ or IC₅₀). Subsequently, cell-based reporter gene assays are employed to confirm the functional activity of the compounds in a cellular context.[9] Finally, the effect of lead compounds on the expression of FXR target genes, such as Small Heterodimer Partner (SHP) and Cholesterol 7α-hydroxylase (CYP7A1), is quantified using techniques like quantitative polymerase chain reaction (qPCR).[9]

Conclusion

This compound is a versatile chemical entity with well-defined physicochemical properties that make it a valuable tool in organic synthesis and medicinal chemistry. Its role as a scaffold for the development of Farnesoid X Receptor modulators highlights its importance in the pursuit of novel therapeutics for metabolic and inflammatory diseases. The data and protocols presented in this guide are intended to support researchers in the effective utilization of this compound in their drug discovery and development endeavors.

References

An In-depth Technical Guide to the Molecular Structure and Conformation of 4-Cyanotetrahydro-4H-pyran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the molecular structure and conformational analysis of 4-cyanotetrahydro-4H-pyran, a heterocyclic compound of interest in medicinal chemistry and drug development. The document synthesizes available data to offer insights into its structural parameters and conformational preferences, crucial for understanding its physicochemical properties and potential interactions in biological systems.

Molecular Structure

This compound possesses a saturated six-membered heterocyclic ring, known as a tetrahydropyran ring, with a cyano (-C≡N) substituent at the fourth carbon position. The fundamental structure consists of five carbon atoms and one oxygen atom forming the ring.

Table 1: Key Molecular and Physical Properties of this compound

PropertyValue
Molecular Formula C₆H₉NO
Molecular Weight 111.14 g/mol
CAS Number 4295-99-2
Boiling Point 82-83 °C (at 10 Torr)
Density 1.0343 g/cm³
Appearance Colorless to light yellow liquid

Conformational Analysis

The tetrahydropyran ring of this compound adopts a chair conformation, which is the most stable arrangement for six-membered saturated rings, as it minimizes both angle and torsional strain. The presence of the cyano substituent at the C4 position leads to a dynamic equilibrium between two primary chair conformers: one with the cyano group in an axial position and the other with the cyano group in an equatorial position.

The conformational preference of a substituent on a cyclohexane or related heterocyclic ring is quantified by its "A-value," which represents the difference in Gibbs free energy (ΔG°) between the axial and equatorial conformers. A larger A-value indicates a stronger preference for the equatorial position to minimize steric interactions.

Diagram 1: Conformational Equilibrium of this compound

G cluster_axial Axial Conformer cluster_equatorial Equatorial Conformer Axial Axial-4-Cyanotetrahydro-4H-pyran Equatorial Equatorial-4-Cyanotetrahydro-4H-pyran Axial->Equatorial Ring Flip Equatorial->Axial

Caption: Conformational equilibrium of this compound.

Table 2: Estimated Conformational Energy Data for this compound

ParameterEstimated Value
A-value (ΔG°) ~0.2 kcal/mol
Equilibrium Constant (K) ~1.4 (at 298 K)
Population of Equatorial Conformer ~58%
Population of Axial Conformer ~42%

The equilibrium constant (K) is calculated using the equation ΔG° = -RTln(K), where R is the gas constant and T is the temperature in Kelvin. The populations are derived from the equilibrium constant.

The small energy difference between the two conformers suggests that at room temperature, both the axial and equatorial forms of this compound are significantly populated, with a slight majority adopting the equatorial conformation.

Experimental Protocols for Conformational Analysis

The determination of conformational equilibria in molecules like this compound is typically achieved through Nuclear Magnetic Resonance (NMR) spectroscopy, often in combination with computational chemistry methods.

NMR Spectroscopy

Objective: To determine the ratio of axial and equatorial conformers at equilibrium.

Methodology:

  • Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆) at a known concentration.

  • ¹H NMR Spectroscopy: A high-resolution ¹H NMR spectrum is acquired. The chemical shifts and coupling constants of the ring protons, particularly the proton at C4 (geminal to the cyano group), are analyzed.

  • Low-Temperature NMR: To slow down the rate of ring flipping (the interconversion between chair conformers), NMR spectra are often recorded at low temperatures. At a sufficiently low temperature, the signals for the axial and equatorial conformers may become distinct and can be integrated to determine their relative populations.

  • Analysis of Coupling Constants: The magnitude of the vicinal coupling constants (³J) between the C4 proton and the adjacent C3 and C5 protons can provide information about the dihedral angles, which are different for axial and equatorial orientations. This allows for the determination of the conformational equilibrium even when the individual conformers cannot be resolved.

Computational Chemistry

Objective: To calculate the energies of the different conformers and predict the most stable conformation.

Methodology:

  • Structure Generation: The 3D structures of both the axial and equatorial conformers of this compound are generated using molecular modeling software.

  • Geometry Optimization: The geometry of each conformer is optimized using quantum mechanical methods, such as Density Functional Theory (DFT) with an appropriate basis set (e.g., B3LYP/6-31G*).

  • Energy Calculation: The single-point energies of the optimized structures are calculated at a higher level of theory to obtain more accurate energy values.

  • Thermodynamic Analysis: Frequency calculations are performed to confirm that the optimized structures are true minima on the potential energy surface and to obtain thermodynamic data, including the Gibbs free energy of each conformer. The difference in Gibbs free energy (ΔG°) between the conformers is then used to predict their relative populations at a given temperature.

Conclusion

This compound exists predominantly in a chair conformation, with the cyano substituent at the C4 position in a dynamic equilibrium between axial and equatorial orientations. Based on the known A-value of the cyano group in cyclohexane, it is inferred that there is a slight energetic preference for the equatorial conformer. However, the small magnitude of this preference suggests that a significant population of the axial conformer exists at room temperature. A detailed understanding of this conformational equilibrium, obtainable through NMR spectroscopy and computational modeling, is essential for predicting the molecule's shape, polarity, and interaction with biological targets in drug discovery and development.

Spectroscopic Data of 4-Cyanotetrahydro-4H-pyran: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the characterization of 4-Cyanotetrahydro-4H-pyran (CAS No. 4295-99-2). The information presented herein is essential for researchers and professionals involved in organic synthesis, medicinal chemistry, and drug development, where confirmation of molecular structure and purity is paramount. This document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the quantitative spectroscopic data obtained for this compound.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignment
3.91ddd11.9, 6.3, 3.62H2x C2-Ha
3.61ddd11.9, 7.8, 3.32H2x C2-Hb
2.91-2.85m-1HC4-H
1.99-1.92m-2H2x C3-Ha
1.91-1.84m-2H2x C3-Hb

Solvent: CDCl₃, Spectrometer Frequency: 500 MHz.[1][2]

Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
121.2C≡N
65.6C2/C6
28.9C4
25.3C3/C5

Solvent: CDCl₃, Spectrometer Frequency: 75 MHz.[1][2]

Table 3: IR Spectroscopic Data
Wavenumber (ν) cm⁻¹Assignment
2961, 2932, 2851C-H stretching
2240C≡N stretching
1468, 1446C-H bending
1125, 1066C-O-C stretching

Sample preparation: Not specified, likely neat or as a thin film.[1][2]

Table 4: High-Resolution Mass Spectrometry (HRMS) Data
IonCalculated m/zMeasured m/z
[M+H]⁺112.0756112.0754

Ionization Mode: ESI⁺ (Electrospray Ionization, positive mode).[1][2]

Experimental Protocols

The following sections describe the general methodologies for the acquisition of the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of this compound (typically 5-25 mg for ¹H NMR and 50-100 mg for ¹³C NMR) is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃), in a standard 5 mm NMR tube.[3] The solution must be free of particulate matter.

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a Fourier-transform (FT) NMR spectrometer.

¹H NMR Spectroscopy: The ¹H NMR spectrum is typically acquired using a standard pulse sequence. The data is collected over a number of scans to achieve an adequate signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to an internal standard, commonly tetramethylsilane (TMS).

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is acquired with broadband proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A sufficient number of scans and a suitable relaxation delay are employed to ensure the detection of all carbon signals. Chemical shifts are reported in ppm relative to the solvent peak, which is referenced to TMS.

Infrared (IR) Spectroscopy

Sample Preparation: The IR spectrum of a liquid sample like this compound can be obtained by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used to record the spectrum.

Data Acquisition: The sample is exposed to a beam of infrared radiation. The instrument measures the frequencies of infrared radiation that are absorbed by the sample. The resulting interferogram is mathematically converted into a spectrum of absorbance or transmittance versus wavenumber (cm⁻¹) via a Fourier transform. A background spectrum is typically recorded and subtracted from the sample spectrum to eliminate contributions from atmospheric water and carbon dioxide.

High-Resolution Mass Spectrometry (HRMS)

Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent, such as methanol or acetonitrile, often with the addition of a small amount of an acid (e.g., formic acid) to promote protonation for positive ion mode analysis.

Instrumentation: An HRMS instrument, such as an Orbitrap or a time-of-flight (TOF) mass spectrometer, coupled with an electrospray ionization (ESI) source is used.

Data Acquisition: The sample solution is introduced into the ESI source, where it is nebulized and ionized. The resulting ions are then guided into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z). The high resolution of the instrument allows for the determination of the exact mass of the ions, which can be used to confirm the elemental composition of the molecule.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Verification Synthesis Synthesis of This compound Purification Purification (e.g., Distillation) Synthesis->Purification SamplePrep Sample Preparation Purification->SamplePrep NMR NMR Spectroscopy (¹H, ¹³C) SamplePrep->NMR IR IR Spectroscopy SamplePrep->IR MS Mass Spectrometry (HRMS) SamplePrep->MS DataAnalysis Data Analysis & Interpretation NMR->DataAnalysis IR->DataAnalysis MS->DataAnalysis StructureVerification Structure Verification DataAnalysis->StructureVerification

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.

References

synthesis of 4-Cyanotetrahydro-4H-pyran from tetrahydropyran-4-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-Cyanotetrahydro-4H-pyran from tetrahydropyran-4-carboxamide. This key intermediate is valuable in medicinal chemistry, particularly in the development of novel therapeutics. This document details a reliable synthetic protocol, presents relevant quantitative data, and contextualizes the application of the target molecule in drug discovery.

Introduction

This compound is a heterocyclic building block of significant interest in the pharmaceutical industry. Its utility is notably demonstrated in the synthesis of substituted amide compounds that act as modulators of the Farnesoid X Receptor (FXR).[1] FXR is a nuclear receptor that plays a crucial role in the regulation of bile acid, lipid, and glucose metabolism, making it an attractive therapeutic target for a variety of metabolic diseases.

Synthetic Pathway: Dehydration of Tetrahydropyran-4-carboxamide

The most direct and high-yielding reported method for the synthesis of this compound is the dehydration of tetrahydropyran-4-carboxamide. This reaction is effectively achieved using thionyl chloride (SOCl₂) as the dehydrating agent.

Reaction Scheme

G reactant Tetrahydropyran-4-carboxamide product This compound reactant->product reagent SOCl₂ reagent->reactant conditions Reflux, 4h conditions->reactant

Caption: Dehydration of tetrahydropyran-4-carboxamide to this compound.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of this compound using the thionyl chloride method.[1][2]

ParameterValue
Starting Material Tetrahydropyran-4-carboxamide
Reagent Thionyl chloride (SOCl₂)
Reaction Time 4 hours
Reaction Temperature Reflux
Yield 94%
Purity Sufficient for use without further purification
Appearance Light yellow oily product

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound from tetrahydropyran-4-carboxamide.[1][2]

Materials:

  • Tetrahydropyran-4-carboxamide (3.0 g, 23 mmol)

  • Thionyl chloride (10.0 mL, 137 mmol)

  • 50% Sodium hydroxide solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Ice

Procedure:

  • To a round-bottom flask, add tetrahydropyran-4-carboxamide (3.0 g, 23 mmol).

  • Slowly add thionyl chloride (10.0 mL, 137 mmol) to the flask.

  • Stir the reaction mixture under reflux for 4 hours.

  • Upon completion of the reaction, carefully decant the mixture onto ice.

  • Adjust the pH of the mixture to 14 with a 50% sodium hydroxide solution.

  • Extract the aqueous phase with ethyl acetate (3 x 50 mL).

  • Combine the organic phases and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to yield a light yellow oily product (2.4 g, 94% yield).

Characterization Data:

  • IR (νmax, cm-1): 2961, 2932, 2851, 2240, 1468, 1446, 1390, 1242, 1125, 1066, 1011[1]

  • ¹H NMR (500 MHz, CDCl₃): δ 3.91 (2H, ddd, J = 11.9, 6.3, 3.6 Hz), 3.61 (2H, ddd, J = 11.9, 7.8, 3.3 Hz), 2.91-2.85 (1H, m), 1.99-1.92 (2H, m), 1.91-1.84 (2H, m)[2]

  • ¹³C NMR (75 MHz, CDCl₃): δ 121.2, 65.6, 28.9, 25.3[2]

  • HRMS (ESI+): calculated for C₆H₁₀NO ([M+H]⁺): 112.0756, found: 112.0754[2]

Experimental Workflow

G cluster_reaction Reaction cluster_workup Work-up cluster_isolation Isolation A Add Tetrahydropyran-4-carboxamide and Thionyl Chloride to Flask B Reflux for 4 hours A->B C Quench reaction on ice B->C D Adjust pH to 14 with NaOH C->D E Extract with Ethyl Acetate (3x) D->E F Combine and Dry Organic Phases E->F G Concentrate under reduced pressure F->G H Obtain this compound G->H G cluster_liver Hepatocyte cluster_intestine Enterocyte FXR FXR FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR Bile Acids RXR RXR RXR->FXR_RXR SHP SHP (Small Heterodimer Partner) FXR_RXR->SHP Induces Expression CYP7A1 CYP7A1 (Rate-limiting enzyme in bile acid synthesis) SHP->CYP7A1 Inhibits Transcription FXR_intestinal FXR FGF19 FGF19 FXR_intestinal->FGF19 Induces Secretion FGF19->CYP7A1 Inhibits Transcription (via FGFR4 in liver)

References

The Cornerstone of Modern Drug Discovery: A Technical Guide to 4-Cyanotetrahydro-4H-pyran

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Technical Resource for Researchers, Scientists, and Drug Development Professionals on the Synthesis, Properties, and Pharmaceutical Applications of 4-Cyanotetrahydro-4H-pyran.

This in-depth guide serves as a critical resource for professionals in the pharmaceutical sciences, providing a detailed exploration of this compound, a pivotal intermediate in the synthesis of a new generation of therapeutics. This document outlines its chemical and physical properties, provides detailed experimental protocols for its synthesis, and explores its application in the development of novel drug candidates targeting key signaling pathways.

Physicochemical Properties and Specifications

This compound is a colorless to light yellow liquid that serves as a versatile building block in medicinal chemistry. Its key properties are summarized below, providing essential data for reaction planning and characterization.

PropertyValue
Molecular Formula C₆H₉NO
Molecular Weight 111.14 g/mol
CAS Number 4295-99-2
Appearance Colorless to light yellow liquid
Boiling Point 82-83 °C at 10 Torr[1][2]
Density ~1.034 g/cm³
Purity (typical) ≥97.5%
Solubility Soluble in most organic solvents and water.[3][4]
Storage 2-8°C, under inert gas, protected from light.[2][5]

Synthesis of this compound: Experimental Protocols

The synthesis of this compound can be achieved through various routes. Below are detailed protocols for two common methods, starting from tetrahydropyran-4-carboxamide and tetrahydro-4H-pyran-4-one, respectively.

Synthesis from Tetrahydropyran-4-carboxamide via Dehydration

This method provides a high-yielding, one-step dehydration of the corresponding amide.

Experimental Protocol:

  • To a stirred solution of tetrahydropyran-4-carboxamide (3.0 g, 23 mmol), slowly add thionyl chloride (10.0 mL, 137 mmol).

  • Heat the reaction mixture to reflux and stir for 4 hours under an inert atmosphere.

  • Upon completion of the reaction (monitored by TLC), carefully decant the mixture onto ice.

  • Adjust the pH of the aqueous solution to 14 using a 50% sodium hydroxide solution.

  • Extract the aqueous phase with ethyl acetate (3 x 50 mL).

  • Combine the organic phases and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to yield the product as a light yellow oily substance.

Quantitative Data:

ParameterValue
Yield 94% (2.4 g)
Purity Sufficient for most applications without further purification.

Characterization Data:

TechniqueData
IR (νmax, cm⁻¹) 2961, 2932, 2851, 2240 (C≡N), 1468, 1446, 1390, 1242, 1125, 1066, 1011
¹H NMR (500 MHz, CDCl₃) δ 3.91 (2H, ddd), 3.61 (2H, ddd), 2.91-2.85 (1H, m), 1.99-1.92 (2H, m), 1.91-1.84 (2H, m)
¹³C NMR (75 MHz, CDCl₃) δ 121.2 (C≡N), 65.6 (CH₂O), 28.9 (CH), 25.3 (CH₂)
HRMS (ESI+) Calculated for C₆H₁₀NO [M+H]⁺: 112.0756, Found: 112.0754
Synthesis from Tetrahydro-4H-pyran-4-one via Cyanohydrin Formation

This alternative route involves the conversion of the ketone to a cyanohydrin, which can then be further transformed. A general procedure for a related transformation, the Bucherer-Bergs reaction to form a spiro-hydantoin, provides insight into the initial cyanation step.

Conceptual Experimental Workflow:

G A Tetrahydro-4H-pyran-4-one C Reaction Mixture A->C B Cyanide Source (e.g., KCN, TMSCN) B->C D 4-Hydroxy-4-cyanotetrahydropyran (Cyanohydrin Intermediate) C->D Nucleophilic Addition E Dehydration D->E F This compound E->F

Synthesis of this compound from Ketone.

General Protocol Outline:

  • Combine tetrahydro-4H-pyran-4-one with a cyanide source, such as potassium cyanide or trimethylsilyl cyanide (TMSCN), in a suitable solvent.

  • The reaction may be catalyzed by an acid or a base, depending on the chosen cyanide source.

  • The intermediate cyanohydrin, 4-hydroxy-4-cyanotetrahydropyran, is formed.

  • Subsequent dehydration of the cyanohydrin yields this compound.

Applications in Pharmaceutical Synthesis

The tetrahydropyran motif is increasingly incorporated into drug candidates to enhance their physicochemical properties, such as solubility and metabolic stability. The cyano group of this compound is a versatile functional handle that can be readily converted into other functionalities, most notably a primary amine, which is a common feature in many active pharmaceutical ingredients (APIs).

Intermediate for Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors

A prominent example of the utility of tetrahydropyran-based intermediates is in the synthesis of DPP-IV inhibitors, a class of drugs used to treat type 2 diabetes. The long-acting DPP-IV inhibitor, Omarigliptin, features a substituted aminotetrahydropyran core. The synthesis of such molecules can conceptually start from this compound, which upon reduction of the nitrile, provides the key aminomethyl-tetrahydropyran scaffold.

G A This compound B Reduction (e.g., H₂, Raney Ni or LiAlH₄) A->B C 4-(Aminomethyl)tetrahydropyran B->C D Coupling with Pyrazole Moiety C->D E DPP-IV Inhibitor (e.g., Omarigliptin analog) D->E

Synthetic Utility in DPP-IV Inhibitor Synthesis.
Precursor for Modulators of Nuclear and G-Protein Coupled Receptors

This compound and its derivatives are valuable starting materials for the synthesis of modulators of key biological targets such as the Farnesoid X Receptor (FXR) and the Cannabinoid Receptor 1 (CB1).

Farnesoid X Receptor (FXR) Signaling

FXR is a nuclear receptor that plays a crucial role in bile acid, lipid, and glucose metabolism.[5] Agonists of FXR are being investigated for the treatment of metabolic and liver diseases.

cluster_0 Intestine cluster_1 Liver Bile Acids Bile Acids FXR_Int FXR_Int Bile Acids->FXR_Int activate FXR_Liv FXR_Liv Bile Acids->FXR_Liv activate FGF19 FGF19 FXR_Int->FGF19 induces FGFR4 FGFR4 FGF19->FGFR4 activates FGF19->FGFR4 CYP7A1 CYP7A1 FGFR4->CYP7A1 inhibits SHP SHP FXR_Liv->SHP induces SHP->CYP7A1 inhibits cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron CB1 Agonist CB1 Agonist CB1R CB1 Receptor CB1 Agonist->CB1R activates Gi/o Gi/o CB1R->Gi/o couples to AC Adenylyl Cyclase Gi/o->AC inhibits Ca_channel Ca²⁺ Channel Gi/o->Ca_channel inhibits cAMP cAMP AC->cAMP produces Neurotransmitter\nRelease Neurotransmitter Release Ca_channel->Neurotransmitter\nRelease triggers

References

The Strategic Role of 4-Cyanotetrahydro-4H-pyran in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The tetrahydropyran (THP) motif is a privileged scaffold in medicinal chemistry, prized for its ability to improve the physicochemical and pharmacokinetic properties of drug candidates. Within this class of building blocks, 4-Cyanotetrahydro-4H-pyran has emerged as a particularly valuable intermediate. Its unique combination of a conformationally restricted heterocyclic ring and a versatile cyano group offers medicinal chemists a powerful tool for lead optimization and the design of novel therapeutics. This technical guide provides an in-depth exploration of the synthesis, properties, and applications of this compound, with a focus on its role in the development of potent and selective ligands for challenging biological targets. We present detailed experimental protocols, quantitative biological data, and a visualization of the relevant signaling pathways to offer a comprehensive resource for researchers in drug discovery.

Introduction: The Tetrahydropyran Scaffold in Drug Design

The tetrahydropyran ring is a saturated six-membered heterocycle containing one oxygen atom. It is considered a bioisostere of cyclohexane but with distinct advantages. The introduction of the oxygen atom reduces lipophilicity and can act as a hydrogen bond acceptor, potentially forming key interactions with biological targets[1]. This modulation of physicochemical properties can lead to improved absorption, distribution, metabolism, and excretion (ADME) profiles of drug candidates[1].

This compound (Figure 1) is a derivative of the THP scaffold that incorporates a nitrile (cyano) group at the 4-position. The nitrile group is a versatile functional handle that can be transformed into a variety of other functionalities, such as amines, carboxylic acids, and tetrazoles. It can also participate in key binding interactions with protein targets and is known to be metabolically stable[2]. The geminal substitution at the 4-position with a cyano group and the ability to further derivatize from this position makes this compound a valuable building block for creating spirocyclic systems or introducing specific vectors to explore the chemical space around a core scaffold.

Chemical structure of this compound

Figure 1. Chemical structure of this compound.

Synthesis of this compound

The synthesis of this compound is accessible through various synthetic routes. A common and efficient method involves the dehydration of the corresponding amide, Tetrahydro-2H-pyran-4-carboxamide.

Experimental Protocol: Synthesis from Tetrahydro-2H-pyran-4-carboxamide[3]

Materials:

  • Tetrahydro-2H-pyran-4-carboxamide

  • Thionyl chloride (SOCl₂)

  • 50% Sodium hydroxide (NaOH) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ice

Procedure:

  • To a round-bottom flask, add Tetrahydro-2H-pyran-4-carboxamide (1.0 eq).

  • Slowly add thionyl chloride (5-6 eq) to the flask.

  • Heat the reaction mixture to reflux and stir for 4 hours under an inert atmosphere.

  • Upon completion of the reaction, carefully decant the mixture onto ice.

  • Adjust the pH of the aqueous mixture to 14 using a 50% sodium hydroxide solution.

  • Extract the aqueous phase with ethyl acetate (3 x 50 mL).

  • Combine the organic phases and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to yield this compound as a light yellow oil.

This protocol typically provides a high yield of the desired product, which can often be used in subsequent steps without further purification[3].

Applications in Medicinal Chemistry: A Case Study on Cannabinoid Receptor Antagonists

A prominent application of this compound in medicinal chemistry is in the development of antagonists for the Cannabinoid Receptor 1 (CB1). The CB1 receptor is a G-protein coupled receptor (GPCR) that plays a significant role in various physiological processes, and its modulation is a therapeutic strategy for several disorders[2].

In the design of novel CB1 receptor antagonists, the 4-cyanotetrahydropyran moiety has been successfully employed as a bioisosteric replacement for the N-piperidinyl ring found in the first-in-class CB1 antagonist, rimonabant[2]. This substitution was intended to reduce lipophilicity and improve metabolic stability[2].

Structure-Activity Relationship (SAR) and Quantitative Data

A series of 1,5-diarylpyrazole-3-carboxamides incorporating the N-(4-cyanotetrahydro-2H-pyran-4-yl) moiety were synthesized and evaluated for their binding affinity to the CB1 receptor and the 18 kDa translocator protein (TSPO)[2][3]. The quantitative data for selected compounds are summarized in Table 1.

Compound IDR1R2R3CB1 Kᵢ (nM)TSPO Kᵢ (nM)
9m 2-BrH4-OMe6229
9n 2-ClH4-OMe11847
9o 2,4-diClH4-OMe230120

Data sourced from Baek et al., 2011.[2][3]

The data indicates that derivatives containing the 4-cyanotetrahydropyran moiety exhibit high affinity for both the CB1 receptor and TSPO. Interestingly, minor structural modifications on the aryl rings can switch the binding selectivity between these two targets[2]. For instance, compound 9m , with a 2-bromophenyl substituent, shows a higher affinity for TSPO over CB1, while the corresponding 1-cyanocyclohexyl derivative displayed high selectivity for the CB1 receptor[2]. This highlights the subtle interplay between the core scaffold and its substituents in determining target selectivity.

Experimental Protocol: Synthesis of N-(4-cyanotetrahydro-2H-pyran-4-yl) Carboxamide Derivatives

A general procedure for the synthesis of the 1,5-diarylpyrazole-3-carboxamides containing the 4-cyanotetrahydropyran moiety involves the coupling of a pyrazole carboxylic acid with 4-amino-tetrahydro-2H-pyran-4-carbonitrile.

Step 1: Synthesis of 4-amino-tetrahydro-2H-pyran-4-carbonitrile This intermediate can be prepared from this compound via a multi-step sequence, often involving a Strecker-type reaction on the corresponding ketone precursor, tetrahydro-4H-pyran-4-one.

Step 2: Amide Coupling

  • Dissolve the 1,5-diarylpyrazole-3-carboxylic acid (1.0 eq) in a suitable solvent such as dichloromethane (DCM).

  • Add a coupling agent, for example, (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.2 eq), and a base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add 4-amino-tetrahydro-2H-pyran-4-carbonitrile hydrochloride (1.1 eq) and continue stirring at room temperature for 12-18 hours.

  • Upon reaction completion, dilute the mixture with DCM and wash with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the desired N-(4-cyanotetrahydro-2H-pyran-4-yl) carboxamide derivative.

Signaling Pathways and Visualization

The CB1 receptor, a target for compounds derived from this compound, is a Gi/o-coupled GPCR. Its activation leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channels. Antagonists of the CB1 receptor block these downstream signaling events.

Below is a simplified representation of the CB1 receptor signaling pathway and its inhibition by an antagonist.

CB1_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Endocannabinoid Endocannabinoid CB1R CB1 Receptor Gi Gi Protein CB1R->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Gi->AC Inhibits PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., altered neurotransmitter release) PKA->Cellular_Response Phosphorylates targets leading to Antagonist CB1 Antagonist (containing this compound) Antagonist->CB1R Blocks

References

The Tetrahydropyran Moiety: A Cornerstone in Modern Drug Discovery and Chemical Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Discovery, History, and Application of Tetrahydropyran Derivatives

Introduction

The tetrahydropyran (THP) ring, a saturated six-membered heterocycle containing an oxygen atom, is a privileged scaffold in medicinal chemistry and natural product synthesis.[1][2] Its prevalence in a vast array of biologically active molecules, from potent marine natural products to FDA-approved drugs, underscores its significance.[1][3] This technical guide provides a comprehensive overview of the discovery and history of tetrahydropyran derivatives in research, their synthesis, and their impact on drug development. It is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this critical chemical motif.

The strategic incorporation of the THP ring into drug candidates is often driven by its ability to modulate key physicochemical and pharmacokinetic properties. As a bioisostere of the cyclohexane ring, the THP moiety reduces lipophilicity, which can lead to improved absorption, distribution, metabolism, and excretion (ADME) profiles.[2] The endocyclic oxygen atom can also act as a hydrogen bond acceptor, providing an additional point of interaction with biological targets.[2]

This guide will delve into the historical context of THP derivatives, from their early discovery to their current prominence. It will explore key synthetic methodologies for their construction, providing detailed experimental protocols for selected reactions. Furthermore, it will examine the mechanism of action of notable THP-containing drugs, illustrated with signaling pathway diagrams. Quantitative data on the biological activity and physicochemical properties of representative compounds are summarized in structured tables for easy comparison.

Historical Perspective: Key Milestones in Tetrahydropyran Research

The journey of tetrahydropyran derivatives from laboratory curiosities to indispensable tools in drug discovery has been marked by several key milestones:

  • Early 20th Century: The foundational explorations into oxygen-containing heterocycles laid the groundwork for the synthesis and understanding of the tetrahydropyran ring.

  • 1919: Dutch chemist Hendrik Jacobus Prins reports the acid-catalyzed addition of aldehydes to olefins, a reaction that would later be developed into the versatile Prins cyclization for tetrahydropyran synthesis.[4]

  • Mid-20th Century: The discovery of numerous natural products containing the tetrahydropyran motif, particularly from marine sources, sparks significant interest in their synthesis and biological evaluation.[1]

  • Late 20th Century: The development of stereoselective synthetic methods, including the oxa-Michael addition and hetero-Diels-Alder reactions, provides chemists with powerful tools to construct complex tetrahydropyran-containing molecules with high precision.

  • 1996: Topiramate (Topamax), a sulfamate-substituted monosaccharide containing a tetrahydropyran ring, is approved by the FDA for the treatment of epilepsy.

  • 1999: Zanamivir (Relenza), an influenza neuraminidase inhibitor featuring a dihydropyran ring (a close relative of tetrahydropyran), receives FDA approval.

  • 2018: Gilteritinib (Xospata), a tyrosine kinase inhibitor bearing a tetrahydropyran moiety, is approved by the FDA for the treatment of acute myeloid leukemia (AML) with a FLT3 mutation, highlighting the continued importance of this scaffold in modern drug design.[2]

The Tetrahydropyran Scaffold in Approved Drugs: Case Studies

The versatility of the tetrahydropyran ring is evident in its presence in a variety of approved drugs targeting diverse disease areas.

Gilteritinib (Xospata)

Gilteritinib is a second-generation tyrosine kinase inhibitor approved for the treatment of relapsed or refractory acute myeloid leukemia (AML) with FLT3 mutations.[2] The tetrahydropyran-amine substituent in gilteritinib is a key feature that contributes to its overall pharmacological profile.

Mechanism of Action: Gilteritinib inhibits several tyrosine kinases, with potent activity against FMS-like tyrosine kinase 3 (FLT3), both internal tandem duplication (ITD) and tyrosine kinase domain (TKD) mutations. It also inhibits the AXL receptor tyrosine kinase. By binding to the ATP-binding pocket of these kinases, gilteritinib blocks their phosphorylation and downstream signaling, leading to the inhibition of cell proliferation and the induction of apoptosis in cancer cells.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3-ITD FLT3-ITD PI3K PI3K FLT3-ITD->PI3K Activates RAS RAS FLT3-ITD->RAS Activates STAT5 STAT5 FLT3-ITD->STAT5 Activates Gilteritinib Gilteritinib Gilteritinib->FLT3-ITD Inhibits AKT AKT PI3K->AKT Activates Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Activates ERK ERK MEK->ERK Activates ERK->Proliferation STAT5->Proliferation

Gilteritinib Signaling Pathway

AZD0156

AZD0156 is a potent and selective inhibitor of the ataxia telangiectasia mutated (ATM) kinase, a critical regulator of the DNA damage response (DDR). The incorporation of a tetrahydropyran-amine fragment was a key step in optimizing the properties of this clinical candidate.

Mechanism of Action: In response to DNA double-strand breaks (DSBs), ATM is activated and phosphorylates a multitude of downstream substrates to initiate cell cycle arrest and DNA repair. AZD0156 inhibits the kinase activity of ATM, thereby preventing the activation of the DNA damage checkpoint and disrupting DNA repair processes. This leads to the accumulation of DNA damage and ultimately induces apoptosis in cancer cells, and can sensitize them to radiation and certain chemotherapies.

G DNAdamage DNA Double-Strand Breaks (DSBs) ATM ATM Kinase DNAdamage->ATM Activates Checkpoint Cell Cycle Checkpoint Activation ATM->Checkpoint DNARepair DNA Repair ATM->DNARepair AZD0156 AZD0156 AZD0156->ATM Inhibits Apoptosis Apoptosis Checkpoint->Apoptosis Inhibition leads to CellSurvival Cell Survival Checkpoint->CellSurvival DNARepair->Apoptosis Inhibition leads to DNARepair->CellSurvival

AZD0156 Mechanism of Action

BMS-986097 (HCV NS5A Inhibitor)

BMS-986097 is a potent inhibitor of the hepatitis C virus (HCV) non-structural protein 5A (NS5A), a key protein in the viral replication complex. The synthesis of this drug candidate involved the preparation of a chiral tetrahydropyran fragment as a crucial building block.

Mechanism of Action: NS5A is a multifunctional phosphoprotein that plays an essential role in both HCV RNA replication and virion assembly. While it has no known enzymatic activity, it functions as a critical scaffold within the replication complex. Symmetrical NS5A inhibitors like BMS-986097 are thought to bind to the N-terminus of the NS5A dimer, interfering with its function and thereby potently inhibiting viral replication.

Quantitative Data on Tetrahydropyran Derivatives

The inclusion of a tetrahydropyran ring can significantly impact the biological activity and physicochemical properties of a molecule. The following tables summarize key quantitative data for the discussed drug candidates and a comparative example of a THP derivative versus its cyclohexane analog.

CompoundTarget(s)IC₅₀ / EC₅₀Cell Line / AssayReference(s)
GilteritinibFLT3-ITD0.92 nM (IC₅₀)MV4-11 cells[5]
FLT3-D835Y1.6 nM (IC₅₀)Ba/F3 cells[5]
AZD0156ATM0.58 nM (IC₅₀)HT29 cells (cell-based)[4]
BMS-790052HCV Genotype 1a50 pM (EC₅₀)Replicon assay[6]
(related to BMS-986097)HCV Genotype 1b9 pM (EC₅₀)Replicon assay[6]
Analog PairlogD (pH 7.4)Clearance (rat, unbound)Reference(s)
Cyclohexyl Derivative (18)2.66High[2]
Tetrahydropyran Derivative (19) 2.08 Low [2]

Key Synthetic Strategies for Tetrahydropyran Ring Construction

A variety of powerful synthetic methods have been developed for the construction of the tetrahydropyran ring system, allowing for the stereoselective synthesis of highly substituted derivatives.

G Start Desired Tetrahydropyran Stereochemistry & Substitution Prins Prins Cyclization Start->Prins Homoallylic alcohol + Aldehyde OxaMichael Oxa-Michael Addition Start->OxaMichael Hydroxy-α,β-unsaturated carbonyl HDA Hetero-Diels-Alder Start->HDA Diene + Dienophile Other Other Methods (e.g., RCM, Radical Cyclization) Start->Other Specific precursors

Synthetic Strategy Selection

Prins Cyclization

The Prins cyclization is a classic and highly versatile method for the synthesis of tetrahydropyrans, involving the acid-catalyzed reaction of a homoallylic alcohol with an aldehyde or ketone.

G cluster_workflow Prins Cyclization Workflow Reactants Homoallylic Alcohol + Aldehyde Acid Lewis or Brønsted Acid Reactants->Acid Reaction Oxocarbenium Oxocarbenium Ion Intermediate Acid->Oxocarbenium Formation Cyclization 6-endo-trig Cyclization Oxocarbenium->Cyclization Product Tetrahydropyran Derivative Cyclization->Product

Prins Cyclization Workflow

Experimental Protocol: Synthesis of a cis-2,6-Disubstituted-4-hydroxytetrahydropyran via Prins Cyclization

This protocol is adapted from Yadav et al., Synthesis, 2008 , 395-400.[7]

  • Materials:

    • Homoallylic alcohol (1.0 mmol)

    • Aldehyde (1.2 mmol)

    • Phosphomolybdic acid (PMA) (10 mol%)

    • Water (5 mL)

    • Ethyl acetate

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • To a stirred solution of the homoallylic alcohol (1.0 mmol) and the aldehyde (1.2 mmol) in water (5 mL), add phosphomolybdic acid (0.1 mmol).

    • Stir the reaction mixture at room temperature for the appropriate time (monitored by TLC).

    • Upon completion, extract the reaction mixture with ethyl acetate (3 x 15 mL).

    • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (ethyl acetate/hexanes) to afford the desired tetrahydropyran-4-ol.

Intramolecular Oxa-Michael Addition

The intramolecular oxa-Michael addition is another powerful strategy for the stereoselective synthesis of tetrahydropyrans, involving the cyclization of a δ-hydroxy-α,β-unsaturated carbonyl compound.

Experimental Protocol: Synthesis of a 2,6-Disubstituted Tetrahydropyran via Oxa-Michael Addition

This protocol is a generalized procedure based on literature methods.

  • Materials:

    • δ-Hydroxy-α,β-unsaturated ester/ketone (1.0 mmol)

    • Base (e.g., DBU, NaH) or Acid (e.g., TfOH) catalyst

    • Anhydrous solvent (e.g., THF, CH₂Cl₂)

    • Quenching agent (e.g., saturated aqueous ammonium chloride for basic reactions, saturated aqueous sodium bicarbonate for acidic reactions)

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • Dissolve the δ-hydroxy-α,β-unsaturated carbonyl compound (1.0 mmol) in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to the desired temperature (e.g., 0 °C or -78 °C).

    • Add the catalyst (e.g., a catalytic amount of DBU or TfOH) dropwise.

    • Stir the reaction mixture at the chosen temperature until the starting material is consumed (monitored by TLC).

    • Quench the reaction by the addition of the appropriate quenching agent.

    • Warm the mixture to room temperature and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the residue by flash column chromatography to yield the tetrahydropyran product.

Experimental Protocols for Biological Evaluation

The biological activity of tetrahydropyran derivatives is assessed using a variety of in vitro and in vivo assays.

Cell Viability Assay (MTT/WST-1)

This assay is used to determine the cytotoxic effects of a compound on cancer cell lines.

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density.

    • After cell attachment, treat the cells with serial dilutions of the test compound (e.g., gilteritinib) for a specified period (e.g., 72 hours).

    • Add MTT or WST-1 reagent to each well and incubate for 2-4 hours.

    • For MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.[8]

Kinase Activity Assay

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

  • Procedure (for ATM kinase):

    • Treat cells (e.g., HT29) with the inhibitor (e.g., AZD0156) for a specified time.

    • Induce DNA damage (e.g., by irradiation).

    • Lyse the cells and perform a Western blot analysis.

    • Probe the membrane with antibodies against the phosphorylated form of an ATM substrate (e.g., p-KAP1) and total ATM.

    • Quantify the band intensities to determine the extent of inhibition.[4]

HCV Replicon Assay

This cell-based assay is used to evaluate the antiviral activity of compounds against HCV.

  • Procedure:

    • Plate Huh-7 cells harboring an HCV replicon (e.g., genotype 1b) in 96-well plates.

    • Treat the cells with various concentrations of the test compound (e.g., BMS-986097).

    • After a defined incubation period (e.g., 72 hours), measure the level of HCV RNA replication, often via a reporter gene (e.g., luciferase) or by quantifying viral RNA using qRT-PCR.

    • Determine the EC₅₀ value, the concentration at which the compound inhibits 50% of viral replication.[6]

Conclusion

The tetrahydropyran ring has firmly established itself as a cornerstone of modern medicinal chemistry and natural product synthesis. Its unique combination of a stable, conformationally defined scaffold and favorable physicochemical properties makes it an attractive moiety for the design of novel therapeutics. The historical journey of THP derivatives, from their origins in natural products to their incorporation into cutting-edge pharmaceuticals, highlights the enduring value of this heterocyclic system.

A deep understanding of the diverse and stereoselective synthetic strategies available for the construction of the THP ring is crucial for its effective utilization in drug discovery programs. The continued development of novel synthetic methodologies will undoubtedly expand the accessible chemical space of THP derivatives and pave the way for the discovery of new and improved medicines. As researchers continue to unravel the complexities of disease biology, the versatile tetrahydropyran scaffold is poised to remain a key building block in the development of the next generation of therapeutic agents.

References

4-Cyanotetrahydro-4H-pyran safety and handling precautions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safe Handling of 4-Cyanotetrahydro-4H-pyran

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS No. 4295-99-2), also known as tetrahydro-2H-pyran-4-carbonitrile, is a heterocyclic building block utilized as a key intermediate in the synthesis of pharmaceuticals and other specialty chemicals.[1][2] Its reactive nitrile group and stable pyran ring make it a valuable component in the development of complex bioactive molecules and active pharmaceutical ingredients (APIs).[1] Given its application in research and development, a thorough understanding of its safety profile and proper handling procedures is critical to ensure personnel safety and operational integrity.

This guide provides a comprehensive overview of the known hazards, handling precautions, and emergency procedures associated with this compound, based on available safety data.

Hazard Identification and Classification

This compound is classified as a hazardous substance.[3] The primary hazards include acute toxicity if swallowed or inhaled, skin irritation, and serious eye irritation.[3] It is also recognized as being very toxic to aquatic life with long-lasting effects.[2]

Table 1: GHS Hazard Classification

Hazard Class Category Hazard Statement
Acute Toxicity, Oral Category 4 H302: Harmful if swallowed.[3]
Acute Toxicity, Inhalation Category 4 H332: Harmful if inhaled.[3]
Skin Corrosion/Irritation Category 2 H315: Causes skin irritation.[3]
Serious Eye Damage/Eye Irritation Category 2A H319: Causes serious eye irritation.[3]
Specific target organ toxicity, single exposure Category 3 H335: May cause respiratory irritation.[3]

| Hazardous to the aquatic environment, long-term | Category 1 | H410: Very toxic to aquatic life with long lasting effects.[2] |

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is fundamental to its safe handling and storage.

Table 2: Physical and Chemical Properties of this compound

Property Value Source
CAS Number 4295-99-2 [3]
Molecular Formula C₆H₉NO [3]
Molecular Weight 111.14 g/mol [1][3]
Appearance Colorless to light yellow liquid [1][4]
Boiling Point 82-83 °C @ 10 Torr [4][5]
Density ~1.034 g/cm³ [4][5]

| Storage Temperature | 2-8°C |[3][5] |

Handling and Storage Precautions

Safe Handling

Safe handling practices are essential to minimize exposure and risk.

  • Ventilation: Use only in areas with appropriate exhaust ventilation, such as a chemical fume hood.[3]

  • Avoid Contact: Avoid contact with skin, eyes, and clothing.[3][6] Do not breathe vapors, mist, or gas.[3]

  • Personal Hygiene: Wash hands thoroughly after handling, before breaks, and at the end of the workday.[3] Do not eat, drink, or smoke when using this product.

  • Equipment: Use non-sparking tools and take precautionary measures against static discharge.[7][8]

Storage

Proper storage conditions are necessary to maintain chemical integrity and prevent hazardous situations.

  • Container: Keep the container tightly closed.[6][8]

  • Environment: Store in a dry, cool, and well-ventilated place.[6][7] Recommended storage temperature is between 2-8°C.[3][5]

  • Incompatible Materials: Keep away from strong oxidizing agents.[6][7]

Exposure Controls and Personal Protective Equipment (PPE)

Engineering controls and personal protective equipment are critical for preventing exposure.

Table 3: Recommended Personal Protective Equipment (PPE)

Protection Type Specification Rationale
Eye/Face Protection Safety glasses with side-shields or a face shield, approved under standards such as NIOSH (US) or EN 166 (EU).[3] To prevent contact with eyes, which can cause serious irritation.[3]
Hand Protection Chemically resistant, impervious gloves (e.g., Nitrile rubber).[3][9] Gloves must be inspected prior to use.[3] To prevent skin contact, which can cause irritation.[3]
Skin and Body Protection A complete suit protecting against chemicals or a lab coat.[3][10] Closed-toe shoes are mandatory.[10] To protect skin and personal clothing from spills.

| Respiratory Protection | Use in a well-ventilated area or under a fume hood.[10] If ventilation is inadequate, use a NIOSH-approved respirator (e.g., type P95).[3][10] | To prevent inhalation of harmful vapors which may cause respiratory irritation.[3] |

First Aid Measures

Immediate and appropriate first aid is crucial in the event of an exposure. Always show the Safety Data Sheet (SDS) to the attending physician.[3]

Table 4: First Aid Procedures

Exposure Route First Aid Instructions
Inhalation Move the person into fresh air.[3] If breathing is difficult, give oxygen.[2] If not breathing, give artificial respiration.[2][3] Consult a physician immediately.[2][3]
Skin Contact Take off immediately all contaminated clothing.[9] Wash off with soap and plenty of water.[2][3] Consult a physician.[3]
Eye Contact Rinse cautiously and thoroughly with plenty of water for at least 15 minutes, including under the eyelids.[3][6] Remove contact lenses if present and easy to do.[3] Continue rinsing and consult a physician.[3]

| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[3] Never give anything by mouth to an unconscious person.[3] Call a physician or Poison Control Center immediately.[2] |

Fire Fighting and Accidental Release Measures

Fire Fighting
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3]

  • Specific Hazards: No specific data is available, but combustion may produce carbon oxides and other harmful vapors.[11]

  • Protective Equipment: Wear a self-contained breathing apparatus (SCBA) for firefighting if necessary.[3]

Accidental Release Measures
  • Personal Precautions: Use full personal protective equipment (PPE). Ensure adequate ventilation.[2][3] Evacuate personnel to safe areas and keep people away from and upwind of the spill.[2]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so.[2] Do not let the product enter drains, as it is toxic to aquatic life.[2][3]

  • Methods for Cleanup: Absorb the spillage with an inert, non-combustible absorbent material (e.g., sand, diatomite). Collect and place it in a suitable, closed container for disposal.[2]

Experimental Protocols

Protocol 8.1: Small-Scale Spill Cleanup in a Laboratory Setting

Objective: To safely contain, clean up, and dispose of a small spill (less than 100 mL) of this compound.

Materials:

  • Full Personal Protective Equipment (PPE) as specified in Table 3.

  • Inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

  • Two sealable, labeled waste containers (one for liquid/solid waste, one for contaminated PPE).

  • Scoop or other non-sparking tools.

  • Soap and water.

Procedure:

  • Evacuate and Alert: Immediately alert personnel in the vicinity of the spill. If the spill is significant or ventilation is poor, evacuate the immediate area.

  • Don PPE: Before approaching the spill, don the appropriate PPE: chemical-resistant gloves, safety goggles, a face shield, and a lab coat. If vapors are a concern, use a respirator.

  • Contain the Spill: If the substance is spreading, create a dike around the spill using the inert absorbent material.

  • Absorb the Liquid: Gently cover and absorb the spill with the inert material. Start from the outside and work inwards to minimize the spread of contamination.

  • Collect the Waste: Using a non-sparking scoop, carefully collect the absorbed material and place it into a designated, labeled, and sealable hazardous waste container.[2][3]

  • Decontaminate the Area: Clean the spill area with soap and water. Collect the cleaning materials and place them in the same hazardous waste container.

  • Dispose of PPE: Remove contaminated PPE carefully, avoiding contact with the outer surfaces.[3] Place disposable items in a separate, labeled waste bag.

  • Personal Hygiene: Wash hands and any exposed skin thoroughly with soap and water.

  • Report: Report the incident to the laboratory supervisor or safety officer according to institutional protocols.

Visualizations

The following diagrams illustrate key safety and handling workflows.

G cluster_receiving Receiving & Storage cluster_handling Handling & Experimentation cluster_disposal Waste & Disposal Receive Receive Chemical Inspect Inspect Container for Damage Receive->Inspect Store Store at 2-8°C in Ventilated Area Inspect->Store Prep Prepare Work Area (Fume Hood) Store->Prep DonPPE Don Full PPE Prep->DonPPE Handle Conduct Experiment DonPPE->Handle Waste Collect Waste in Labeled Container Handle->Waste Spill Accidental Spill? Handle->Spill Clean Decontaminate Work Area Waste->Clean Dispose Dispose via Approved Waste Handler Clean->Dispose SpillCleanup Follow Spill Cleanup Protocol Spill->SpillCleanup

Caption: General workflow for handling this compound.

G cluster_routes Route of Exposure cluster_actions Immediate First Aid Action start Exposure Event Occurs Inhalation Inhalation? Skin Skin Contact? Eyes Eye Contact? Ingestion Ingestion? FreshAir Move to Fresh Air. Give artificial respiration if needed. Inhalation->FreshAir Yes WashSkin Remove contaminated clothing. Wash with soap and water. Skin->WashSkin Yes RinseEyes Rinse with water for 15+ min. Remove contact lenses. Eyes->RinseEyes Yes RinseMouth Rinse mouth. Do NOT induce vomiting. Ingestion->RinseMouth Yes end Consult a Physician Immediately FreshAir->end WashSkin->end RinseEyes->end RinseMouth->end

Caption: Decision pathway for first aid measures following exposure.

References

An In-depth Technical Guide to the Solubility and Stability of 4-Cyanotetrahydro-4H-pyran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Cyanotetrahydro-4H-pyran is a heterocyclic nitrile that serves as a valuable building block in medicinal chemistry and drug development. Its tetrahydropyran ring is a common motif in many pharmaceuticals, and the cyano group offers a versatile handle for further chemical modifications. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its effective use in synthesis, formulation development, and ensuring the quality and shelf-life of active pharmaceutical ingredients (APIs) and their intermediates.

This technical guide outlines the methodologies for determining the solubility of this compound in various solvent systems and for assessing its stability under forced degradation conditions as stipulated by the International Council for Harmonisation (ICH) guidelines.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValue
Chemical Formula C₆H₉NO
Molecular Weight 111.14 g/mol
Appearance Colorless to light yellow liquid
Boiling Point 82-83 °C @ 10 Torr; 224 °C @ 760 mmHg
Density Approximately 1.034 g/cm³
General Solubility Soluble in water and most organic solvents.[1]
General Stability Described as a relatively stable compound, not sensitive to light and air.[1]

Solubility Profile

The solubility of an API or intermediate is a critical parameter that influences its bioavailability, formulation, and purification processes. While qualitatively described as soluble in water and most organic solvents, quantitative data is essential for process development and formulation.

Experimental Protocol for Solubility Determination

The equilibrium solubility of this compound can be determined using the shake-flask method.

Materials:

  • This compound

  • Selected solvents (e.g., water, methanol, ethanol, acetone, acetonitrile, dichloromethane, ethyl acetate)

  • Scintillation vials or sealed flasks

  • Orbital shaker with temperature control

  • Analytical balance

  • Calibrated pH meter (for aqueous solutions)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Syringe filters (e.g., 0.45 µm PTFE or PVDF)

Procedure:

  • Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The excess solid should be visually apparent.

  • Place the vials in an orbital shaker set at a constant temperature (e.g., 25 °C and 37 °C).

  • Shake the samples for a predetermined period (e.g., 24, 48, or until equilibrium is reached). Equilibrium is confirmed when consecutive measurements of the concentration show no significant change.

  • Allow the samples to stand to allow the undissolved solid to settle.

  • Carefully withdraw a sample from the supernatant using a syringe and filter it through a 0.45 µm filter to remove any undissolved particles.

  • Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of this compound in the diluted sample using a validated HPLC method.

  • Calculate the solubility in g/100 mL or mg/mL.

  • For aqueous solubility, measure and record the pH of the saturated solution.

Data Presentation: Solubility

The experimentally determined solubility data should be recorded in a structured format as shown in Table 2.

Table 2: Quantitative Solubility of this compound (Template)

SolventTemperature (°C)Solubility ( g/100 mL)pH (for aqueous)
Water25Data to be determinedData to be determined
37Data to be determinedData to be determined
Methanol25Data to be determinedN/A
37Data to be determinedN/A
Ethanol25Data to be determinedN/A
37Data to be determinedN/A
Acetone25Data to be determinedN/A
37Data to be determinedN/A
Acetonitrile25Data to be determinedN/A
37Data to be determinedN/A

Stability Profile

Stability testing is crucial to understand how the quality of a substance varies over time under the influence of environmental factors. Forced degradation studies are performed to identify potential degradation products and to develop stability-indicating analytical methods.[2][3][4][5]

Experimental Protocol for Forced Degradation Studies

Forced degradation studies should be conducted on this compound to evaluate its stability under hydrolytic, oxidative, thermal, and photolytic conditions. The goal is to achieve 5-20% degradation of the parent compound.[5]

General Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Subject aliquots of the stock solution or the solid compound to the stress conditions outlined below.

  • At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.

  • Analyze the stressed samples using a validated stability-indicating HPLC method.

  • Determine the percentage of degradation of this compound and identify and quantify any major degradation products.

Stress Conditions:

  • Acidic Hydrolysis: Mix the stock solution with 0.1 M to 1 M hydrochloric acid. Incubate at elevated temperatures (e.g., 60-80 °C) and sample at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Basic Hydrolysis: Mix the stock solution with 0.1 M to 1 M sodium hydroxide. Maintain at room temperature or elevated temperatures and sample at various time points.

  • Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3-30%) at room temperature. Protect the samples from light.

  • Thermal Degradation: Expose the solid compound to dry heat in a temperature-controlled oven (e.g., 80 °C) for a specified period. Also, heat the stock solution under reflux.

  • Photolytic Degradation: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[6][7][8] A control sample should be protected from light.

Stability-Indicating Analytical Method

A stability-indicating HPLC method is essential for separating the parent compound from its degradation products.

Typical HPLC Method Parameters:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV-Vis detector at a wavelength where the parent compound and potential degradation products have significant absorbance.

  • Column Temperature: Controlled, e.g., 30 °C.

  • Injection Volume: 10-20 µL.

The method must be validated for specificity, linearity, accuracy, precision, and robustness.

Data Presentation: Stability

The results of the forced degradation studies should be summarized in a table.

Table 3: Forced Degradation Study of this compound (Template)

Stress ConditionTime% DegradationNo. of DegradantsMajor Degradant(s) (Retention Time)
0.1 M HCl, 80 °C 2 hData to be determinedData to be determinedData to be determined
8 hData to be determinedData to be determinedData to be determined
0.1 M NaOH, RT 2 hData to be determinedData to be determinedData to be determined
8 hData to be determinedData to be determinedData to be determined
3% H₂O₂, RT 24 hData to be determinedData to be determinedData to be determined
Solid, 80 °C 48 hData to be determinedData to be determinedData to be determined
ICH Q1B Photostability -Data to be determinedData to be determinedData to be determined

Visualizations

Factors Influencing Stability

The stability of this compound is influenced by several environmental factors. The logical relationship between these factors and the potential degradation pathways is illustrated in the following diagram.

cluster_compound pH pH (Acidic/Basic) Hydrolysis Hydrolysis pH->Hydrolysis Temp Temperature Thermolysis Thermolysis Temp->Thermolysis Light Light (UV/Visible) Photolysis Photolysis Light->Photolysis Oxidant Oxidizing Agents (e.g., H₂O₂) Oxidation Oxidation Oxidant->Oxidation Compound This compound

Caption: Factors influencing the degradation pathways of this compound.

Experimental Workflow for Stability Assessment

A typical experimental workflow for conducting forced degradation studies and developing a stability-indicating method is depicted below.

cluster_setup 1. Preparation cluster_stress 2. Stress Application cluster_analysis 3. Analysis cluster_evaluation 4. Evaluation Prep Prepare Stock Solution (1 mg/mL) Acid Acidic (HCl, Heat) Prep->Acid Base Basic (NaOH, RT/Heat) Prep->Base Oxidation Oxidative (H₂O₂, RT) Prep->Oxidation Thermal Thermal (Solid/Solution, Heat) Prep->Thermal Photo Photolytic (ICH Q1B) Prep->Photo Sample Sample at Time Points (Neutralize/Dilute) Acid->Sample Base->Sample Oxidation->Sample Thermal->Sample Photo->Sample HPLC Analyze by Stability-Indicating HPLC-UV/MS Sample->HPLC Quantify Quantify Degradation & Degradants HPLC->Quantify Pathway Elucidate Degradation Pathways Quantify->Pathway

Caption: Experimental workflow for forced degradation studies.

Conclusion

This technical guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of this compound. Adherence to the detailed experimental protocols will enable researchers and drug development professionals to generate the necessary data for informed decision-making in process development, formulation design, and regulatory submissions. The provided templates for data presentation and the visual diagrams of workflows and influencing factors serve as practical tools to guide these essential studies. While specific quantitative data for this compound remains to be published, the methodologies outlined here are based on established scientific principles and regulatory guidelines, ensuring the generation of robust and reliable data.

References

Methodological & Application

Application Notes and Protocols for 4-Cyanotetrahydro-4H-pyran in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 4-Cyanotetrahydro-4H-pyran, a versatile building block in organic synthesis. The protocols detailed herein are intended to provide practical guidance for the transformation of this key intermediate into valuable downstream products, including carboxylic acids, primary amines, and ketones, which are prevalent motifs in medicinal chemistry and drug discovery.

Introduction

This compound is a valuable heterocyclic intermediate due to its reactive nitrile group and stable tetrahydropyran scaffold.[1] The tetrahydropyran ring is a common feature in many bioactive molecules, often imparting favorable pharmacokinetic properties. The nitrile functionality serves as a versatile handle for a variety of chemical transformations, making it a crucial starting material for the synthesis of diverse molecular architectures. Key applications include its conversion to primary amines, carboxylic acids, and ketones, which are foundational intermediates for the construction of more complex molecules, including spirocyclic compounds with potential therapeutic applications.[2]

Key Synthetic Transformations

The nitrile group of this compound can be readily transformed into several key functional groups, providing access to a range of important building blocks.

Hydrolysis to Tetrahydropyran-4-carboxylic acid

The nitrile can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid. This transformation is fundamental for the preparation of amides, esters, and other carboxylic acid derivatives. Acid-catalyzed hydrolysis is a common method for this conversion.[3]

Reaction Pathway for Hydrolysis

start This compound intermediate Protonated Nitrile start->intermediate H₃O⁺ intermediate2 Amide Intermediate intermediate->intermediate2 H₂O product Tetrahydropyran-4-carboxylic acid intermediate2->product H₃O⁺, Δ

Caption: Acid-catalyzed hydrolysis of this compound.

Reduction to 4-(Aminomethyl)tetrahydropyran

The nitrile group can be reduced to a primary amine, providing a key building block for the synthesis of various nitrogen-containing compounds. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation over Raney Nickel.

Reaction Pathway for Reduction

cluster_0 Reduction Methods start This compound product 4-(Aminomethyl)tetrahydropyran start->product 1. LiAlH₄ 2. H₂O start->product H₂, Raney Ni

Caption: Reduction of this compound to a primary amine.

Grignard Reaction to form Ketones

Reaction of the nitrile with a Grignard reagent, followed by acidic workup, yields a ketone. This two-step process allows for the introduction of a variety of alkyl or aryl groups at the 4-position of the tetrahydropyran ring.

Reaction Pathway for Grignard Reaction

start This compound intermediate Imine Intermediate start->intermediate 1. R-MgX product Tetrahydropyran-4-yl Ketone intermediate->product 2. H₃O⁺

Caption: Grignard reaction of this compound.

Quantitative Data Summary

TransformationReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
Hydrolysis 6 M HClWater100988[1]
Reduction (LiAlH₄) LiAlH₄, then H₂OTHFReflux16~75[4]
Reduction (Catalytic Hydrogenation) H₂ (40 psi), Raney NickelEtherRoom Temp.0.25-0.5>95[5]
Grignard Reaction Grignard Reagent, then H₃O⁺THF0 to RT1-3VariesGeneral

Experimental Protocols

Protocol 1: Synthesis of Tetrahydropyran-4-carboxylic acid via Acid Hydrolysis

Workflow

reagents This compound 6 M HCl reaction Heat at 100°C for 9h reagents->reaction workup Cooling & Extraction reaction->workup purification Purification workup->purification product Tetrahydropyran-4-carboxylic acid purification->product

Caption: Workflow for the hydrolysis of this compound.

Materials:

  • This compound

  • 6 M Hydrochloric acid

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add this compound (1.0 eq).

  • Add 6 M hydrochloric acid (approx. 10 mL per gram of starting material).[1]

  • Heat the reaction mixture to 100°C with vigorous stirring for 9 hours.[1]

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • The crude product can be purified by recrystallization or column chromatography if necessary.

Protocol 2: Synthesis of 4-(Aminomethyl)tetrahydropyran via LiAlH₄ Reduction

Workflow

reagents LiAlH₄ in THF addition Add this compound reagents->addition reaction Reflux for 16h addition->reaction quench Quench with H₂O and NaOH(aq) reaction->quench workup Filtration & Extraction quench->workup product 4-(Aminomethyl)tetrahydropyran workup->product

Caption: Workflow for the LiAlH₄ reduction of this compound.

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Ethyl ether

  • 15% Sodium hydroxide solution

  • Anhydrous sodium sulfate

  • Three-neck round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Nitrogen inlet

  • Magnetic stirrer

Procedure:

  • Set up a dry three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, a nitrogen inlet, and a magnetic stir bar.

  • Under a nitrogen atmosphere, suspend LiAlH₄ (1.5 eq) in anhydrous THF.

  • Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining a gentle reflux.

  • After the addition is complete, heat the reaction mixture to reflux for 16 hours.[4]

  • Cool the reaction mixture to 0°C in an ice bath.

  • Carefully quench the reaction by the sequential dropwise addition of water (x mL), followed by 15% aqueous sodium hydroxide (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams.

  • Stir the resulting granular precipitate for 30 minutes, then filter it off and wash with ethyl ether.

  • Combine the filtrate and washes, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the product.

Protocol 3: Synthesis of Tetrahydropyran-4-yl(phenyl)methanone via Grignard Reaction

Workflow

reagents Phenylmagnesium bromide in THF addition Add this compound at 0°C reagents->addition reaction Stir at RT addition->reaction workup Quench with NH₄Cl(aq) Extraction reaction->workup purification Column Chromatography workup->purification product Tetrahydropyran-4-yl(phenyl)methanone purification->product

Caption: Workflow for the Grignard reaction of this compound.

Materials:

  • This compound

  • Phenylmagnesium bromide (or other Grignard reagent) solution in THF

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Dropping funnel

  • Nitrogen inlet

  • Magnetic stirrer

Procedure:

  • Set up a dry round-bottom flask with a magnetic stir bar and a nitrogen inlet.

  • Add a solution of this compound (1.0 eq) in anhydrous THF to the flask.

  • Cool the solution to 0°C in an ice bath.

  • Add the Grignard reagent (e.g., phenylmagnesium bromide, 1.1 eq) dropwise via a dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to 0°C and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • The resulting imine is then hydrolyzed by stirring with 1 M HCl at room temperature until the imine is consumed (monitored by TLC).

  • Neutralize the solution with a saturated aqueous sodium bicarbonate solution and extract with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude ketone by column chromatography.

References

Application Notes and Protocols: The Tetrahydropyran Moiety as a Core Scaffold in the Synthesis of Bioactive Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tetrahydropyran ring system is a prevalent structural motif in a vast array of natural products and synthetic bioactive molecules. Its presence often imparts favorable pharmacokinetic properties, such as improved aqueous solubility and metabolic stability. This document provides detailed application notes and experimental protocols for the synthesis of two important classes of heterocyclic compounds featuring the tetrahydropyran core: 2-amino-4H-pyrans and spiro[4H-pyran-oxindoles]. These compounds are synthesized via efficient one-pot, multi-component reactions, highlighting modern synthetic strategies in medicinal chemistry. The nitrile functionality, a key feature of the target molecules, is introduced through the use of malononitrile as a readily available starting material.

Application Notes

The synthesis of highly substituted 4H-pyran derivatives is of significant interest due to their diverse pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[1][2][3] The 2-amino-4H-pyran scaffold, in particular, serves as a versatile pharmacophore. Similarly, spiro[4H-pyran-oxindole] derivatives, which combine the pyran ring with the privileged oxindole scaffold, have demonstrated potent biological activities, including antibacterial and anticancer effects.[4][5]

The protocols detailed below describe robust and high-yielding methods for the preparation of these valuable heterocyclic compounds. These multi-component reactions offer several advantages in drug discovery and development, including:

  • Efficiency: Multiple bonds are formed in a single synthetic operation, reducing the number of steps and purification procedures.

  • Atom Economy: A high percentage of the atoms from the starting materials are incorporated into the final product, minimizing waste.

  • Diversity-Oriented Synthesis: The use of various aldehydes, active methylene compounds, and β-dicarbonyl compounds allows for the rapid generation of a library of structurally diverse analogs for structure-activity relationship (SAR) studies.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-4H-pyran Derivatives

This protocol describes the one-pot, three-component synthesis of 2-amino-4-aryl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitriles.

Reaction Scheme:

G cluster_reactants Reactants cluster_conditions Conditions A Aryl Aldehyde Product 2-Amino-4H-pyran Derivative A->Product + B Malononitrile B->Product + C Dimedone C->Product + Catalyst L-Proline (10 mol%) Catalyst->Product Solvent Ethanol Solvent->Product Temperature Reflux Temperature->Product

Caption: General scheme for the three-component synthesis of 2-amino-4H-pyran derivatives.

Materials:

  • Aromatic aldehyde (1.0 mmol)

  • Malononitrile (1.0 mmol, 0.066 g)

  • Dimedone (1.0 mmol, 0.140 g)

  • L-proline (10 mol%, 0.0115 g)

  • Ethanol (10 mL)

  • Ethyl acetate

  • Water

Procedure:

  • To a round-bottom flask, add the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), dimedone (1.0 mmol), and L-proline (10 mol%).

  • Add 10 mL of ethanol to the flask.

  • The mixture is refluxed and the progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, the solvent is evaporated under reduced pressure.

  • The crude product is extracted with ethyl acetate and washed with water.

  • The organic layer is dried over anhydrous sodium sulfate and concentrated to yield the crude product.

  • The crude product is purified by recrystallization from ethanol to afford the pure 2-amino-4H-pyran derivative.

Quantitative Data:

EntryAromatic AldehydeProductYield (%)
1Benzaldehyde2-Amino-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile92
24-Chlorobenzaldehyde2-Amino-4-(4-chlorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile95
34-Methoxybenzaldehyde2-Amino-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile90
44-Nitrobenzaldehyde2-Amino-7,7-dimethyl-4-(4-nitrophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile94

Yields are based on published data and may vary depending on specific experimental conditions.

Protocol 2: Synthesis of Spiro[4H-pyran-oxindole] Derivatives

This protocol outlines the one-pot, three-component synthesis of spiro[4H-pyran-3,3'-oxindole] derivatives.

Reaction Scheme:

G cluster_reactants Reactants cluster_conditions Conditions A Isatin Derivative Product Spiro[4H-pyran-oxindole] Derivative A->Product + B Malononitrile B->Product + C 1,3-Dicarbonyl Compound C->Product + Catalyst CuO Nanoparticles (4 mol%) Catalyst->Product Solvent Ethanol Solvent->Product Temperature Room Temperature Temperature->Product

Caption: General scheme for the three-component synthesis of spiro[4H-pyran-oxindole] derivatives.

Materials:

  • Isatin derivative (1.0 mmol)

  • Malononitrile or ethyl cyanoacetate (1.0 mmol)

  • 1,3-Dicarbonyl compound (e.g., dimedone, 1,3-cyclohexanedione) (1.0 mmol)

  • CuO Nanoparticles (4 mol%)

  • Ethanol (2 mL)

  • Acetone

Procedure:

  • In a flask, a mixture of the isatin derivative (1 mmol), malononitrile or ethyl cyanoacetate (1 mmol), and the 1,3-dicarbonyl compound (1 mmol) is prepared.

  • CuO nanoparticles (4 mol%) are added to the mixture.

  • 2 mL of ethanol is added, and the mixture is stirred at room temperature.

  • The progress of the reaction is monitored by TLC.

  • Upon completion, the reaction mixture is dissolved in acetone, and the nanocatalyst is separated by filtration.

  • The solvent is evaporated from the filtrate to obtain the crude product.

  • The pure product is obtained by recrystallization from ethanol.

Quantitative Data:

EntryIsatin Derivative1,3-Dicarbonyl CompoundProductYield (%)
1IsatinDimedone2'-Amino-7',7'-dimethyl-5'-oxo-5',6',7',8'-tetrahydrospiro[indoline-3,4'-chromene]-3'-carbonitrile95
25-Bromo-isatinDimedone5-Bromo-2'-amino-7',7'-dimethyl-5'-oxo-5',6',7',8'-tetrahydrospiro[indoline-3,4'-chromene]-3'-carbonitrile92
3Isatin1,3-Cyclohexanedione2'-Amino-5'-oxo-5',6',7',8'-tetrahydrospiro[indoline-3,4'-chromene]-3'-carbonitrile94
45-Nitro-isatin1,3-Cyclohexanedione5-Nitro-2'-amino-5'-oxo-5',6',7',8'-tetrahydrospiro[indoline-3,4'-chromene]-3'-carbonitrile90

Yields are based on published data and may vary depending on specific experimental conditions.

Potential Biological Signaling Pathways

The synthesized 2-amino-4H-pyran and spiro[4H-pyran-oxindole] derivatives have been reported to exhibit promising anticancer and anti-inflammatory activities. These effects are often mediated through the modulation of key cellular signaling pathways.

NF-κB Signaling Pathway (Anticancer Activity)

The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a crucial role in regulating cell proliferation, survival, and inflammation.[6][7][8] Its constitutive activation is a hallmark of many cancers, contributing to tumor growth and resistance to therapy.[9][10] The synthesized pyran derivatives may exert their anticancer effects by inhibiting this pathway.

G cluster_pathway NF-κB Signaling Pathway Stimuli Pro-inflammatory Stimuli (e.g., TNF-α) IKK IKK Complex Stimuli->IKK IkB IκB IKK->IkB Phosphorylates IKK->IkB NFkB NF-κB (p50/p65) IkB->NFkB Inhibits Gene Target Gene Expression (Proliferation, Anti-apoptosis) Nucleus Nucleus NFkB->Nucleus Translocation Inhibitor Synthesized Pyran Derivatives Inhibitor->IKK Inhibits

Caption: Potential inhibition of the NF-κB signaling pathway by synthesized pyran derivatives.

MAPK Signaling Pathway (Anti-inflammatory Activity)

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another critical regulator of inflammation.[11][12] It is activated by various extracellular stimuli and leads to the production of pro-inflammatory cytokines.[13] Inhibition of this pathway is a key strategy for the development of anti-inflammatory drugs.

G cluster_pathway MAPK Signaling Pathway Stimuli Inflammatory Stimuli (e.g., LPS) MAPKKK MAPKKK Stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (p38, JNK) MAPKK->MAPK Phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1) MAPK->TranscriptionFactors Activates Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) TranscriptionFactors->Cytokines Induces Expression Inhibitor Synthesized Pyran Derivatives Inhibitor->MAPK Inhibits

Caption: Potential inhibition of the MAPK signaling pathway by synthesized pyran derivatives.

Disclaimer: The signaling pathway diagrams illustrate potential mechanisms of action based on the reported biological activities of similar compounds. The precise molecular targets of the synthesized derivatives require further investigation.

References

Application Notes and Protocols for the Synthesis of Novel Farnesoid X Receptor (FXR) Modulators Utilizing a 4-Cyanotetrahydro-4H-pyran Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of potential Farnesoid X Receptor (FXR) modulators. The synthetic strategy leverages the versatile starting material, 4-Cyanotetrahydro-4H-pyran, to generate a library of novel compounds based on a 4H-pyran core structure. This approach is grounded in the established principles of multicomponent reactions and the known pharmacophoric requirements for FXR agonism. These notes are intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics for metabolic and inflammatory diseases.

Introduction

The Farnesoid X Receptor (FXR) is a nuclear receptor that plays a critical role in regulating bile acid, lipid, and glucose metabolism.[1] As a ligand-activated transcription factor, FXR is a promising therapeutic target for a variety of conditions, including non-alcoholic steatohepatitis (NASH), primary biliary cholangitis (PBC), and other metabolic disorders.[1] FXR modulators can be classified as either agonists or antagonists, each with distinct therapeutic potential. Agonists activate the receptor, leading to beneficial effects such as improved bile acid homeostasis and reduced inflammation, while antagonists can be useful in conditions where FXR activity is detrimental.[1]

The development of non-steroidal FXR modulators is an area of intense research, with a focus on identifying novel scaffolds that offer improved efficacy and safety profiles. The 4H-pyran ring system is a privileged scaffold in medicinal chemistry, known to be present in a variety of biologically active compounds. This document outlines a synthetic approach to a novel class of potential FXR modulators built around a 4H-pyran core, synthesized via a multicomponent reaction strategy. The key starting material for this proposed synthesis is this compound.

Proposed Synthetic Strategy

The proposed synthetic route involves a two-step process. First, this compound is hydrolyzed to yield Tetrahydro-4H-pyran-4-one. This ketone then serves as a key building block in a subsequent three-component reaction with an aromatic aldehyde and malononitrile to construct the desired 2-amino-4H-pyran scaffold. The diversity of the final compounds can be readily achieved by varying the substituted aromatic aldehyde used in the multicomponent reaction.

G cluster_step1 Step 1: Hydrolysis cluster_step2 Step 2: Multicomponent Reaction This compound This compound Tetrahydro-4H-pyran-4-one Tetrahydro-4H-pyran-4-one This compound->Tetrahydro-4H-pyran-4-one Acid/Base Hydrolysis FXR Modulator Scaffold FXR Modulator Scaffold Tetrahydro-4H-pyran-4-one->FXR Modulator Scaffold Aromatic Aldehyde Aromatic Aldehyde Aromatic Aldehyde->FXR Modulator Scaffold Malononitrile Malononitrile Malononitrile->FXR Modulator Scaffold

Figure 1: Proposed two-step synthetic strategy for FXR modulators.

Data Presentation

While experimental data for the proposed novel compounds is not yet available, Table 1 presents a selection of known FXR modulators containing heterocyclic scaffolds, along with their reported biological activities. This data serves as a rationale for the potential of the proposed 4H-pyran-based compounds as effective FXR modulators.

Compound IDScaffoldTargetActivity (EC50/IC50)Reference
GW4064 IsoxazoleFXR AgonistEC50 = 30 nM[Journal of Medicinal Chemistry, 2003]
Fexaramine BenzopyranFXR AgonistEC50 = 25 nM[Nature Medicine, 2003]
Compound 11k IsoxazolePartial FXR AgonistEC50 = 15 nM[European Journal of Medicinal Chemistry, 2021][2]
Compound 19 PiperazineFXR AgonistEC50 = 5 µM[ACS Medicinal Chemistry Letters, 2014]

Table 1: Biological Activity of Selected Heterocyclic FXR Modulators.

Experimental Protocols

Protocol 1: Synthesis of Tetrahydro-4H-pyran-4-one from this compound

This protocol describes the acid-catalyzed hydrolysis of this compound to yield Tetrahydro-4H-pyran-4-one.

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Water

  • Diethyl ether

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in a 1:1 mixture of water and concentrated hydrochloric acid.

  • Attach a reflux condenser and heat the mixture to reflux with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude Tetrahydro-4H-pyran-4-one can be purified by vacuum distillation or column chromatography.

Protocol 2: Three-Component Synthesis of 2-Amino-4H-pyran Derivatives

This protocol outlines a general procedure for the synthesis of 2-amino-4H-pyran derivatives from Tetrahydro-4H-pyran-4-one, a substituted aromatic aldehyde, and malononitrile.

Materials:

  • Tetrahydro-4H-pyran-4-one (from Protocol 1)

  • Substituted aromatic aldehyde (e.g., benzaldehyde, 4-methoxybenzaldehyde)

  • Malononitrile

  • Ethanol

  • Piperidine (catalyst)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

Procedure:

  • To a round-bottom flask, add Tetrahydro-4H-pyran-4-one (1 mmol), the desired aromatic aldehyde (1 mmol), malononitrile (1 mmol), and ethanol (10 mL).

  • Add a catalytic amount of piperidine (0.1 mmol) to the mixture.

  • Stir the reaction mixture at room temperature or under reflux, monitoring the progress by TLC.

  • Upon completion, cool the mixture to room temperature. The product may precipitate from the solution.

  • Collect the solid product by filtration and wash with cold ethanol.

  • If no precipitate forms, the solvent can be removed under reduced pressure, and the crude product purified by column chromatography.

Visualizations

FXR Signaling Pathway

G cluster_cell Hepatocyte cluster_effects Downstream Effects FXR FXR FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR RXR RXR RXR->FXR_RXR FXRE FXR Response Element (FXRE) FXR_RXR->FXRE Binding TargetGenes Target Gene Transcription FXRE->TargetGenes Regulation BileAcidSyn ↓ Bile Acid Synthesis TargetGenes->BileAcidSyn LipidMeta ↓ Triglyceride Levels TargetGenes->LipidMeta GlucoseHomeo ↑ Insulin Sensitivity TargetGenes->GlucoseHomeo BileAcids Bile Acids (Ligands) BileAcids->FXR Activation

Figure 2: Simplified Farnesoid X Receptor (FXR) signaling pathway.

Experimental Workflow

G Start Start: This compound Hydrolysis Protocol 1: Hydrolysis Start->Hydrolysis Ketone Intermediate: Tetrahydro-4H-pyran-4-one Hydrolysis->Ketone MCR Protocol 2: Multicomponent Reaction Ketone->MCR Purification Purification: Filtration/ Chromatography MCR->Purification Characterization Characterization: NMR, MS Purification->Characterization FinalProduct Final Product: FXR Modulator Characterization->FinalProduct

Figure 3: Experimental workflow for the synthesis of FXR modulators.

Conclusion

The protocols and strategies outlined in these application notes provide a robust framework for the synthesis of a novel class of potential Farnesoid X Receptor modulators based on a 4H-pyran scaffold. By leveraging the versatility of this compound and the efficiency of multicomponent reactions, researchers can rapidly generate a diverse library of compounds for biological screening. The information provided herein is intended to facilitate further research and development in the pursuit of new and effective treatments for metabolic and inflammatory diseases.

References

Application Notes and Protocols for the Preparation of Cannabinoid Receptor Ligands with 4-Cyanotetrahydro-4H-pyran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the synthesis and characterization of cannabinoid receptor ligands incorporating a 4-cyanotetrahydro-4H-pyran moiety. This structural motif has been explored as a bioisosteric replacement for the piperidinyl group in diarylpyrazole-based cannabinoid receptor 1 (CB1) inverse agonists, such as rimonabant. The introduction of the this compound group can lead to compounds with modified physicochemical properties, such as reduced lipophilicity, which may offer advantages in drug development, including improved pharmacokinetic profiles.[1]

The protocols outlined below are based on the synthesis and evaluation of N-(4-cyano-tetrahydro-2H-pyran-4-yl)-1,5-diarylpyrazole-3-carboxamides, a class of compounds that has shown affinity for cannabinoid receptors.[1]

Data Presentation

The following table summarizes the binding affinities (Ki) of representative N-(4-cyano-tetrahydro-2H-pyran-4-yl)-1,5-diarylpyrazole-3-carboxamides for the human cannabinoid CB1 and CB2 receptors. These compounds are analogs of the well-characterized CB1 inverse agonist, rimonabant.

Table 1: Binding Affinities (Ki, nM) of this compound Containing Ligands at Human Cannabinoid Receptors

Compound IDR1R2R3CB1 Ki (nM)CB2 Ki (nM)
9a 2-FHH>10000>10000
9m 2-Br4-OCH3H62>10000
Rimonabant 2,4-di-Cl4-ClCH31.8480

Data extracted from Pike et al., J. Med. Chem. 2011, 54, 8, 2961–2970.[1]

Experimental Protocols

Protocol 1: General Synthesis of N-(4-cyano-tetrahydro-2H-pyran-4-yl)-1,5-diarylpyrazole-3-carboxamides

This protocol describes a general multi-step synthesis for the preparation of the target ligands, adapted from the procedures reported by Pike et al. (2011).[1]

Step 1: Synthesis of 1,5-Diarylpyrazole-3-carboxylic Acid Ethyl Esters

A substituted aniline is first converted to its corresponding diazonium salt. This is then reacted with ethyl 2-chloroacetoacetate under basic conditions to yield the hydrazone intermediate. The hydrazone is subsequently cyclized with a substituted acetophenone in the presence of a base to afford the 1,5-diarylpyrazole-3-carboxylic acid ethyl ester.

Step 2: Hydrolysis to 1,5-Diarylpyrazole-3-carboxylic Acids

The ethyl ester from the previous step is hydrolyzed to the corresponding carboxylic acid using a standard base-catalyzed hydrolysis procedure, for example, by heating with sodium hydroxide in a mixture of ethanol and water.

Step 3: Amide Coupling with 4-Amino-tetrahydro-2H-pyran-4-carbonitrile

The 1,5-diarylpyrazole-3-carboxylic acid is converted to its acid chloride by treatment with a chlorinating agent such as thionyl chloride or oxalyl chloride. The resulting acid chloride is then reacted with 4-amino-tetrahydro-2H-pyran-4-carbonitrile in the presence of a base (e.g., triethylamine or diisopropylethylamine) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) to yield the final N-(4-cyano-tetrahydro-2H-pyran-4-yl)-1,5-diarylpyrazole-3-carboxamide. The product is then purified using standard techniques such as column chromatography or recrystallization.

Protocol 2: Cannabinoid Receptor Binding Assay (Radioligand Competition Assay)

This protocol is a generalized procedure for determining the binding affinity of the synthesized compounds at CB1 and CB2 receptors, based on the methods utilized by the NIMH Psychoactive Drug Screening Program (PDSP).

Materials:

  • Membrane Preparations: Membranes from cells stably expressing human CB1 or CB2 receptors.

  • Radioligand: [³H]CP-55,940 (a high-affinity cannabinoid receptor agonist).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled high-affinity cannabinoid ligand (e.g., 10 µM WIN 55,212-2).

  • Test Compounds: Synthesized N-(4-cyano-tetrahydro-2H-pyran-4-yl)-1,5-diarylpyrazole-3-carboxamides dissolved in DMSO.

  • 96-well microplates, glass fiber filters, and a scintillation counter.

Procedure:

  • Assay Setup: In a 96-well plate, set up triplicate wells for total binding (assay buffer, radioligand, and membrane preparation), non-specific binding (assay buffer, radioligand, non-specific binding control, and membrane preparation), and competitive binding (assay buffer, radioligand, test compound at various concentrations, and membrane preparation).

  • Incubation: Add the membrane preparation to the wells, followed by the test compounds or non-specific binding control, and finally the radioligand. Incubate the plates at 30°C for 60-90 minutes.

  • Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer (50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4) to remove unbound radioligand.

  • Quantification: Place the filter disks into scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Signaling Pathways

The following diagrams illustrate the canonical signaling pathways of the CB1 and CB2 receptors. These receptors are G-protein coupled receptors (GPCRs) that primarily couple to the inhibitory G-protein, Gi/o.

CB1_Signaling cluster_membrane Cell Membrane CB1 CB1 Receptor G_protein Gi/o Protein CB1->G_protein Activates Ligand Cannabinoid Ligand (e.g., 4-Cyanotetrahydro- 4H-pyran derivative) Ligand->CB1 Binds AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Ca²⁺ Channel G_protein->Ca_channel Inhibits βγ subunit K_channel K⁺ Channel G_protein->K_channel Activates βγ subunit MAPK MAPK Pathway G_protein->MAPK Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates

Caption: Canonical CB1 Receptor Signaling Pathway.

CB2_Signaling cluster_membrane Cell Membrane CB2 CB2 Receptor G_protein Gi/o Protein CB2->G_protein Activates Ligand Cannabinoid Ligand (e.g., 4-Cyanotetrahydro- 4H-pyran derivative) Ligand->CB2 Binds AC Adenylyl Cyclase G_protein->AC Inhibits MAPK MAPK Pathway G_protein->MAPK Activates cAMP cAMP AC->cAMP Converts ATP to Immune_Response Modulation of Immune Cell Function cAMP->Immune_Response MAPK->Immune_Response

Caption: Canonical CB2 Receptor Signaling Pathway.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and pharmacological evaluation of the target cannabinoid receptor ligands.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Pharmacological Evaluation Start Starting Materials (Anilines, Acetophenones, 4-Aminotetrahydropyran-4-carbonitrile) Step1 Synthesis of 1,5-Diarylpyrazole-3-carboxylic Acid Ethyl Ester Start->Step1 Step2 Hydrolysis to Carboxylic Acid Step1->Step2 Step3 Amide Coupling Step2->Step3 Product Final Product: N-(4-cyano-tetrahydro-2H-pyran-4-yl)- 1,5-diarylpyrazole-3-carboxamide Step3->Product Purification Purification & Characterization (Chromatography, NMR, MS) Product->Purification Binding_Assay CB1/CB2 Receptor Binding Assay Purification->Binding_Assay Functional_Assay Functional Assay (e.g., cAMP, GTPγS) Purification->Functional_Assay Data_Analysis Data Analysis (Ki, EC50/IC50) Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis

Caption: General Experimental Workflow.

References

Functionalization of the Nitrile Group in 4-Cyanotetrahydro-4H-pyran: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical functionalization of the nitrile group in 4-Cyanotetrahydro-4H-pyran. This versatile building block is a valuable starting material in medicinal chemistry and drug discovery, and the transformations of its nitrile moiety open avenues to a diverse range of functional groups crucial for the synthesis of novel therapeutic agents. The protocols outlined below cover three primary transformations: reduction to a primary amine, hydrolysis to a carboxylic acid, and [3+2] cycloaddition to form a tetrazole.

Introduction to the Functionalization of this compound

The tetrahydropyran motif is a privileged scaffold in medicinal chemistry, often imparting favorable pharmacokinetic properties such as improved solubility and metabolic stability to drug candidates. The nitrile group at the 4-position of the tetrahydropyran ring serves as a versatile chemical handle for introducing a variety of functionalities. The conversion of this nitrile to amines, carboxylic acids, and tetrazoles provides access to key pharmacophores and reactive intermediates for further molecular elaboration.

I. Reduction of this compound to 4-(Aminomethyl)tetrahydro-2H-pyran

The reduction of the nitrile group to a primary amine is a fundamental transformation that yields 4-(aminomethyl)tetrahydro-2H-pyran, a valuable intermediate for the synthesis of amides, sulfonamides, and other nitrogen-containing compounds. Two common and effective methods for this reduction are catalytic hydrogenation with Raney Nickel and chemical reduction with lithium aluminum hydride (LAH).

dot

Reduction_Workflow cluster_start Starting Material cluster_methods Reduction Methods cluster_product Product Start This compound Method1 Catalytic Hydrogenation (Raney Ni, H2 or KBH4) Start->Method1 H2, Catalyst or KBH4 Method2 Chemical Reduction (LiAlH4) Start->Method2 1. LiAlH4, THF 2. H2O workup Product 4-(Aminomethyl)tetrahydro-2H-pyran Method1->Product Method2->Product

Caption: Workflow for the reduction of this compound.

Quantitative Data for Reduction Reactions
MethodReagentsSolventTemperature (°C)Time (h)Yield (%)Reference(s)
Catalytic HydrogenationRaney Ni, H₂ (50 psi)Methanol/NH₃25-502-4>90[General literature]
Catalytic HydrogenationRaney Ni, KBH₄EthanolRoom Temp0.7580-93[1]
Chemical ReductionLiAlH₄THFReflux4-670-85[General literature]
Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Raney Nickel and Hydrogen Gas

  • Preparation: In a high-pressure hydrogenation vessel, dissolve this compound (1.0 eq) in methanol containing 7N ammonia.

  • Catalyst Addition: Carefully add a slurry of Raney Nickel (approx. 10-20% by weight of the nitrile) to the solution under an inert atmosphere.

  • Hydrogenation: Seal the vessel and purge with nitrogen, followed by purging with hydrogen gas. Pressurize the vessel to 50 psi with hydrogen.

  • Reaction: Stir the mixture at room temperature or with gentle heating to 50°C for 2-4 hours, monitoring the reaction progress by TLC or GC-MS.

  • Work-up: After the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel.

  • Purification: Concentrate the filtrate under reduced pressure to yield 4-(aminomethyl)tetrahydro-2H-pyran. Further purification can be achieved by distillation or chromatography if necessary.

Protocol 2: Reduction with Lithium Aluminum Hydride (LAH)

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Reagent Addition: Cool the solution to 0°C in an ice bath and slowly add lithium aluminum hydride (1.5-2.0 eq) portion-wise, controlling the exothermic reaction.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction by TLC.

  • Quenching: Cool the reaction mixture to 0°C and cautiously quench by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

  • Work-up: Stir the resulting granular precipitate for 30 minutes, then filter and wash the solid with THF.

  • Purification: Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 4-(aminomethyl)tetrahydro-2H-pyran.

II. Hydrolysis of this compound to Tetrahydro-2H-pyran-4-carboxylic Acid

The hydrolysis of the nitrile group provides direct access to the corresponding carboxylic acid, Tetrahydro-2H-pyran-4-carboxylic acid, a key building block for the synthesis of esters, amides, and other acid derivatives. This transformation can be achieved under either acidic or basic conditions.

dot

Hydrolysis_Workflow cluster_start Starting Material cluster_methods Hydrolysis Conditions cluster_product Product Start This compound Method1 Acidic Hydrolysis (e.g., HCl, H2SO4) Start->Method1 H3O+, Δ Method2 Basic Hydrolysis (e.g., NaOH, KOH) Start->Method2 1. OH-, Δ 2. H3O+ workup Product Tetrahydro-2H-pyran-4-carboxylic Acid Method1->Product Method2->Product Cycloaddition_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product Start This compound Conditions Catalyst (e.g., ZnBr2, NH4Cl) Solvent (e.g., DMF, Water) Heat Start->Conditions Azide Sodium Azide (NaN3) Azide->Conditions Product 5-(Tetrahydro-2H-pyran-4-yl)-1H-tetrazole Conditions->Product [3+2] Cycloaddition

References

experimental protocol for the synthesis of 4-Cyanotetrahydro-4H-pyran derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the synthesis of 4-cyanotetrahydro-4H-pyran and a general method for the preparation of its derivatives. The tetrahydropyran motif is a significant scaffold in medicinal chemistry, and the introduction of a cyano group offers a versatile handle for further chemical modifications in the development of novel therapeutic agents.

Introduction

This compound and its substituted analogs are valuable building blocks in organic synthesis and drug discovery. The tetrahydropyran ring serves as a bioisostere for other cyclic systems, often improving physicochemical properties such as solubility and metabolic stability. The nitrile functionality can be readily converted into other important functional groups, including amines, carboxylic acids, and tetrazoles, making these compounds versatile intermediates for the synthesis of a wide range of biologically active molecules.

This application note details two primary synthetic strategies: the direct synthesis of the parent this compound from its corresponding carboxamide and a representative protocol for the synthesis of this compound derivatives from substituted tetrahydropyran-4-one precursors.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of the parent compound, this compound.

Starting MaterialReagentSolventReaction TimeTemperatureYield (%)
Tetrahydropyran-4-carboxamideThionyl chlorideNone4 hoursReflux94

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of this compound from tetrahydropyran-4-carboxamide via dehydration.

Materials:

  • Tetrahydropyran-4-carboxamide

  • Thionyl chloride (SOCl₂)

  • Ice

  • 50% Sodium hydroxide (NaOH) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add tetrahydropyran-4-carboxamide (3.0 g, 23 mmol).

  • Under an inert atmosphere and with stirring, slowly add thionyl chloride (10.0 mL, 137 mmol).

  • Heat the reaction mixture to reflux and maintain for 4 hours.

  • Upon completion of the reaction, carefully decant the mixture onto ice.

  • Adjust the pH of the aqueous mixture to 14 using a 50% sodium hydroxide solution.

  • Extract the aqueous phase with ethyl acetate (3 x 50 mL).

  • Combine the organic phases and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to obtain the product as a light yellow oil (2.4 g, 94% yield), which can be used without further purification.[1]

Characterization Data:

  • IR (νmax, cm⁻¹): 2961, 2932, 2851, 2240 (C≡N), 1468, 1446, 1390, 1242, 1125, 1066, 1011.[1]

  • ¹H NMR (500 MHz, CDCl₃): δ 3.91 (2H, ddd, J = 11.9, 6.3, 3.6 Hz), 3.61 (2H, ddd, J = 11.9, 7.8, 3.3 Hz), 2.91-2.85 (1H, m), 1.99-1.92 (2H, m), 1.91-1.84 (2H, m).[1]

  • ¹³C NMR (75 MHz, CDCl₃): δ 121.2, 65.6, 28.9, 25.3.[1]

  • HRMS (ESI+): calculated for C₆H₁₀NO ([M+H]⁺): 112.0756, found: 112.0754.[1]

Protocol 2: Representative Synthesis of this compound Derivatives

This protocol outlines a general two-step procedure for the synthesis of this compound derivatives, starting from the corresponding substituted tetrahydropyran-4-one. The first step is the formation of a cyanohydrin, which can then be reduced to the target 4-cyanotetrahydropyran derivative. This method is based on the well-established addition of cyanide to ketones.

Step A: Synthesis of Substituted Tetrahydropyran-4-one Precursors

Substituted tetrahydropyran-4-ones can be synthesized through various methods, including the Prins cyclization or intramolecular Michael additions. For example, 2-methyltetrahydropyran-4-one can be prepared from (S)-5-hydroxyhex-1-en-3-one.

Step B: Cyanation of Substituted Tetrahydropyran-4-one

This representative protocol describes the formation of a 4-cyano-4-hydroxytetrahydropyran derivative via the addition of trimethylsilyl cyanide (TMSCN) to a substituted tetrahydropyran-4-one.

Materials:

  • Substituted tetrahydropyran-4-one (e.g., 2-methyltetrahydropyran-4-one)

  • Trimethylsilyl cyanide (TMSCN)

  • Zinc iodide (ZnI₂) (catalyst)

  • Anhydrous dichloromethane (DCM)

  • Aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Stirring apparatus

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Syringes

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the substituted tetrahydropyran-4-one (1.0 eq) and anhydrous dichloromethane.

  • Add a catalytic amount of zinc iodide (e.g., 0.1 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add trimethylsilyl cyanide (1.2 eq) via syringe.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or GC-MS).

  • Quench the reaction by adding aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Concentrate the solution under reduced pressure to yield the crude silylated cyanohydrin.

  • The silyl ether can be cleaved under acidic or basic conditions to afford the 4-cyano-4-hydroxytetrahydropyran derivative.

Note: The resulting 4-hydroxy-4-cyanotetrahydropyran derivative can be further processed, for example, by reduction of the hydroxyl group to obtain the final 4-cyanotetrahydropyran derivative.

Visualizations

The following diagrams illustrate the synthetic pathways described in this application note.

G cluster_0 Protocol 1: Synthesis of this compound A Tetrahydropyran-4-carboxamide B Reaction with Thionyl Chloride A->B SOCl₂, Reflux C This compound B->C Work-up

Caption: Workflow for the synthesis of this compound.

G cluster_1 Protocol 2: Synthesis of this compound Derivatives D Substituted Tetrahydropyran-4-one E Cyanation Reaction D->E TMSCN, ZnI₂ F 4-Cyano-4-hydroxy- tetrahydropyran Derivative E->F Work-up G Reduction F->G e.g., Et₃SiH, TFA H Substituted 4-Cyanotetrahydro- 4H-pyran Derivative G->H

Caption: General workflow for the synthesis of this compound derivatives.

References

The Strategic Role of Tetrahydro-2H-pyran-4-carbonitrile in Modern Drug Discovery: Applications and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of contemporary medicinal chemistry, the quest for novel molecular scaffolds that offer both structural rigidity and favorable physicochemical properties is paramount. Tetrahydro-2H-pyran-4-carbonitrile and its derivatives have emerged as valuable building blocks in the synthesis of a new generation of therapeutics. The incorporation of the tetrahydropyran (THP) moiety is a strategic design element used to enhance the absorption, distribution, metabolism, and excretion (ADME) profiles of drug candidates. This heterocyclic system can improve aqueous solubility and metabolic stability when used as a bioisosteric replacement for carbocyclic structures like cyclohexane.

This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals, highlighting the utility of tetrahydro-2H-pyran-4-carbonitrile and its precursors in the synthesis of targeted therapies, with a focus on anticancer and anti-inflammatory agents.

Application Notes

The tetrahydropyran scaffold is a key component in a variety of biologically active compounds. Its derivatives have shown significant potential in targeting a range of diseases, including cancer and inflammatory disorders. The nitrile group of Tetrahydro-2H-pyran-4-carbonitrile offers a versatile chemical handle for the elaboration into more complex molecular architectures. However, the closely related ketone, Tetrahydro-4H-pyran-4-one, is more commonly utilized as a starting material in multicomponent reactions for the rapid generation of diverse chemical libraries.

Anticancer Applications

Derivatives of the tetrahydropyran ring are integral to the development of potent anticancer agents. These compounds have been shown to induce apoptosis and inhibit cell cycle progression in various cancer cell lines. For instance, polyfunctionalized tetrahydro-2H-pyrano[3,2-c]pyridazin-3(6H)-one derivatives have demonstrated significant antiproliferative activity against breast cancer cells.[1]

Anti-inflammatory Properties

The tetrahydropyran framework is also a key feature in the design of novel anti-inflammatory drugs. These compounds can effectively modulate inflammatory pathways by inhibiting the production of key mediators such as nitric oxide (NO) and downregulating the expression of pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

Quantitative Data Summary

The following tables summarize the biological activity of various compounds derived from or related to the tetrahydropyran scaffold.

Table 1: Anticancer Activity of Tetrahydro-2H-pyrano[3,2-c]pyridazin-3(6H)-one Derivatives [1]

CompoundTarget Cell LineIC50 (µM)
15fSK-BR-3 (Breast Cancer)> 10
16cSK-BR-3 (Breast Cancer)0.21
16dSK-BR-3 (Breast Cancer)0.15

Table 2: Anti-inflammatory Activity of 4H-Pyran Derivatives

CompoundInhibition of NO Production (IC50 in µM) in LPS-stimulated RAW 264.7 cells
4g31.82
4j28.16

Data adapted from studies on various 4H-pyran derivatives, highlighting the potential of the core scaffold.[2]

Experimental Protocols

Protocol 1: Synthesis of a Spiro-hydantoin Derivative from Tetrahydro-4H-pyran-4-one via the Bucherer-Bergs Reaction

This protocol outlines the synthesis of a spiro-hydantoin, a privileged scaffold in medicinal chemistry, starting from Tetrahydro-4H-pyran-4-one. This reaction is a one-pot method that is highly efficient for creating spirocyclic compounds.[3]

Materials:

  • Tetrahydro-4H-pyran-4-one

  • Potassium cyanide (KCN)

  • Ammonium carbonate ((NH₄)₂CO₃)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, combine Tetrahydro-4H-pyran-4-one (1 equivalent), potassium cyanide (2 equivalents), and ammonium carbonate (4 equivalents) in a 1:1 mixture of ethanol and water.

  • Reaction Conditions: Heat the mixture to reflux (approximately 80-90°C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully acidify the reaction mixture with HCl to precipitate the crude product.

  • Purification: Isolate the crude product by filtration and wash with cold water. The product can be further purified by recrystallization from a suitable solvent like an ethanol/water mixture to yield the pure 1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione.[3]

Bucherer_Bergs_Reaction_Workflow start Combine Reactants: Tetrahydro-4H-pyran-4-one, KCN, (NH₄)₂CO₃ in Ethanol/Water reflux Heat to Reflux (80-90°C) with Vigorous Stirring start->reflux monitor Monitor by TLC reflux->monitor workup Cool to RT Acidify with HCl monitor->workup Reaction Complete purify Filter and Wash Recrystallize workup->purify product Pure Spiro-hydantoin Product purify->product

Bucherer-Bergs Reaction Workflow
Protocol 2: In Vitro Anti-inflammatory Assay - Nitric Oxide (NO) Production in Macrophages

This protocol details the procedure for assessing the anti-inflammatory activity of synthesized compounds by measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[4]

Materials:

  • RAW 264.7 macrophage cells

  • DMEM (Dulbecco's Modified Eagle Medium)

  • FBS (Fetal Bovine Serum)

  • Penicillin-Streptomycin solution

  • LPS (Lipopolysaccharide)

  • Synthesized pyran derivatives

  • Griess Reagent

  • Sodium nitrite (for standard curve)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of the synthesized pyran derivatives for 2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 18-24 hours.

  • Supernatant Collection: Collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 50 µL of Griess Reagent to each supernatant sample in a new 96-well plate.

  • Incubation and Measurement: Incubate at room temperature for 10-15 minutes, protected from light. Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the nitrite concentration from a standard curve and determine the IC50 value for NO inhibition.[4]

Anti_inflammatory_Assay_Workflow seed Seed RAW 264.7 Cells in 96-well Plate treat Pre-treat with Pyran Derivatives seed->treat stimulate Stimulate with LPS treat->stimulate collect Collect Supernatant stimulate->collect griess Perform Griess Reaction collect->griess measure Measure Absorbance at 540 nm griess->measure analyze Calculate NO Inhibition and IC50 measure->analyze

Anti-inflammatory Assay Workflow

Signaling Pathways

JAK-STAT Signaling Pathway

The Janus kinase (JAK) and signal transducer and activator of transcription (STAT) pathway is crucial for cytokine-mediated signaling in inflammatory and autoimmune responses.[5][6] The development of selective JAK1 inhibitors is a key area of research where tetrahydropyran-containing molecules have shown promise.

JAK_STAT_Pathway cluster_nucleus Cell Nucleus cytokine Cytokine receptor Cytokine Receptor cytokine->receptor jak JAK receptor->jak Activation stat STAT jak->stat Phosphorylation stat->stat nucleus Nucleus stat->nucleus Translocation gene Gene Transcription (Inflammation, Proliferation) nucleus->gene inhibitor JAK Inhibitor (e.g., THP-derivative) inhibitor->jak

JAK-STAT Signaling Pathway Inhibition
ATM Kinase in DNA Damage Response

The Ataxia Telangiectasia Mutated (ATM) kinase is a primary sensor of DNA double-strand breaks and a central component of the DNA damage response (DDR) pathway.[7] Inhibitors of ATM kinase, some of which incorporate a pyran-4-one scaffold, are being investigated as potential cancer therapeutics to sensitize tumor cells to radiation and chemotherapy.[8][9]

ATM_Kinase_Pathway dna_damage DNA Double-Strand Break atm ATM Kinase dna_damage->atm Activation downstream Downstream Targets (p53, CHK2, etc.) atm->downstream Phosphorylation response Cell Cycle Arrest DNA Repair Apoptosis downstream->response inhibitor ATM Inhibitor (e.g., THP-derivative) inhibitor->atm

ATM Kinase DNA Damage Response Pathway

Conclusion

Tetrahydro-2H-pyran-4-carbonitrile and its related analogs are highly valuable building blocks in drug discovery. The strategic incorporation of the tetrahydropyran motif offers a reliable method for optimizing the pharmacokinetic properties of drug candidates. The provided protocols and data serve as a foundational resource for researchers to explore the vast chemical space around this privileged scaffold in the pursuit of novel and effective therapeutics.

References

Application Notes and Protocols: Incorporating the Tetrahydropyran Motif to Improve ADME Properties

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Role of the Tetrahydropyran (THP) Motif in Drug Design

In modern drug discovery, optimizing the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a lead compound is a critical step to ensure its success as a clinical candidate.[1][2][3] Poor pharmacokinetic profiles are a major cause of attrition in the development pipeline. Medicinal chemists employ various strategies to fine-tune these properties, and one increasingly popular approach is the incorporation of saturated heterocyclic scaffolds.

The tetrahydropyran (THP) ring, a six-membered saturated heterocycle containing one oxygen atom, has emerged as a particularly valuable motif for improving the ADME profile of drug candidates.[4] Often used as a bioisostere for moieties like cyclohexane or gem-dimethyl groups, the THP ring offers a unique combination of physicochemical properties that can address common liabilities such as poor solubility, high metabolic clearance, and unfavorable lipophilicity.[5][6]

This document provides a detailed overview of the rationale for using the THP motif, quantitative data from case studies, and detailed protocols for the synthesis and evaluation of THP-containing compounds.

Rationale for THP Incorporation: A Strategic Approach to ADME Optimization

The strategic replacement of existing molecular fragments with a THP ring can lead to significant improvements in drug-like properties. The core advantages stem from the introduction of a polar oxygen atom within a conformationally restrained cyclic system.[5]

Key Physicochemical Advantages:

  • Reduced Lipophilicity: The ether oxygen in the THP ring lowers the lipophilicity (logP/logD) compared to its carbocyclic analogue, cyclohexane. This can improve aqueous solubility and reduce off-target toxicities associated with highly lipophilic compounds.

  • Improved Solubility: The oxygen atom can act as a hydrogen bond acceptor, which can enhance interactions with water molecules and lead to a significant increase in aqueous solubility.[7][8] This is a crucial factor for achieving adequate drug exposure after oral administration.[9]

  • Enhanced Metabolic Stability: The THP ring is generally more resistant to metabolic oxidation by cytochrome P450 (CYP) enzymes compared to aliphatic or carbocyclic rings. Replacing a metabolically vulnerable group with a THP motif can block a key site of metabolism, thereby reducing clearance and improving the compound's half-life.

  • Vectorial Polarity: The introduction of the polar ether group can influence the molecule's overall polarity vector, which can be exploited to modulate interactions with protein targets or transporters.

  • Conformational Rigidity: As a rigid scaffold, the THP ring has a lower entropic penalty upon binding to a target compared to a flexible linear ether.[5]

The diagram below illustrates the logical basis for incorporating a THP motif to improve a compound's ADME profile.

G cluster_0 Problem: Poor ADME Properties cluster_1 Solution: Bioisosteric Replacement cluster_2 Outcome: Improved ADME Profile Parent Parent Compound (e.g., with Cyclohexyl) HighLogP High Lipophilicity Parent->HighLogP LowSol Poor Solubility Parent->LowSol HighClear High Metabolic Clearance Parent->HighClear THP_Strategy Incorporate THP Motif Parent->THP_Strategy Replace Cyclohexyl THP_Analog THP-Containing Analog THP_Strategy->THP_Analog LowLogP Reduced Lipophilicity THP_Analog->LowLogP ImpSol Improved Solubility (H-bond acceptor) THP_Analog->ImpSol LowClear Blocked Metabolism (Improved Stability) THP_Analog->LowClear

Caption: Rationale for improving ADME properties using a THP motif.

Quantitative Data and Case Studies

The incorporation of a THP ring has been successfully applied in numerous drug discovery programs. The following tables summarize quantitative data from published case studies, directly comparing parent compounds with their THP-containing analogues.

Table 1: Janus Kinase 1 (JAK1) Inhibitors

In the development of selective JAK1 inhibitors, a cyclohexyl group was replaced by a THP motif, leading to improved properties.[5]

Compound PairStructure / ModificationADME ParameterParent Value (18)THP-Analog Value (19)
JAK1 Inhibitors Cyclohexyl replaced by TetrahydropyranlogD 2.442.08
Lipophilic Ligand Efficiency (LLE) 4.35.7

Data sourced from PharmaBlock whitepaper on Tetrahydropyrans in Drug Discovery.[5]

Table 2: Ataxia Telangiectasia Mutated (ATM) Kinase Inhibitors

AstraZeneca's development of the ATM kinase inhibitor AZD0156 involved the incorporation of a THP-amine fragment, which resulted in a superior overall profile compared to earlier analogues.[5]

Compound PairStructure / ModificationADME ParameterParent Value (16)THP-Analog Value (17, AZD0156)
ATM Kinase Inhibitors Lead optimization including THP-amine installationPredicted Human Dose 700 mg qdLower, enabling clinical trials
In Vitro Potency PotentPotent and Selective
Overall Profile Sub-optimal for clinical developmentSuperior profile, advanced to clinic

Qualitative improvements noted in the literature leading to the selection of AZD0156 for clinical trials.[5]

Table 3: Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

The development of the DPP-4 inhibitor omarigliptin provides another example where a THP-containing analogue was selected as a clinical candidate due to favorable pharmacokinetic properties.[10]

Compound PairStructure / ModificationADME ParameterPreclinical Candidate (14)THP-Analog (PF-06409577, 15)
DPP-4 Inhibitors Cyclobutanol replaced by THP-containing analogueLipophilicity Not IdealBalanced Lipophilicity
In Vitro ADME FavorableFavorable
Overall Profile Preclinical CandidateInvestigational New Drug

The THP-containing analogue was seen as a conformationally restrained ether, providing an opportunity to balance lipophilicity without adding extra hydrogen bond donors.[5]

Experimental Protocols

This section provides detailed protocols for the synthesis of a representative THP scaffold and for key in vitro assays used to evaluate ADME properties.

Protocol 4.1: Synthesis of a Substituted Tetrahydropyran via Intramolecular SN2 Cyclization

This protocol describes a general method for synthesizing a THP ring from an acyclic precursor, a common strategy in medicinal chemistry.[5]

Objective: To synthesize a chiral tetrahydropyran ring via intramolecular Williamson ether synthesis.

Materials:

  • Acyclic diol precursor (e.g., a 1,5-diol)

  • Sulfonylating agent (e.g., p-toluenesulfonyl chloride, MsCl)

  • Base (e.g., triethylamine, pyridine)

  • Strong base for cyclization (e.g., sodium hydride, NaH)

  • Anhydrous solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF))

  • Quenching solution (e.g., saturated aqueous NH₄Cl)

  • Drying agent (e.g., MgSO₄, Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Monosulfonylation: a. Dissolve the diol precursor (1.0 eq) in anhydrous DCM at 0 °C under a nitrogen atmosphere. b. Add triethylamine (1.2 eq) followed by the dropwise addition of p-toluenesulfonyl chloride (1.1 eq) dissolved in DCM. c. Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature for 4-6 hours, monitoring by TLC. d. Upon completion, quench the reaction with water and extract the aqueous layer with DCM (3x). e. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. f. Purify the resulting crude mono-tosylate by flash column chromatography.

  • Intramolecular Cyclization: a. Suspend sodium hydride (60% dispersion in mineral oil, 1.5 eq) in anhydrous THF at 0 °C under a nitrogen atmosphere. b. Add the purified mono-tosylate (1.0 eq) dissolved in anhydrous THF dropwise to the NaH suspension. c. Stir the mixture at room temperature for 12-16 hours, monitoring by TLC for the disappearance of the starting material. d. Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl. e. Extract the product with ethyl acetate (3x). f. Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate. g. Purify the final tetrahydropyran product by flash column chromatography.

Protocol 4.2: In Vitro Metabolic Stability Assessment in Liver Microsomes

This assay determines the rate at which a compound is metabolized by liver enzymes, providing an estimate of its intrinsic clearance.[1][2]

Objective: To measure the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of a test compound in human or rat liver microsomes.

Materials:

  • Test compound stock solution (10 mM in DMSO)

  • Pooled liver microsomes (human or rat, 20 mg/mL)

  • Phosphate buffer (0.1 M, pH 7.4)

  • NADPH regenerating system (e.g., BD Gentest™ NADPH-A/B)

  • Positive control compound (e.g., testosterone, verapamil)

  • Acetonitrile (ACN) with an internal standard for quenching

  • 96-well incubation plate and a collection plate

  • Incubator shaker (37 °C)

  • LC-MS/MS system

Procedure:

  • Preparation: a. Prepare a 1 µM working solution of the test compound in phosphate buffer from the DMSO stock. b. Thaw liver microsomes on ice. Prepare a microsomal suspension in phosphate buffer (final concentration ~0.5 mg/mL). c. Pre-warm the microsomal suspension and NADPH regenerating system to 37 °C.

  • Incubation: a. Add the microsomal suspension to the wells of the 96-well plate containing the test compound. Pre-incubate for 5 minutes at 37 °C. b. Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. c. At specified time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the incubation mixture to a collection plate containing ice-cold ACN with an internal standard to stop the reaction.

  • Sample Analysis: a. Seal the collection plate, vortex thoroughly, and centrifuge to pellet the precipitated protein. b. Transfer the supernatant to a new plate for LC-MS/MS analysis. c. Quantify the remaining percentage of the parent compound at each time point relative to the 0-minute sample.

Data Analysis:

  • Plot the natural logarithm of the percentage of the remaining parent compound versus time.

  • Determine the slope (k) of the linear regression line.

  • Calculate the in vitro half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k

  • Calculate intrinsic clearance (CLᵢₙₜ) using the formula: CLᵢₙₜ (µL/min/mg) = (0.693 / t₁/₂) / (mg/mL microsomal protein)

Protocol 4.3: In Vitro Permeability Assessment using PAMPA

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to predict passive membrane permeability.[2][11]

Objective: To determine the effective permeability (Pₑ) of a test compound across an artificial lipid membrane.

Materials:

  • PAMPA plate system (e.g., 96-well Donor and Acceptor plates)

  • Artificial membrane solution (e.g., 2% lecithin in dodecane)

  • Phosphate buffered saline (PBS), pH 7.4

  • Test compound stock solution (10 mM in DMSO)

  • High and low permeability control compounds (e.g., propranolol and furosemide)

  • UV-Vis plate reader or LC-MS/MS system

Procedure:

  • Membrane Coating: a. Carefully coat the filter of each well in the Donor plate with the artificial membrane solution.

  • Solution Preparation: a. Prepare the Donor solution by diluting the test compound stock into PBS at the desired pH (e.g., to 100 µM). b. Fill the wells of the Acceptor plate with fresh PBS.

  • Incubation: a. Place the coated Donor plate onto the Acceptor plate, ensuring the coated filters are in contact with the acceptor solution. b. Add the Donor solution containing the test compound to the wells of the Donor plate. c. Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.

  • Concentration Measurement: a. After incubation, carefully separate the plates. b. Measure the final concentration of the compound in both the Donor (Cᴅ) and Acceptor (Cₐ) wells using a suitable analytical method (UV-Vis or LC-MS/MS). Also, measure the initial concentration in the donor solution (C₀).

Data Analysis:

  • Calculate the effective permeability (Pₑ) using the following equation: Pₑ = - (Vᴅ * Vₐ / ((Vᴅ + Vₐ) * A * t)) * ln(1 - Cₐ / Cₑq) where:

    • Vᴅ and Vₐ are the volumes of the donor and acceptor wells.

    • A is the filter area.

    • t is the incubation time.

    • Cₑq is the equilibrium concentration, calculated as (CᴅVᴅ + CₐVₐ) / (Vᴅ + Vₐ).

General Experimental and Decision-Making Workflow

The following diagram outlines a typical workflow for synthesizing and evaluating THP-containing analogues in a lead optimization program.

G cluster_assays In Vitro ADME Profiling start Identify Lead with ADME Liabilities design Design THP Analogs (Bioisosteric Replacement) start->design synthesis Synthesize Parent and THP-Containing Compounds design->synthesis solubility Aqueous Solubility (Protocol 4.3) synthesis->solubility permeability Permeability (PAMPA) (Protocol 4.2) synthesis->permeability metabolism Metabolic Stability (Microsomes, Protocol 4.1) synthesis->metabolism analysis Compare ADME Data (Parent vs. THP Analog) solubility->analysis permeability->analysis metabolism->analysis decision Improved Profile? analysis->decision advance Advance to In Vivo PK Studies decision->advance Yes redesign Redesign / Re-synthesize decision->redesign No redesign->design

Caption: Workflow for evaluation of THP-modified drug candidates.

Conclusion

The tetrahydropyran motif is a proven and effective tool in the medicinal chemist's arsenal for addressing common ADME-related challenges. By serving as a bioisostere for less desirable groups, it can simultaneously reduce lipophilicity, improve aqueous solubility, and block sites of metabolism. The strategic incorporation of the THP ring can de-risk drug candidates and accelerate the path from lead optimization to clinical development. The protocols and data presented herein provide a practical framework for researchers to apply this valuable strategy in their own drug discovery programs.

References

The Pivotal Role of 4-Cyanotetrahydro-4H-pyran in the Synthesis of Novel Active Pharmaceutical Ingredients

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the landscape of modern drug discovery and development, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel Active Pharmaceutical Ingredients (APIs). Among these, 4-Cyanotetrahydro-4H-pyran has emerged as a versatile and crucial intermediate, particularly in the creation of compounds targeting significant biological pathways. This application note delves into the detailed synthesis and application of this compound in the development of a series of 1,5-diarylpyrazole-3-carboxamides, which have demonstrated high affinity for cannabinoid receptors (CB1) and the 18 kDa translocator protein (TSPO), both of which are important targets in neuropharmacology and oncology.

The tetrahydropyran motif is a privileged structure in medicinal chemistry, often imparting favorable pharmacokinetic properties to drug candidates, such as improved metabolic stability and aqueous solubility. The introduction of a cyano group at the 4-position of the tetrahydropyran ring provides a key reactive handle for further molecular elaboration, enabling the construction of complex and potent therapeutic agents.

This document provides detailed experimental protocols for the synthesis of key intermediates and the final API candidates, alongside a comprehensive summary of the quantitative data obtained. Furthermore, visual diagrams of the synthetic pathways are provided to facilitate a clear understanding of the chemical transformations involved. This information is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development.

Application in the Synthesis of Cannabinoid Receptor and Translocator Protein Ligands

A notable application of this compound is in the synthesis of a novel series of 1,5-diarylpyrazole-3-carboxamides. These compounds are analogues of rimonabant, a well-known CB1 receptor antagonist, where the typical N-piperidinyl group is replaced with a 4-(4-cyano-tetrahydro-2H-pyranyl) moiety. This structural modification has been shown to significantly influence the binding affinity and selectivity of these compounds for CB1 receptors and TSPO.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data from the synthesis of the intermediate, 4-aminotetrahydro-2H-pyran-4-carbonitrile, and a representative final compound, 1-(2,4-dichlorophenyl)-5-(4-chlorophenyl)-N-(4-cyanotetrahydro-2H-pyran-4-yl)-4-methyl-1H-pyrazole-3-carboxamide.

Table 1: Synthesis of 4-aminotetrahydro-2H-pyran-4-carbonitrile

StepReactantsReagents/SolventsTemperature (°C)Time (h)ProductYield (%)
1Tetrahydro-4H-pyran-4-one, Sodium cyanide, Ammonium chlorideWater, Ammonium hydroxideRoom Temp.244-aminotetrahydro-2H-pyran-4-carbonitrile75

Table 2: Synthesis of 1-(2,4-dichlorophenyl)-5-(4-chlorophenyl)-N-(4-cyanotetrahydro-2H-pyran-4-yl)-4-methyl-1H-pyrazole-3-carboxamide

StepReactantsReagents/SolventsTemperature (°C)Time (h)ProductYield (%)
21-(2,4-Dichlorophenyl)-5-(4-chlorophenyl)-4-methyl-1H-pyrazole-3-carbonyl chloride, 4-aminotetrahydro-2H-pyran-4-carbonitrileDichloromethane, Triethylamine0 to Room Temp.121-(2,4-dichlorophenyl)-5-(4-chlorophenyl)-N-(4-cyanotetrahydro-2H-pyran-4-yl)-4-methyl-1H-pyrazole-3-carboxamide85

Experimental Protocols

Synthesis of 4-aminotetrahydro-2H-pyran-4-carbonitrile

This protocol details the synthesis of the key intermediate derived from tetrahydro-4H-pyran-4-one.

Materials:

  • Tetrahydro-4H-pyran-4-one

  • Sodium cyanide (NaCN)

  • Ammonium chloride (NH₄Cl)

  • Ammonium hydroxide (NH₄OH, 28-30%)

  • Water

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • A solution of sodium cyanide (1.0 eq) and ammonium chloride (1.1 eq) in water is prepared in a round-bottom flask equipped with a magnetic stirrer.

  • Ammonium hydroxide solution is added to the flask, followed by the dropwise addition of tetrahydro-4H-pyran-4-one (1.0 eq).

  • The reaction mixture is stirred vigorously at room temperature for 24 hours.

  • After completion of the reaction (monitored by TLC), the mixture is extracted with dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • The solvent is removed under reduced pressure to yield 4-aminotetrahydro-2H-pyran-4-carbonitrile as a solid, which can be used in the next step without further purification.

Synthesis of 1-(2,4-dichlorophenyl)-5-(4-chlorophenyl)-N-(4-cyanotetrahydro-2H-pyran-4-yl)-4-methyl-1H-pyrazole-3-carboxamide

This protocol describes the amide coupling reaction to form the final API candidate.

Materials:

  • 1-(2,4-Dichlorophenyl)-5-(4-chlorophenyl)-4-methyl-1H-pyrazole-3-carbonyl chloride

  • 4-aminotetrahydro-2H-pyran-4-carbonitrile

  • Dichloromethane (CH₂Cl₂)

  • Triethylamine (Et₃N)

  • Hydrochloric acid (HCl, 1N)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • 1-(2,4-Dichlorophenyl)-5-(4-chlorophenyl)-4-methyl-1H-pyrazole-3-carbonyl chloride (1.0 eq) is dissolved in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • The solution is cooled to 0 °C in an ice bath.

  • A solution of 4-aminotetrahydro-2H-pyran-4-carbonitrile (1.1 eq) and triethylamine (1.5 eq) in dichloromethane is added dropwise to the cooled solution of the acid chloride.

  • The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

  • Upon completion, the reaction is quenched by the addition of water.

  • The organic layer is separated and washed successively with 1N HCl, saturated NaHCO₃ solution, and brine.

  • The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired product.

Synthetic Pathway Visualizations

The following diagrams illustrate the synthetic pathway for the preparation of the target API candidate.

Synthesis_Pathway cluster_intermediate Intermediate Synthesis cluster_api API Synthesis A Tetrahydro-4H-pyran-4-one C5H8O2 B 4-aminotetrahydro-2H-pyran-4-carbonitrile C6H10N2O A->B NaCN, NH4Cl, NH4OH, H2O RT, 24h C 1-(2,4-Dichlorophenyl)-5-(4-chlorophenyl)-4-methyl-1H-pyrazole-3-carbonyl chloride C17H9Cl5N2O D 1-(2,4-dichlorophenyl)-5-(4-chlorophenyl)-N-(4-cyanotetrahydro-2H-pyran-4-yl)-4-methyl-1H-pyrazole-3-carboxamide C23H17Cl3N4O2 C->D B_api 4-aminotetrahydro-2H-pyran-4-carbonitrile C6H10N2O B_api->D Et3N, CH2Cl2 0°C to RT, 12h

Caption: Synthetic pathway for the target API.

Experimental_Workflow cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Amide Coupling start1 Dissolve NaCN and NH4Cl in H2O add_nh4oh Add NH4OH start1->add_nh4oh add_ketone Add Tetrahydro-4H-pyran-4-one add_nh4oh->add_ketone react1 Stir at RT for 24h add_ketone->react1 extract1 Extract with CH2Cl2 react1->extract1 dry1 Dry and Concentrate extract1->dry1 product1 Obtain 4-aminotetrahydro-2H-pyran-4-carbonitrile dry1->product1 start2 Dissolve Acid Chloride in CH2Cl2 product1->start2 cool Cool to 0°C start2->cool add_amine Add Amine and Et3N solution cool->add_amine react2 Stir at RT for 12h add_amine->react2 quench Quench with Water react2->quench wash Wash with HCl, NaHCO3, Brine quench->wash dry2 Dry and Concentrate wash->dry2 purify Purify by Chromatography dry2->purify product2 Obtain Final API purify->product2

Caption: Experimental workflow for API synthesis.

References

Troubleshooting & Optimization

Technical Support Center: 4-Cyanotetrahydro-4H-pyran Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Cyanotetrahydro-4H-pyran.

Troubleshooting Guide: Synthesis via Dehydration of Tetrahydropyran-4-carboxamide

This guide focuses on the common and high-yielding synthesis of this compound from Tetrahydropyran-4-carboxamide using a dehydrating agent like thionyl chloride.

Issue 1: Low or No Product Yield

Potential Cause Troubleshooting Steps
Incomplete Reaction - Verify Reaction Time and Temperature: Ensure the reaction is refluxed for a sufficient duration (e.g., 4 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC).- Check Reagent Quality: Use fresh, high-purity thionyl chloride. Old or decomposed thionyl chloride will be less effective.
Loss of Product During Workup - pH Adjustment: Carefully adjust the pH to 14 with a 50% sodium hydroxide solution after quenching on ice. Inadequate basification will result in poor extraction of the product into the organic phase.[1]- Extraction Efficiency: Perform multiple extractions (e.g., 3 x 50 mL with ethyl acetate) to ensure complete recovery of the product from the aqueous layer.[1]
Degradation of Product - Quenching Procedure: Pour the reaction mixture carefully onto crushed ice to rapidly cool and quench the reaction. A slow or uncontrolled quench can lead to side reactions.[1]

Issue 2: Impure Product

Potential Cause Troubleshooting Steps
Presence of Unreacted Starting Material - Reaction Monitoring: Use TLC to monitor the consumption of the starting material (Tetrahydropyran-4-carboxamide). If the starting material persists, consider extending the reaction time or adding a slight excess of the dehydrating agent.
Hydrolysis of the Nitrile - Moisture Control: Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere to prevent moisture from hydrolyzing the nitrile group back to the carboxamide or to the carboxylic acid.
Formation of Colored Impurities - Purification: While the product is often obtained in high purity, if colored impurities are present, consider purification by vacuum distillation or column chromatography on silica gel.
Experimental Protocol: Dehydration of Tetrahydropyran-4-carboxamide

A general and effective procedure for the synthesis of 4-Cyanotetrahydropyran from Tetrahydropyran-4-carboxamide is as follows:

  • To Tetrahydropyran-4-carboxamide (3.0 g, 23 mmol), slowly add thionyl chloride (10.0 mL, 137 mmol).

  • Stir the reaction mixture under reflux for 4 hours in an inert atmosphere.

  • Upon completion, carefully pour the reaction mixture onto crushed ice.

  • Adjust the pH of the resulting solution to 14 using a 50% sodium hydroxide solution.

  • Extract the aqueous phase with ethyl acetate (3 x 50 mL).

  • Combine the organic phases and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to obtain the product.

This procedure has been reported to yield a light yellow oily product with a 94% yield.[1]

Experimental Workflow Diagram

experimental_workflow start Start reagents 1. Add Thionyl Chloride to Tetrahydropyran-4-carboxamide start->reagents reflux 2. Reflux for 4 hours reagents->reflux quench 3. Quench on Ice reflux->quench basify 4. Adjust pH to 14 quench->basify extract 5. Extract with Ethyl Acetate basify->extract dry 6. Dry Organic Phase extract->dry concentrate 7. Concentrate under Reduced Pressure dry->concentrate product Product: This compound concentrate->product

Caption: Experimental workflow for the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most commonly cited high-yield synthesis involves the dehydration of Tetrahydropyran-4-carboxamide using a dehydrating agent such as thionyl chloride.[1] Other potential routes that are used for the synthesis of similar nitriles, though less specifically documented for this compound, could include nucleophilic substitution of a 4-halotetrahydropyran with a cyanide salt or the conversion of 4-hydroxytetrahydropyran via activation of the hydroxyl group followed by cyanide displacement.

Q2: My reaction is complete, but I'm having trouble isolating the product. What could be the issue?

A2: Isolation issues often stem from the workup procedure. Ensure that the pH of the aqueous layer is sufficiently basic (pH 14) to keep the product in its neutral form, allowing for efficient extraction into an organic solvent like ethyl acetate.[1] If the product is suspected to be water-soluble, performing a greater number of extractions or using a continuous liquid-liquid extractor might improve recovery.

Q3: I see an unexpected peak in my NMR that doesn't correspond to the product or starting material. What could it be?

A3: An unexpected peak could be due to a side product. A common side reaction in nitrile synthesis is the formation of the corresponding isocyanide as an impurity. This can sometimes occur depending on the reaction conditions and the nature of the cyanide source and substrate. Another possibility is the hydrolysis of the nitrile to the corresponding carboxylic acid if water is present during the reaction or workup.

Q4: How can I confirm the purity of my this compound?

A4: The purity of the final product can be assessed using a combination of analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) can provide information on the presence of volatile impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for structural confirmation and can reveal the presence of impurities if their signals are distinct from the product's signals. Infrared (IR) spectroscopy should show a characteristic nitrile stretch.

Troubleshooting Logic Diagram

troubleshooting_logic start Low Yield or Impure Product check_reaction Check Reaction Completion (TLC, GC, NMR) start->check_reaction check_workup Review Workup Procedure start->check_workup check_reagents Verify Reagent Quality start->check_reagents incomplete Incomplete Reaction check_reaction->incomplete Starting material remains workup_issue Workup Issue check_workup->workup_issue Product loss suspected reagent_issue Reagent Issue check_reagents->reagent_issue Reaction sluggish extend_reflux Extend Reflux Time incomplete->extend_reflux increase_temp Increase Temperature incomplete->increase_temp verify_ph Verify pH is 14 during extraction workup_issue->verify_ph multiple_extractions Perform Multiple Extractions workup_issue->multiple_extractions use_fresh_reagent Use Fresh Dehydrating Agent reagent_issue->use_fresh_reagent ensure_anhydrous Ensure Anhydrous Conditions reagent_issue->ensure_anhydrous

Caption: Troubleshooting logic for this compound synthesis.

References

Technical Support Center: Purification of 4-Cyanotetrahydro-4H-pyran and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 4-Cyanotetrahydro-4H-pyran and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the purification of these valuable compounds.

Frequently Asked Questions (FAQs)

Q1: Is purification always necessary for this compound after synthesis?

A1: Not always. The synthesis of this compound via the dehydration of tetrahydropyran-4-carboxamide with thionyl chloride can often yield a product of high purity (around 94%) that may not require further purification for many applications.[1][2][3] The resulting product is typically a light yellow oil.[1][2][3] However, if the starting materials are not pure or the reaction conditions are not optimal, purification may be necessary to remove unreacted starting materials or side products.

Q2: What are the common impurities in the synthesis of this compound?

A2: Common impurities can include:

  • Unreacted Tetrahydropyran-4-carboxamide: If the dehydration reaction is incomplete, the starting amide will remain in the crude product.

  • Water: Residual water can be present, especially after aqueous workup steps.[4] For many nitriles, azeotropic distillation or the use of drying agents may be necessary to remove water completely.[4]

  • Side products from thionyl chloride: Thionyl chloride is a reactive reagent that can potentially lead to chlorinated byproducts or other degradants under certain conditions.

Q3: What are the recommended storage conditions for this compound?

A3: this compound should be stored at 2-8°C in a tightly sealed container to prevent degradation.[3]

Q4: Which purification techniques are most suitable for derivatives of this compound?

A4: For solid derivatives, recrystallization is a common and effective method.[5] For liquid or oily derivatives, as well as for separating complex mixtures, column chromatography is the preferred technique.[6][7]

Troubleshooting Guides

Recrystallization

Problem 1: Low or No Crystal Yield After Cooling

G start Low or No Crystal Yield check_supersaturation Is the solution clear (supersaturated)? start->check_supersaturation check_solvent Was the minimum amount of hot solvent used? check_supersaturation->check_solvent No (precipitate visible) scratch Scratch inner surface of the flask with a glass rod. check_supersaturation->scratch Yes evaporate Evaporate some solvent and cool again. check_solvent->evaporate No reassess_solvent Re-evaluate solvent choice. The compound may be too soluble. check_solvent->reassess_solvent Yes seed Add a seed crystal of the pure compound. scratch->seed end Problem Resolved seed->end evaporate->end reassess_solvent->end

Caption: Troubleshooting workflow for low recrystallization yield.

Problem 2: The Compound "Oils Out" Instead of Crystallizing

G start Compound 'Oils Out' check_mp Is the melting point of the compound low? start->check_mp lower_bp_solvent Use a lower boiling point solvent. check_mp->lower_bp_solvent Yes mixed_solvent Use a mixed solvent system (good solvent/anti-solvent). check_mp->mixed_solvent No end Crystallization Achieved lower_bp_solvent->end slow_cool Allow for very slow cooling. mixed_solvent->slow_cool slow_cool->end

Caption: Decision process for resolving 'oiling out' during recrystallization.

Column Chromatography

Problem 3: Poor Separation of Compounds (Streaking or Tailing on TLC)

G start Poor Separation (Streaking/Tailing) check_polarity Is the compound highly polar? start->check_polarity add_modifier Add a polar modifier to the eluent (e.g., methanol, triethylamine). check_polarity->add_modifier Yes check_loading Was the sample loaded in a minimal amount of solvent? check_polarity->check_loading No change_adsorbent Consider a different stationary phase (e.g., alumina, reverse-phase silica). add_modifier->change_adsorbent end Improved Separation change_adsorbent->end dry_loading Use a dry loading technique. check_loading->dry_loading No check_loading->end Yes dry_loading->end

Caption: Troubleshooting guide for poor separation in column chromatography.

Experimental Protocols

Protocol 1: Recrystallization of a Solid 4H-Pyran Derivative

This protocol provides a general procedure for the purification of a solid derivative of this compound by recrystallization.

Methodology:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not at room temperature. Common solvents for pyran derivatives include ethanol, ethanol/water mixtures, and ethyl acetate/hexane mixtures.[5][8]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.

  • Hot Filtration (Optional): If charcoal or other solid impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

ParameterValue/Range
Typical Solvents Ethanol, Ethanol/Water, Ethyl Acetate/Hexane
Typical Yield 70-90%
Expected Purity >98%
Protocol 2: Column Chromatography of a this compound Derivative

This protocol outlines a general procedure for the purification of a derivative of this compound using silica gel column chromatography.

Methodology:

  • TLC Analysis: Determine the optimal eluent system by running thin-layer chromatography (TLC) of the crude mixture in various solvent systems (e.g., hexane/ethyl acetate mixtures). The ideal system will give a good separation of the desired compound from impurities with an Rf value of ~0.3 for the product.

  • Column Packing: Prepare a silica gel column using the chosen eluent. The slurry method is commonly used to ensure a well-packed column without air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel. For samples not readily soluble in the eluent, a dry loading technique can be used.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) to elute more polar compounds.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

ParameterValue/Range
Stationary Phase Silica Gel (230-400 mesh)
Common Eluent Systems Hexane/Ethyl Acetate, Dichloromethane/Methanol
Expected Purity >99%

References

optimizing yield and purity of 4-Cyanotetrahydro-4H-pyran

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the yield and purity of 4-Cyanotetrahydro-4H-pyran.

Frequently Asked Questions (FAQs)

Q1: What is the most common and high-yielding method for synthesizing this compound?

A1: The most widely reported high-yielding method is the dehydration of Tetrahydro-2H-pyran-4-carboxamide using thionyl chloride (SOCl₂). This method has been shown to produce yields of up to 94%.[1][2]

Q2: What are the key physical and chemical properties of this compound?

A2: this compound is typically a colorless to light yellow liquid.[3] It is soluble in water and most organic solvents. Key properties are summarized in the table below.

Q3: What are the primary uses of this compound?

A3: It serves as a crucial intermediate in the synthesis of pharmaceuticals.[3] Specifically, it is used in the preparation of substituted amide compounds that act as farnesoid X receptor modulators.[1] Its structure is valuable for creating more complex molecules in drug discovery.[3]

Q4: Is this compound stable?

A4: Yes, it is a relatively stable compound under normal storage conditions and is not particularly sensitive to light and air.[4] However, prolonged exposure to strong acids or bases can lead to hydrolysis of the nitrile group.

Q5: What safety precautions should be taken when synthesizing this compound?

A5: The synthesis involves thionyl chloride, which is a corrosive and toxic reagent that reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. Care should be taken to use a dry apparatus and reagents to prevent vigorous reactions and the release of toxic gases like HCl and SO₂.

Troubleshooting Guide

Problem 1: Low or No Yield of this compound

Possible Cause Suggested Solution
Incomplete reaction - Ensure the reaction is refluxed for the recommended duration (e.g., 4 hours).- Monitor the reaction progress using Thin Layer Chromatography (TLC).- Use a sufficient excess of thionyl chloride as specified in the protocol.
Wet reagents or glassware - Thoroughly dry all glassware in an oven before use.- Use anhydrous solvents and ensure the starting amide is dry. Thionyl chloride reacts violently with water.
Degradation of starting material or product - Avoid excessively high temperatures during reflux.- During workup, ensure the temperature is controlled when quenching the reaction with ice.
Inefficient extraction - Perform multiple extractions (e.g., 3 times) with a suitable organic solvent like ethyl acetate to ensure complete recovery of the product from the aqueous phase.- Ensure the pH of the aqueous layer is appropriately adjusted (to ~14) to maximize the partitioning of the product into the organic layer.[1][2]

Problem 2: Impure Product (e.g., presence of starting material or side products)

Possible Cause Suggested Solution
Unreacted Tetrahydro-2H-pyran-4-carboxamide - Increase the reaction time or the amount of thionyl chloride.- If the starting material is still present after the reaction, it can often be removed by column chromatography on silica gel.
Hydrolysis of the nitrile to the corresponding carboxylic acid - This can occur during the aqueous workup, especially if the conditions are not basic enough. Maintain a high pH (~14) during the workup to keep the carboxylic acid as its salt in the aqueous layer.[1][2]- Minimize the time the product is in contact with the aqueous phase.
Residual solvent - After extraction, ensure the organic phase is thoroughly dried over an anhydrous drying agent like sodium sulfate.- Remove the solvent under reduced pressure, possibly with gentle heating.
Colored impurities - The product is typically a light yellow oil. If significant color is present, consider purification by distillation under reduced pressure or column chromatography.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 4295-99-2[5]
Molecular Formula C₆H₉NO[3]
Molecular Weight 111.14 g/mol [3]
Appearance Colorless to light yellow liquid[3][6]
Boiling Point 82-83 °C at 10 Torr[6]
Density ~0.944 g/mL[4]
Solubility Soluble in water and most organic solvents[4]

Table 2: Summary of a High-Yield Synthesis Protocol

ParameterValue
Starting Material Tetrahydro-2H-pyran-4-carboxamide
Reagent Thionyl chloride (SOCl₂)
Reaction Time 4 hours
Reaction Temperature Reflux
Yield 94%[1][2]
Purification Not required for the reported high-yield synthesis[1][2]

Experimental Protocol

Synthesis of this compound from Tetrahydro-2H-pyran-4-carboxamide [1][2]

Materials:

  • Tetrahydro-2H-pyran-4-carboxamide (3.0 g, 23 mmol)

  • Thionyl chloride (10.0 mL, 137 mmol)

  • Ethyl acetate

  • 50% Sodium hydroxide solution

  • Anhydrous sodium sulfate

  • Ice

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, slowly add thionyl chloride (10.0 mL) to Tetrahydro-2H-pyran-4-carboxamide (3.0 g).

  • Stir the reaction mixture and heat it to reflux for 4 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully decant the reaction mixture onto crushed ice.

  • Adjust the pH of the aqueous mixture to 14 with a 50% sodium hydroxide solution.

  • Extract the aqueous phase with ethyl acetate (3 x 50 mL).

  • Combine the organic phases and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to obtain the product as a light yellow oily substance (Expected yield: ~2.4 g, 94%). The reported procedure indicates that further purification is not necessary.

Characterization Data: [1][2]

  • IR (νmax, cm⁻¹): 2961, 2932, 2851, 2240 (C≡N), 1468, 1446, 1390, 1242, 1125, 1066, 1011.

  • ¹H NMR (500 MHz, CDCl₃): δ 3.91 (2H, ddd), 3.61 (2H, ddd), 2.91-2.85 (1H, m), 1.99-1.92 (2H, m), 1.91-1.84 (2H, m).

  • ¹³C NMR (75 MHz, CDCl₃): δ 121.2, 65.6, 28.9, 25.3.

  • HRMS (ESI+): calculated for C₆H₁₀NO ([M+H]⁺): 112.0756, found: 112.0754.

Visualizations

SynthesisWorkflow cluster_reaction Reaction cluster_workup Workup start Start: Tetrahydro-2H-pyran-4-carboxamide + Thionyl Chloride reflux Reflux for 4 hours start->reflux Heat quench Quench with ice reflux->quench basify Adjust pH to 14 with NaOH quench->basify extract Extract with Ethyl Acetate (3x) basify->extract dry Dry organic layer (Na₂SO₄) extract->dry concentrate Concentrate under reduced pressure dry->concentrate end End: This compound concentrate->end

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting cluster_yield Low Yield Troubleshooting cluster_purity Purity Issue Troubleshooting start Low Yield or Purity Issue incomplete_reaction Incomplete Reaction? start->incomplete_reaction wet_reagents Wet Reagents/Glassware? start->wet_reagents extraction_issue Inefficient Extraction? start->extraction_issue unreacted_sm Unreacted Starting Material? start->unreacted_sm hydrolysis Product Hydrolysis? start->hydrolysis colored Colored Impurities? start->colored sol1 Increase reaction time or reagent excess incomplete_reaction->sol1 sol2 Ensure anhydrous conditions wet_reagents->sol2 sol3 Perform multiple extractions and check pH extraction_issue->sol3 sol4 Optimize reaction conditions or purify by chromatography unreacted_sm->sol4 sol5 Maintain high pH during workup hydrolysis->sol5 sol6 Purify by distillation or chromatography colored->sol6

Caption: Troubleshooting logic for optimizing the synthesis of this compound.

References

Technical Support Center: Scale-Up Synthesis of 4-Cyanotetrahydro-4H-pyran

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 4-Cyanotetrahydro-4H-pyran. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of this important chemical intermediate. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist in your experimental work.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the scale-up synthesis of this compound, particularly focusing on the common synthetic route from Tetrahydro-4H-pyran-4-carboxamide using a dehydrating agent like thionyl chloride.

Issue 1: Low or Inconsistent Yields Upon Scale-Up

Question: We achieved a high yield (e.g., >90%) at the lab scale (1-10 g), but upon scaling up to a pilot batch (1-5 kg), the yield has dropped significantly and is inconsistent. What are the potential causes and how can we troubleshoot this?

Answer:

Several factors can contribute to a drop in yield during scale-up. A systematic approach to identify the root cause is recommended.

Potential Causes & Solutions:

  • Inefficient Heat Transfer:

    • Problem: The dehydration of amides with thionyl chloride is often exothermic. Larger reaction volumes have a lower surface-area-to-volume ratio, making it difficult to dissipate heat effectively. This can lead to localized overheating, causing decomposition of reactants, intermediates, or the product, and promoting side reactions.

    • Solution:

      • Controlled Reagent Addition: Add the thionyl chloride dropwise or at a controlled rate to manage the exotherm.

      • Efficient Cooling: Ensure the reactor's cooling system is adequate for the larger scale. Monitor the internal reaction temperature closely.

      • Solvent Choice: Use a solvent with a suitable boiling point to help control the temperature through reflux.

  • Poor Mixing:

    • Problem: Inadequate agitation in a large reactor can lead to localized "hot spots" and areas of high reagent concentration, resulting in side reactions and incomplete conversion.

    • Solution:

      • Optimize Agitation: Ensure the stirrer design and speed are appropriate for the reactor geometry and reaction mass to maintain a homogeneous mixture.

      • Baffling: Use reactors with baffles to improve mixing efficiency.

  • Incomplete Reaction:

    • Problem: Reaction times that were sufficient at a smaller scale may not be adequate for larger volumes.

    • Solution:

      • Reaction Monitoring: Implement in-process controls (e.g., HPLC, GC) to monitor the disappearance of the starting material and the formation of the product to determine the optimal reaction time at scale.

      • Temperature Profile: Maintain a consistent and optimal temperature profile throughout the reaction.

  • Degradation During Work-up:

    • Problem: The work-up procedure at a larger scale may take longer, exposing the product to harsh conditions (e.g., strong base) for extended periods, which can lead to degradation.

    • Solution:

      • Optimize Quenching: Carefully control the temperature during the quenching of excess thionyl chloride.

      • Efficient Extraction: Ensure efficient phase separation during extraction to minimize the time the product is in contact with the aqueous phase, especially if it is strongly basic.

Issue 2: Impurity Formation and Purification Challenges

Question: Our scaled-up batch of this compound has a lower purity than our lab-scale batches, and we are having difficulty removing a persistent impurity. What are the likely impurities and how can we improve the purification process?

Answer:

The formation of new or increased levels of impurities is a common scale-up challenge.

Potential Impurities & Their Mitigation:

  • Unreacted Starting Material (Tetrahydro-4H-pyran-4-carboxamide):

    • Cause: Incomplete reaction due to factors mentioned in Issue 1.

    • Mitigation: Ensure complete conversion by monitoring the reaction.

    • Purification: The starting amide is significantly more polar than the nitrile product. It can often be removed by an aqueous wash during work-up or by column chromatography on silica gel, although the latter is less ideal for very large scales.

  • Hydrolysis Product (Tetrahydro-4H-pyran-4-carboxylic acid):

    • Cause: The nitrile group can be sensitive to hydrolysis, especially under strongly acidic or basic conditions during work-up.

    • Mitigation: Neutralize the reaction mixture carefully and avoid prolonged exposure to harsh pH conditions.

    • Purification: The carboxylic acid can be removed by washing the organic phase with a mild aqueous base (e.g., sodium bicarbonate solution).

  • By-products from Thionyl Chloride:

    • Cause: Thionyl chloride can react with the amide to form various intermediates and by-products. The use of dimethylformamide (DMF) as a catalyst can lead to the formation of a Vilsmeier-Haack type reagent, which may introduce its own set of related impurities if not controlled properly.

    • Mitigation: Control the reaction temperature and stoichiometry carefully. Consider using purified thionyl chloride.

    • Purification: Many of these impurities are volatile and may be removed during solvent evaporation or distillation.

Large-Scale Purification Strategies:

MethodDescriptionAdvantagesDisadvantages
Vacuum Distillation Purification based on differences in boiling points under reduced pressure.Effective for removing non-volatile and some closely boiling impurities. Scalable.May not separate impurities with very similar boiling points. Product may be heat-sensitive.
Crystallization If the product is a solid or can be derivatized to a solid, crystallization can be a powerful purification technique.Highly effective for achieving high purity. Scalable.Not applicable if the product is a liquid at ambient temperature. Requires a suitable solvent system.
Aqueous Washes Using aqueous solutions of mild acid or base to remove acidic or basic impurities.Simple, inexpensive, and scalable.Only effective for removing impurities with significantly different acid-base properties.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up the synthesis of this compound using thionyl chloride?

A1: The primary safety concerns are:

  • Handling of Thionyl Chloride: It is a corrosive and toxic substance that reacts violently with water, releasing toxic gases (HCl and SO₂).[1][2][3][4] Ensure it is handled in a well-ventilated area with appropriate personal protective equipment (PPE), including chemical-resistant gloves, splash goggles, and a face shield.[1][2][4]

  • Off-Gassing: The reaction produces significant amounts of HCl and SO₂ gas.[1] On a large scale, the reactor must be equipped with a robust off-gas scrubbing system (e.g., a caustic scrubber) to neutralize these acidic gases.

  • Exothermic Reaction: The reaction is exothermic and can pose a risk of thermal runaway if not properly controlled.[5] Ensure adequate cooling capacity and controlled addition of reagents.

  • Cyanide Handling (if applicable): If an alternative synthesis route involving cyanide salts is used, extreme caution is necessary due to their high toxicity.[6] This includes dedicated handling procedures, cyanide monitoring, and a validated waste treatment protocol.

Q2: What are the critical process parameters to monitor during the scale-up of the amide to nitrile dehydration?

A2: The following parameters are critical:

  • Temperature: Both the internal reaction temperature and the temperature of the heating/cooling jacket should be closely monitored and controlled.

  • Reagent Addition Rate: The rate of addition of thionyl chloride should be carefully controlled to manage the exotherm.

  • Agitation Speed: The mixing rate should be sufficient to ensure a homogeneous reaction mixture.

  • Pressure/Vacuum: Monitor the pressure in the reactor, especially to ensure that the off-gas system is functioning correctly and there is no pressure build-up.

  • Reaction Progress: Use in-process analytical techniques (e.g., HPLC, GC, or IR) to track the consumption of the starting material and the formation of the product.

Q3: How should cyanide-containing waste streams from alternative synthetic routes be handled and treated on a large scale?

A3: Cyanide waste is extremely toxic and must be treated before disposal. Common industrial methods include:

  • Alkaline Chlorination: This is a widely used two-stage process. First, at a high pH (>10), cyanide is oxidized to the less toxic cyanate using an oxidizing agent like sodium hypochlorite (bleach). In the second stage, at a lower pH, the cyanate is further oxidized to carbon dioxide and nitrogen.[6]

  • Hydrogen Peroxide: This method can be used to oxidize cyanide, often catalyzed by copper.[7]

  • Ozonation: Ozone is a powerful oxidizing agent that can destroy cyanide.[7][8][9] It is crucial to have a validated and compliant waste treatment protocol in place before starting any large-scale synthesis involving cyanides.

Q4: Can alternative, greener reagents be used for the dehydration of Tetrahydro-4H-pyran-4-carboxamide to avoid the use of thionyl chloride?

A4: Yes, several other dehydrating agents can convert primary amides to nitriles, some of which may be considered "greener" or have a better safety profile for large-scale operations.[10] These include:

  • Phosphorus Oxychloride (POCl₃): A common reagent, though it also produces acidic byproducts.

  • Trifluoroacetic Anhydride (TFAA): Offers milder, non-acidic conditions but can be expensive.

  • Catalytic Methods: Modern research focuses on catalytic dehydration methods that are more atom-economical and environmentally friendly. These are active areas of research and may be applicable depending on the specific requirements of the synthesis.

Experimental Protocols

Key Experiment: Dehydration of Tetrahydro-4H-pyran-4-carboxamide to this compound (Lab Scale)

This protocol is for laboratory scale and should be adapted and optimized for scale-up with appropriate safety and engineering controls.

Materials:

  • Tetrahydro-4H-pyran-4-carboxamide

  • Thionyl chloride (SOCl₂)

  • Ethyl acetate

  • 50% Sodium hydroxide solution

  • Anhydrous sodium sulfate

  • Ice

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber, place Tetrahydro-4H-pyran-4-carboxamide (e.g., 3.0 g, 23 mmol).[11][12]

  • Slowly add thionyl chloride (e.g., 10.0 mL, 137 mmol) to the amide.[11][12]

  • Heat the reaction mixture to reflux and stir for approximately 4 hours, or until reaction completion is confirmed by TLC or HPLC.[11][12]

  • After completion, cool the reaction mixture and carefully pour it onto crushed ice.[11][12]

  • Adjust the pH of the aqueous mixture to 14 using a 50% sodium hydroxide solution, ensuring the temperature is controlled during this exothermic neutralization.[11][12]

  • Extract the aqueous phase with ethyl acetate (e.g., 3 x 50 mL).[11][12]

  • Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.[11][12]

  • The crude product can be further purified by vacuum distillation if necessary. A yield of approximately 94% has been reported for this procedure at the lab scale.[11]

Visualizations

experimental_workflow cluster_reaction Reaction Step cluster_workup Work-up & Isolation cluster_purification Purification start Charge Reactor with Tetrahydro-4H-pyran-4-carboxamide add_socl2 Controlled Addition of Thionyl Chloride start->add_socl2 reflux Heat to Reflux (Monitor Temperature & Time) add_socl2->reflux quench Cool and Quench on Ice reflux->quench neutralize pH Adjustment (Base Addition) quench->neutralize extract Solvent Extraction neutralize->extract dry_concentrate Dry and Concentrate Organic Phase extract->dry_concentrate distill Vacuum Distillation dry_concentrate->distill final_product Pure this compound distill->final_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions problem Low Yield at Scale heat Poor Heat Transfer problem->heat mixing Inefficient Mixing problem->mixing time Incomplete Reaction problem->time workup Work-up Degradation problem->workup sol_heat Control Addition Rate Improve Cooling heat->sol_heat sol_mixing Optimize Agitation mixing->sol_mixing sol_time In-Process Monitoring time->sol_time sol_workup Optimize Quench & Extraction workup->sol_workup

Caption: Troubleshooting logic for addressing low yields during scale-up.

References

managing stability and degradation of 4-Cyanotetrahydro-4H-pyran in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Cyanotetrahydro-4H-pyran. This resource is designed to assist researchers, scientists, and drug development professionals in managing the stability and degradation of this compound in solution. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For optimal stability, this compound should be stored at room temperature, protected from light, and under an inert atmosphere (e.g., argon or nitrogen).[1] This minimizes the risk of degradation from photolytic and oxidative pathways.

Q2: Is this compound sensitive to air and light?

A2: While some sources describe it as a relatively stable compound that is not sensitive to light and air, best practices for chemical intermediates, especially those used in pharmaceutical development, recommend protection from light and air to ensure long-term purity and stability.[1][2]

Q3: In which solvents is this compound soluble?

A3: this compound is soluble in water and most organic solvents.[2]

Q4: What are the potential degradation pathways for this compound?

A4: The primary potential degradation pathways include hydrolysis of the nitrile group under acidic or basic conditions, and oxidation or thermal degradation of the tetrahydropyran ring. Forced degradation studies are recommended to fully understand the specific degradation products.[3][4][5]

Troubleshooting Guide

Issue 1: I am observing a loss of purity of my this compound solution over time.

  • Possible Cause 1: Hydrolysis. The nitrile group is susceptible to hydrolysis, especially in the presence of strong acids or bases, which can convert it to a carboxylic acid or an amide.

    • Recommendation: Buffer your solution to a neutral pH if compatible with your experimental conditions. If you must work in acidic or basic conditions, prepare the solution fresh and use it promptly.

  • Possible Cause 2: Oxidation. The tetrahydropyran ring can be susceptible to oxidation, leading to ring-opening or the formation of other byproducts.[6]

    • Recommendation: Degas your solvent and store the solution under an inert atmosphere. Avoid sources of radical initiators.

  • Possible Cause 3: Photodegradation. Exposure to light, particularly UV radiation, can induce degradation.[3][4]

    • Recommendation: Store solutions in amber vials or protect them from light by wrapping the container in aluminum foil.[1]

  • Possible Cause 4: Thermal Degradation. Elevated temperatures can accelerate degradation.

    • Recommendation: Store solutions at the recommended room temperature or lower, if appropriate, and minimize exposure to high temperatures during experiments.

Issue 2: I am seeing unexpected peaks in my chromatogram when analyzing this compound.

  • Possible Cause: Degradation Products. The unexpected peaks are likely degradation products. To identify them, a forced degradation study is recommended.

    • Recommendation: Perform a systematic forced degradation study under hydrolytic, oxidative, photolytic, and thermal stress conditions to generate and identify the potential degradants. This will also help in developing a stability-indicating analytical method.[5][7]

Experimental Protocols

Forced Degradation Study Protocol

Forced degradation studies are crucial for identifying potential degradation products and establishing the intrinsic stability of a molecule.[3][4][5] The following are generalized protocols that can be adapted for this compound.

1. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

2. Hydrolytic Degradation:

  • Acidic Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C.

  • Basic Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Keep at room temperature.

  • Neutral Hydrolysis: Mix 1 mL of the stock solution with 9 mL of water. Incubate at 60°C. For all conditions, withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours), neutralize them, and analyze by a suitable analytical method like HPLC.

3. Oxidative Degradation:

  • Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide.

  • Keep the solution at room temperature and protected from light.

  • Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours) and analyze.

4. Photolytic Degradation:

  • Expose a solution of this compound in a photostable, transparent container to a light source according to ICH Q1B guidelines.[8][9]

  • A dark control sample should be stored under the same conditions but protected from light.

  • Analyze the samples at appropriate time intervals.

5. Thermal Degradation:

  • Place a known amount of solid this compound in a vial.

  • Heat the vial in a thermostatically controlled oven at a suitable temperature (e.g., 80°C).

  • Analyze the sample at various time points.

Analytical Method for Stability Testing

A reverse-phase High-Performance Liquid Chromatography (HPLC) method is often suitable for monitoring the stability of small molecules.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of water and acetonitrile (both with 0.1% formic acid) can be a good starting point.

  • Flow Rate: 1.0 mL/min

  • Detection: UV detection at an appropriate wavelength (e.g., 210 nm, as nitriles have weak UV absorbance at low wavelengths).

  • Injection Volume: 10 µL

Data Presentation

The following tables are examples of how to present quantitative data from a stability study.

Table 1: Summary of Forced Degradation Results for this compound

Stress ConditionReagent/ConditionTime (hours)% DegradationNumber of Degradants
Acidic Hydrolysis0.1 M HCl, 60°C2415.22
Basic Hydrolysis0.1 M NaOH, RT845.83
Neutral HydrolysisWater, 60°C242.11
Oxidative3% H₂O₂, RT248.52
PhotolyticICH Q1B485.31
Thermal80°C (Solid)723.71

Table 2: HPLC Method Validation Parameters for Stability-Indicating Method

ParameterResult
Linearity (R²)> 0.999
Accuracy (%)98.0 - 102.0
Precision (RSD %)< 2.0
Limit of Detection (LOD)0.05 µg/mL
Limit of Quantification (LOQ)0.15 µg/mL

Visualizations

Forced_Degradation_Workflow cluster_preparation Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare Stock Solution of This compound acid Acidic Hydrolysis (0.1M HCl, 60°C) stock->acid base Basic Hydrolysis (0.1M NaOH, RT) stock->base oxidative Oxidative (3% H2O2, RT) stock->oxidative photolytic Photolytic (ICH Q1B) stock->photolytic thermal Thermal (80°C, Solid) stock->thermal sampling Sample at Time Points acid->sampling base->sampling oxidative->sampling photolytic->sampling thermal->sampling hplc HPLC Analysis sampling->hplc data Data Interpretation hplc->data

Caption: Workflow for a forced degradation study.

Logical_Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions issue Purity Loss or Unexpected Peaks hydrolysis Hydrolysis issue->hydrolysis oxidation Oxidation issue->oxidation photodegradation Photodegradation issue->photodegradation thermal Thermal Degradation issue->thermal buffer Buffer to Neutral pH hydrolysis->buffer inert Use Inert Atmosphere oxidation->inert protect_light Protect from Light photodegradation->protect_light control_temp Control Temperature thermal->control_temp

Caption: Troubleshooting logic for stability issues.

References

preventing byproduct formation in the synthesis of tetrahydropyran derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of tetrahydropyran derivatives. This resource is designed to provide researchers, scientists, and drug development professionals with practical troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of these important heterocyclic compounds.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Our troubleshooting guides are presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Prins Cyclization

The Prins cyclization is a powerful acid-catalyzed reaction between a homoallylic alcohol and an aldehyde or ketone to form a substituted tetrahydropyran.

FAQ 1.1: I am observing a loss of stereochemical purity and the formation of unexpected constitutional isomers in my Prins cyclization. What is the likely cause and how can I prevent it?

Answer:

The most probable cause of racemization and the formation of constitutional isomers is a competing oxonia-Cope rearrangement . This-sigmatropic rearrangement can occur in the oxocarbenium ion intermediate, leading to an equilibrium between different oxocarbenium species and subsequent loss of stereochemical information or formation of side-chain exchange products.[1][2][3]

Troubleshooting Strategies:

  • Choice of Lewis Acid: The nature and strength of the Lewis acid can significantly influence the reaction pathway. Milder Lewis acids, such as In(OTf)₃ or TMSOTf, can sometimes suppress the oxonia-Cope rearrangement compared to stronger acids like SnCl₄ or BF₃·OEt₂.[4]

  • Reaction Temperature: Lowering the reaction temperature can often disfavor the oxonia-Cope rearrangement, which typically has a higher activation energy than the desired Prins cyclization.

  • Substrate Design: The electronic properties of the substrates can play a role. Electron-rich aromatic rings on the homoallylic alcohol may favor the oxonia-Cope rearrangement.[4]

  • Use of a Terminating Nucleophile: Incorporating a nucleophile that can trap the desired carbocation intermediate can prevent the equilibrium that leads to byproducts. This is the principle behind the Mukaiyama aldol-Prins (MAP) cyclization.[4]

Quantitative Data: Lewis Acid Effect on Prins Cyclization
EntryLewis AcidSolventTemp (°C)Yield of Desired Product (%)Byproduct(s) (%)Reference
1BF₃·OEt₂/HOAcCH₂Cl₂-78 to rt68 (partial racemization)Side-chain exchange products observed[3]
2SnBr₄CH₂Cl₂-78High-[4]
3TMSOTfCH₂Cl₂-78High-[4]
4In(OTf)₃CH₂Cl₂rt>90Minimal[5]
5FeCl₃CH₂Cl₂rtExcellent-[4]
Experimental Protocol: Lewis Acid-Catalyzed Prins Cyclization

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Homoallylic alcohol

  • Aldehyde

  • Lewis acid (e.g., TMSOTf, SnCl₄, In(OTf)₃)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the homoallylic alcohol (1.0 eq) and anhydrous CH₂Cl₂.

  • Cool the solution to the desired temperature (typically between -78 °C and 0 °C).

  • Add the aldehyde (1.1 eq) to the solution.

  • Slowly add the Lewis acid (0.1 to 1.1 eq) to the reaction mixture.

  • Stir the reaction at the same temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with CH₂Cl₂ (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[6]

Diagram: Prins Cyclization and Competing Oxonia-Cope Rearrangement

Prins_Oxonia_Cope cluster_main Prins Cyclization Pathway cluster_byproduct Byproduct Formation Pathway Homoallylic Alcohol + Aldehyde Homoallylic Alcohol + Aldehyde Oxocarbenium Ion A Oxocarbenium Ion A Homoallylic Alcohol + Aldehyde->Oxocarbenium Ion A Lewis Acid Desired Tetrahydropyran Desired Tetrahydropyran Oxocarbenium Ion A->Desired Tetrahydropyran Cyclization Oxocarbenium Ion B Oxocarbenium Ion B Oxocarbenium Ion A->Oxocarbenium Ion B Oxonia-Cope Rearrangement Racemized/Isomeric Byproduct Racemized/Isomeric Byproduct Oxocarbenium Ion B->Racemized/Isomeric Byproduct Cyclization

Caption: Competing pathways in the Prins cyclization.

Intramolecular Williamson Ether Synthesis

This method involves the intramolecular Sₙ2 reaction of a halo-alcohol to form a cyclic ether.

FAQ 2.1: My intramolecular Williamson ether synthesis is producing a significant amount of an alkene byproduct instead of the desired tetrahydropyran. How can I favor the cyclization?

Answer:

The formation of an alkene byproduct is due to a competing E2 elimination reaction.[7] The alkoxide formed upon deprotonation of the alcohol is a strong base and can abstract a proton from the carbon adjacent to the halide, leading to elimination.

Troubleshooting Strategies:

  • Choice of Base: Use a non-hindered, strong base to ensure complete and rapid deprotonation of the alcohol. Sodium hydride (NaH) is a common choice.

  • Reaction Temperature: Lowering the reaction temperature generally favors the Sₙ2 reaction over the E2 reaction.

  • Solvent: Polar aprotic solvents like THF or DMF are preferred as they solvate the cation of the alkoxide, making the "naked" alkoxide anion a more potent nucleophile for the Sₙ2 reaction.

  • Leaving Group: A better leaving group (I > Br > Cl) can increase the rate of the Sₙ2 reaction.

Quantitative Data: Substitution vs. Elimination in Intramolecular Williamson Ether Synthesis
SubstrateBaseSolventTemp (°C)Tetrahydropyran Yield (%)Alkene Byproduct (%)Reference
5-bromo-1-pentanolNaHTHF25HighLow[7][8]
6-bromo-2-hexanol (secondary halide)NaHTHF25ModerateSignificant[7]
Experimental Protocol: Intramolecular Williamson Ether Synthesis

Materials:

  • Halo-alcohol (e.g., 5-bromo-1-pentanol)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the halo-alcohol (1.0 eq) and anhydrous THF.

  • Cool the solution to 0 °C.

  • Carefully add NaH (1.2 eq) portion-wise to the stirred solution. (Caution: Hydrogen gas is evolved).

  • Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitor by TLC). Gentle heating may be required for less reactive substrates.

  • Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by distillation or flash column chromatography.

Diagram: Sₙ2 vs. E2 in Intramolecular Williamson Ether Synthesis

Williamson_Ether_Synthesis cluster_sn2 Sₙ2 Pathway cluster_e2 E2 Pathway Halo-alcohol Halo-alcohol Alkoxide Alkoxide Halo-alcohol->Alkoxide Base (e.g., NaH) Tetrahydropyran Tetrahydropyran Alkoxide->Tetrahydropyran Intramolecular Nucleophilic Attack Alkene Byproduct Alkene Byproduct Alkoxide->Alkene Byproduct Proton Abstraction (Elimination)

Caption: Competing Sₙ2 and E2 pathways.

Intramolecular Oxa-Michael Addition

This reaction involves the 1,4-addition of a hydroxyl group to an α,β-unsaturated carbonyl compound to form a tetrahydropyran ring.

FAQ 3.1: I am getting a mixture of diastereomers in my intramolecular oxa-Michael addition. How can I control the stereoselectivity to obtain the desired cis- or trans-2,6-disubstituted tetrahydropyran?

Answer:

The stereochemical outcome of the intramolecular oxa-Michael addition is highly dependent on the reaction conditions, which dictate whether the reaction is under kinetic or thermodynamic control.

  • Kinetic Control: Typically favored at low temperatures with strong, non-equilibrating bases (e.g., LDA, KHMDS). This often leads to the formation of the product derived from the most stable chair-like transition state, which can be either the cis or trans isomer depending on the substrate.

  • Thermodynamic Control: Favored at higher temperatures or with equilibrating conditions (e.g., NaH, K₂CO₃ in a protic solvent). This will lead to the formation of the most stable product, which is often the diequatorial (cis) isomer.

Troubleshooting Strategies:

  • For the kinetically favored product: Use a strong, non-nucleophilic base at low temperatures (e.g., -78 °C).

  • For the thermodynamically favored product: Use a weaker base and/or higher temperatures to allow for equilibration to the more stable diastereomer.

Quantitative Data: Stereoselectivity in Intramolecular Oxa-Michael Addition
SubstrateConditionsProduct Ratio (cis:trans)ControlReference
(E)-δ-hydroxy-α,β-unsaturated esterKHMDS, THF, -78 °C1:10Kinetic[9]
(E)-δ-hydroxy-α,β-unsaturated esterNaH, THF, 25 °C10:1Thermodynamic[9]
(Z)-δ-hydroxy-α,β-unsaturated esterKHMDS, THF, -78 °C>20:1Kinetic[9]
Experimental Protocol: Base-Mediated Intramolecular Oxa-Michael Addition

Materials:

  • δ-hydroxy-α,β-unsaturated carbonyl compound

  • Base (e.g., NaH for thermodynamic control, KHMDS for kinetic control)

  • Anhydrous THF

  • Saturated aqueous NH₄Cl solution

Procedure (Thermodynamic Control):

  • Follow the procedure for the Intramolecular Williamson Ether Synthesis, using NaH as the base and allowing the reaction to stir at room temperature or with gentle heating.

Procedure (Kinetic Control):

  • To a flame-dried flask under an inert atmosphere, add the substrate (1.0 eq) and anhydrous THF.

  • Cool the solution to -78 °C.

  • Slowly add a solution of KHMDS (1.1 eq) in THF.

  • Stir at -78 °C and monitor by TLC.

  • Quench at -78 °C with saturated aqueous NH₄Cl solution and proceed with workup as described above.

Diagram: Kinetic vs. Thermodynamic Control in Oxa-Michael Addition

Oxa_Michael δ-hydroxy-α,β-unsaturated carbonyl δ-hydroxy-α,β-unsaturated carbonyl Kinetic Product Kinetic Product δ-hydroxy-α,β-unsaturated carbonyl->Kinetic Product Low Temp Strong, non-equilibrating base Thermodynamic Product Thermodynamic Product δ-hydroxy-α,β-unsaturated carbonyl->Thermodynamic Product High Temp Equilibrating conditions Kinetic Product->Thermodynamic Product Equilibration

Caption: Control of stereoselectivity in oxa-Michael cyclization.

Hetero-Diels-Alder Reaction

This cycloaddition reaction between a diene and a dienophile containing a heteroatom is a powerful method for constructing dihydropyran rings, which can be readily converted to tetrahydropyrans.[10]

FAQ 4.1: I am getting low yield and a mixture of regioisomers in my hetero-Diels-Alder reaction. How can I improve the outcome?

Answer:

Low yields and poor regioselectivity in hetero-Diels-Alder reactions can often be attributed to a poor match in the electronics of the diene and dienophile, or suboptimal reaction conditions.

Troubleshooting Strategies:

  • Lewis Acid Catalysis: The use of a Lewis acid catalyst can significantly accelerate the reaction and improve both the yield and regioselectivity by lowering the LUMO energy of the dienophile.

  • Solvent: The choice of solvent can influence the reaction rate. In some cases, polar solvents or even water can accelerate the reaction due to hydrophobic effects.

  • Temperature: While some Diels-Alder reactions require heat, others proceed well at or below room temperature, especially with activated substrates. High temperatures can sometimes lead to decomposition or the formation of byproducts.

  • Diene/Dienophile Choice: Ensure that the diene is sufficiently electron-rich and the dienophile is electron-poor (or vice versa in an inverse-electron-demand hetero-Diels-Alder).

Experimental Protocol: Asymmetric Hetero-Diels-Alder Reaction

This protocol describes the synthesis of a dihydropyranone using a chiral catalyst.[11]

Materials:

  • 3,4-Dihydro-2H-pyran-2-carboxaldehyde (dienophile)

  • Danishefsky's diene (trans-1-methoxy-3-trimethylsilyloxy-1,3-butadiene)

  • Chiral N,N'-dioxide ligand

  • Magnesium(II) trifluoromethanesulfonate (Mg(OTf)₂)

  • Anhydrous toluene

  • Trifluoroacetic acid (TFA)

Procedure:

  • In a flame-dried flask under an inert atmosphere, prepare the chiral catalyst by stirring the chiral N,N'-dioxide ligand (0.1 eq) and Mg(OTf)₂ (0.1 eq) in anhydrous toluene at room temperature for 30 minutes.

  • Cool the catalyst solution to the desired temperature (e.g., -20 °C).

  • Add the 3,4-dihydro-2H-pyran-2-carboxaldehyde (1.0 eq).

  • Slowly add Danishefsky's diene (1.2 eq).

  • Stir at the same temperature and monitor by TLC.

  • Upon completion, quench the reaction with a few drops of TFA and warm to room temperature for 30 minutes to hydrolyze the silyl enol ether.

  • Proceed with a standard aqueous workup and purify by flash column chromatography.[11]

Diagram: Workflow for Hetero-Diels-Alder Synthesis

HDA_Workflow Start Start Prepare Chiral Catalyst Prepare Chiral Catalyst Start->Prepare Chiral Catalyst Add Dienophile Add Dienophile Prepare Chiral Catalyst->Add Dienophile Add Diene Add Diene Add Dienophile->Add Diene Monitor Reaction Monitor Reaction Add Diene->Monitor Reaction Monitor Reaction->Monitor Reaction Quench and Hydrolyze Quench and Hydrolyze Monitor Reaction->Quench and Hydrolyze Complete Workup and Purification Workup and Purification Quench and Hydrolyze->Workup and Purification End End Workup and Purification->End

Caption: Experimental workflow for a hetero-Diels-Alder reaction.

Intramolecular Epoxide Ring Opening

The cyclization of 4,5-epoxy alcohols can lead to either a five-membered tetrahydrofuran (THF) or a six-membered tetrahydropyran (THP) ring.

FAQ 5.1: My intramolecular epoxide ring opening of a 4,5-epoxy alcohol is primarily yielding the undesired tetrahydrofuran byproduct. How can I favor the formation of the tetrahydropyran?

Answer:

The formation of a THF derivative is often kinetically favored (5-exo-tet cyclization) over the THP derivative (6-endo-tet cyclization).[12] To promote the formation of the tetrahydropyran, conditions that favor the 6-endo cyclization must be employed.

Troubleshooting Strategies:

  • Catalyst Selection: Certain metal catalysts, such as some cobalt and vanadium complexes, have been shown to selectively promote the 6-endo cyclization.[12]

  • Substrate Control: The stereochemistry of the epoxide and the alcohol can influence the regioselectivity of the ring opening. Substrates can be designed to favor a transition state that leads to the THP product.

  • Solvent Effects: The polarity of the solvent can impact the reaction outcome. In some cases, aqueous conditions have been shown to favor the formation of the tetrahydropyran.[13]

Quantitative Data: Regioselectivity of 4,5-Epoxy Alcohol Cyclization
Catalyst/ConditionsTHP:THF RatioReference
Acid-catalyzed (general)THF favored[12]
Co(III)(salen) catalystComplete 6-endo selectivity[12]
Neutral waterTHP favored[13]

Diagram: Regioselective Epoxide Ring Opening

Epoxide_Opening cluster_thp 6-endo-tet Pathway cluster_thf 5-exo-tet Pathway 4,5-Epoxy Alcohol 4,5-Epoxy Alcohol Tetrahydropyran Tetrahydropyran 4,5-Epoxy Alcohol->Tetrahydropyran Favorable Conditions (e.g., specific catalyst) Tetrahydrofuran Byproduct Tetrahydrofuran Byproduct 4,5-Epoxy Alcohol->Tetrahydrofuran Byproduct Kinetically Favored

Caption: Competing pathways in epoxy alcohol cyclization.

References

Technical Support Center: Analytical Methods for Detecting Impurities in 4-Cyanotetrahydro-4H-pyran

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Cyanotetrahydro-4H-pyran. The following sections detail analytical methods for impurity detection, offer solutions to common experimental issues, and provide detailed experimental protocols.

Frequently Asked Questions (FAQs)

1. What are the most common analytical methods for detecting impurities in this compound?

The most common and effective methods for analyzing impurities in this compound are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1] HPLC is well-suited for separating a wide range of non-volatile and thermally labile compounds, while GC-MS is ideal for identifying and quantifying volatile and semi-volatile impurities.[1] NMR spectroscopy is a powerful tool for structural elucidation of unknown impurities.[2]

2. What are the potential impurities in this compound?

Potential impurities in this compound can originate from the synthetic route and degradation.[3] Common impurities may include:

  • Starting materials: Unreacted precursors from the synthesis process.

  • By-products: Compounds formed from side reactions during synthesis.

  • Intermediates: Synthetic intermediates that were not fully converted to the final product.

  • Residual solvents: Solvents used during the synthesis and purification process.[1]

  • Degradation products: Impurities formed due to the breakdown of this compound under conditions such as exposure to acid, base, heat, light, or oxidizing agents.[4][5][6]

3. How can I identify an unknown impurity?

A combination of chromatographic and spectroscopic techniques is typically used. LC-MS or GC-MS can provide the molecular weight and fragmentation pattern of the impurity, which helps in proposing a structure. For unambiguous identification, the impurity can be isolated using techniques like preparative HPLC, followed by characterization using NMR spectroscopy (¹H, ¹³C, and 2D NMR) and other spectroscopic methods like Infrared (IR) spectroscopy.

4. What are the typical acceptance criteria for impurities in a pharmaceutical intermediate like this compound?

Regulatory guidelines from bodies like the International Council for Harmonisation (ICH) provide thresholds for reporting, identifying, and qualifying impurities in drug substances and products. For a starting material or intermediate, the requirements may be less stringent than for a final active pharmaceutical ingredient (API), but it is crucial to control impurities that may affect the quality and safety of the final drug product.

Troubleshooting Guides

HPLC Analysis
Problem Possible Causes Troubleshooting Steps
Peak Tailing 1. Secondary interactions: Analyte interacting with active sites (e.g., silanols) on the column. 2. Column overload: Injecting too much sample. 3. Inappropriate mobile phase pH: The pH is close to the analyte's pKa. 4. Column degradation: The column is old or has been damaged.1. Use a highly deactivated (end-capped) column. Add a competing base (e.g., triethylamine) to the mobile phase for basic analytes. 2. Reduce the injection volume or dilute the sample. 3. Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. 4. Replace the column.
Peak Fronting 1. Column overload: Injecting a large sample volume or high concentration. 2. Sample solvent stronger than mobile phase: The sample is dissolved in a solvent that is stronger than the mobile phase.1. Reduce the injection volume or dilute the sample. 2. Dissolve the sample in the mobile phase or a weaker solvent.
Split Peaks 1. Clogged inlet frit: Particulates from the sample or mobile phase blocking the frit. 2. Column void: A void has formed at the head of the column. 3. Sample solvent incompatibility: The sample solvent is immiscible with the mobile phase.1. Replace the inlet frit. Use an in-line filter. 2. Replace the column. 3. Ensure the sample solvent is miscible with the mobile phase.
Ghost Peaks 1. Contaminated mobile phase: Impurities in the solvents or additives. 2. Carryover from previous injection: Insufficient needle wash between injections. 3. Late eluting peaks from a previous run: A compound from a previous injection is eluting in the current run.1. Use high-purity solvents and additives. Prepare fresh mobile phase daily. 2. Optimize the needle wash method in the autosampler. 3. Increase the run time or use a gradient with a stronger final solvent to elute all compounds.
GC-MS Analysis
Problem Possible Causes Troubleshooting Steps
No Peaks or Low Signal 1. Injection issue: Syringe not drawing sample, septum leak, or incorrect injection volume. 2. Column flow issue: No carrier gas flow or a leak in the system. 3. MS detector issue: Filament is off or detector is not tuned.1. Check the syringe and autosampler. Replace the septum. Verify injection parameters. 2. Check the carrier gas supply and perform a leak check. 3. Ensure the MS is tuned and the filament is on.
Peak Tailing 1. Active sites in the inlet or column: Adsorption of polar analytes. 2. Column contamination: Accumulation of non-volatile residues. 3. Thermal degradation: The analyte is degrading in the hot inlet.[7]1. Use a deactivated inlet liner and a highly inert column. 2. Bake out the column according to the manufacturer's instructions. Trim the front end of the column. 3. Lower the inlet temperature. Use a pulsed splitless or on-column injection.
Poor Resolution 1. Incorrect column: The stationary phase is not suitable for the analytes. 2. Inappropriate temperature program: The oven temperature ramp is too fast. 3. High carrier gas flow rate: The flow rate is above the optimal range for the column.1. Select a column with a different polarity. 2. Optimize the oven temperature program with a slower ramp rate. 3. Optimize the carrier gas flow rate.
Irreproducible Retention Times 1. Fluctuations in carrier gas flow or pressure. [8] 2. Oven temperature not stable. 3. Column degradation. [8]1. Check for leaks and ensure a stable gas supply. 2. Calibrate the GC oven temperature. 3. Condition or replace the column.

Experimental Protocols

HPLC Method for Impurity Profiling (Illustrative Example)

This protocol describes a general reversed-phase HPLC method suitable for the analysis of this compound and its potential non-volatile impurities.

Instrumentation:

  • HPLC system with a UV detector or a Mass Spectrometer (MS) detector.

Chromatographic Conditions:

ParameterValue
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 20 minutes, hold at 95% B for 5 minutes, return to 5% B and equilibrate for 5 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm or MS (ESI+)
Injection Volume 10 µL

Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in a 50:50 mixture of water and acetonitrile to a concentration of approximately 1 mg/mL.

GC-MS Method for Volatile Impurity Analysis (Illustrative Example)

This protocol is designed for the detection and quantification of volatile and semi-volatile impurities.

Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

Chromatographic Conditions:

ParameterValue
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 250 °C
Injection Mode Split (10:1)
Injection Volume 1 µL
Oven Program Start at 50 °C (hold for 2 min), ramp to 280 °C at 15 °C/min, hold for 5 min
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Mass Range 35-400 amu

Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., dichloromethane or methanol) to a concentration of approximately 10 mg/mL.

Quantitative Data Summary

The following tables present hypothetical but realistic validation data for the analytical methods described above. This data is for illustrative purposes to demonstrate typical performance characteristics.

Table 1: HPLC Method Validation Parameters (Illustrative Example)

ParameterResultAcceptance Criteria
Linearity (r²) > 0.999≥ 0.995
LOD 0.01%Report
LOQ 0.03%Report
Accuracy (% Recovery) 98.0% - 102.0%90.0% - 110.0%
Precision (% RSD) < 2.0%≤ 5.0%

Table 2: GC-MS Method Validation Parameters (Illustrative Example)

| Parameter | Result | Acceptance Criteria | | :--- | :--- | | Linearity (r²) | > 0.998 | ≥ 0.995 | | LOD | 0.5 ppm | Report | | LOQ | 1.5 ppm | Report | | Accuracy (% Recovery) | 95.0% - 105.0% | 80.0% - 120.0% | | Precision (% RSD) | < 5.0% | ≤ 10.0% |

Visualizations

experimental_workflow cluster_synthesis Synthesis & Sample Preparation cluster_analysis Analytical Methods cluster_data Data Interpretation synthesis Synthesis of this compound sample_prep Sample Preparation (Dissolution) synthesis->sample_prep hplc HPLC Analysis sample_prep->hplc gcms GC-MS Analysis sample_prep->gcms nmr NMR Analysis sample_prep->nmr impurity_detection Impurity Detection hplc->impurity_detection gcms->impurity_detection impurity_id Impurity Identification nmr->impurity_id impurity_detection->impurity_id quantification Quantification impurity_id->quantification

Caption: Workflow for impurity analysis of this compound.

troubleshooting_logic cluster_check Initial Checks cluster_solution Potential Solutions start Poor Chromatographic Peak Shape check_tailing Peak Tailing? start->check_tailing check_fronting Peak Fronting? start->check_fronting check_split Split Peak? start->check_split solution_tailing Adjust pH Check for overload Use deactivated column check_tailing->solution_tailing Yes solution_fronting Reduce sample concentration Change sample solvent check_fronting->solution_fronting Yes solution_split Check for column void Replace frit check_split->solution_split Yes

Caption: Logical workflow for troubleshooting poor peak shape in HPLC.

References

Technical Support Center: Stereoselective Reactions of 4-Cyanotetrahydro-4H-pyran

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the stereoselectivity of reactions involving 4-Cyanotetrahydro-4H-pyran and related structures.

Frequently Asked Questions (FAQs)

Q1: We are synthesizing a substituted 4-cyanotetrahydropyran via a cycloetherification reaction and are observing poor diastereoselectivity and low enantiomeric excess. What strategies can we employ to improve the stereochemical outcome?

A1: Achieving high stereoselectivity in the formation of substituted tetrahydropyrans often requires precise control over reaction conditions and catalyst selection. For intramolecular cyclizations, such as an oxy-Michael addition to form the tetrahydropyran ring, the choice of a chiral catalyst is paramount. Bifunctional organocatalysts, for instance, can selectively recognize and activate specific conformations of the substrate, leading to improved stereocontrol. The linear geometry of the cyano group can play a significant role in the transition state, influencing the facial selectivity of the ring-closing step.[1]

Key parameters to optimize include:

  • Catalyst Selection: Employ a chiral catalyst known for this type of transformation. Chiral bifunctional catalysts, such as those based on thiourea or squaramide scaffolds, can be highly effective.[1][2]

  • Temperature: Lowering the reaction temperature often enhances stereoselectivity by favoring the transition state with the lowest activation energy.

  • Solvent: The polarity and coordinating ability of the solvent can influence the catalyst's activity and the stability of the transition states. A screen of non-polar and polar aprotic solvents is recommended.

  • Substrate Design: The steric and electronic properties of the substituents on your substrate can impact the stereochemical outcome.

Q2: How can we achieve a diastereoselective reduction of the cyano group in this compound to a primary amine?

A2: The diastereoselective reduction of the cyano group to an aminomethyl group is typically substrate-controlled, meaning the existing stereocenters in the tetrahydropyran ring will direct the approach of the reducing agent.

Common approaches include:

  • Catalytic Hydrogenation: Using heterogeneous catalysts like Palladium on carbon (Pd/C), Platinum oxide (PtO₂), or Raney Nickel. The substrate will adsorb onto the catalyst surface from the less sterically hindered face, leading to the delivery of hydrogen from that face. The choice of solvent and additives can influence this selectivity.

  • Chemical Reduction: Reagents like Lithium aluminum hydride (LiAlH₄) or Borane (BH₃) can be used. The stereoselectivity will depend on the direction of hydride delivery, which is again influenced by the steric environment around the cyano group. The use of bulky reducing agents may enhance selectivity.

For challenging cases where substrate control is insufficient, one might consider converting the cyano group to an intermediate that allows for directed reduction, although this adds steps to the synthesis.

Q3: What methods can be used for the enantioselective alpha-functionalization of this compound?

A3: Enantioselective functionalization at the C4 position, alpha to the cyano group, is a significant challenge. The acidity of the alpha-proton allows for the formation of an enolate or its equivalent, which can then react with an electrophile. To control the stereochemistry, one of the following strategies is typically employed:

  • Chiral Phase-Transfer Catalysis: Using a chiral quaternary ammonium salt as a phase-transfer catalyst, it's possible to generate a chiral enolate in a biphasic system, which then reacts with an electrophile (e.g., an alkyl halide) enantioselectively.

  • Chiral Auxiliary Approach: While not directly modifying the starting material, a related strategy involves using a substrate with a chiral auxiliary attached. The auxiliary directs the stereoselective formation of the cyanotetrahydropyran ring, and its subsequent removal yields the enantiomerically enriched product.

  • Organocatalysis: Chiral amine or thiourea-based catalysts can be used to promote enantioselective additions to precursors of the target molecule, establishing the desired stereochemistry at the C4 position.[1]

Q4: We are observing the formation of the wrong stereoisomer as the major product. How can we reverse the selectivity?

A4: Reversing the inherent stereoselectivity of a reaction is a common challenge. Several strategies can be considered:

  • Change the Catalyst: In a catalyst-controlled reaction, switching from one enantiomer of the catalyst to the other will typically yield the opposite product enantiomer. If diastereoselectivity is the issue, a different type of catalyst (e.g., moving from a Lewis acid to a Brønsted acid catalyst) might favor a different transition state.

  • Chelation vs. Non-Chelation Control: If your substrate has a nearby coordinating group, you can switch between chelation-controlled and non-chelation-controlled conditions. For example, using a Lewis acid that strongly chelates (like MgBr₂) versus one that doesn't (like BF₃·OEt₂) can lead to opposite diastereomers.

  • Steric Hindrance: Modifying the steric bulk of either the substrate (e.g., by changing a protecting group) or the reagent can alter the preferred trajectory of approach and thus change the stereochemical outcome.

Troubleshooting Guides

Issue 1: Low Diastereomeric Ratio (d.r.) in Cycloetherification to form 4-Cyanotetrahydropyrans
Potential Cause Troubleshooting Step Rationale
Insufficient Catalyst Control Screen a panel of chiral organocatalysts (e.g., different thiourea or squaramide derivatives).[1][2]The catalyst's structure is critical for creating a chiral pocket that differentiates between the diastereomeric transition states.
High Reaction Temperature Decrease the reaction temperature in increments (e.g., from room temperature to 0 °C, -20 °C, or lower).Lower temperatures increase the energy difference between competing transition states, often leading to higher selectivity.
Suboptimal Solvent Test a range of solvents with varying polarities (e.g., toluene, dichloromethane, THF, acetonitrile).The solvent can affect catalyst solubility, conformation, and the stability of charged intermediates or transition states.
Reversible Reaction Monitor the reaction over time to see if the d.r. changes. If so, consider stopping the reaction earlier or using conditions that favor the kinetic product.An initial kinetic product might equilibrate over time to a more stable, but less desired, thermodynamic product.
Issue 2: Low Enantiomeric Excess (e.e.) in Asymmetric Reactions
Potential Cause Troubleshooting Step Rationale
Ineffective Chiral Catalyst/Ligand Synthesize or purchase different chiral ligands or catalysts. For metal-catalyzed reactions, vary the metal center.The electronic and steric properties of the chiral catalyst are key to effective enantiodiscrimination.
Racemic Background Reaction Lower the reaction temperature. Ensure all reagents are of high purity and the reaction is run under inert conditions if necessary.A non-catalyzed, racemic reaction can compete with the desired asymmetric pathway, lowering the overall e.e. This is often more pronounced at higher temperatures.
Catalyst Deactivation Ensure the starting materials and solvent are pure and dry. Use fresh catalyst or increase catalyst loading.Impurities (e.g., water, oxygen) can poison or deactivate many chiral catalysts, leading to a loss of enantiocontrol.
Incorrect Catalyst/Substrate Matching Review the literature for successful examples of your chosen catalyst class with similar substrates.Some catalysts have a narrow substrate scope and may not be effective for your specific molecule.

Quantitative Data Summary

The following table summarizes data from a study on the organocatalytic enantioselective synthesis of substituted 4-cyanotetrahydropyrans, illustrating the impact of the catalyst on stereoselectivity.

CatalystDiastereomeric Ratio (d.r.)Enantiomeric Excess (e.e.) of Major Diastereomer
Thiourea Catalyst A >20:195%
Thiourea Catalyst B 15:192%
Cinchona Alkaloid Catalyst C 10:185%
(No Catalyst) 1:1N/A (racemic)

Data is illustrative and based on findings in organocatalytic cycloetherification reactions.[1]

Experimental Protocols

Key Experiment: Organocatalytic Enantio- and Diastereoselective Cycloetherification

This protocol describes a general procedure for the synthesis of a chiral 4-cyanotetrahydropyran derivative via an intramolecular oxy-Michael addition, catalyzed by a chiral bifunctional organocatalyst.[1]

Materials:

  • δ-hydroxy-α,β-unsaturated nitrile (substrate, 1.0 equiv)

  • Chiral bifunctional thiourea catalyst (e.g., Takemoto catalyst, 10 mol%)

  • Anhydrous solvent (e.g., dichloromethane, CH₂Cl₂)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the δ-hydroxy-α,β-unsaturated nitrile (e.g., 0.10 mmol) in anhydrous dichloromethane (0.5 M).

  • Catalyst Addition: Add the chiral thiourea catalyst (0.010 mmol, 10 mol%) to the solution.

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature or 0 °C).

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or ¹H NMR spectroscopy until the starting material is consumed.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to isolate the desired 4-cyanotetrahydropyran product.

  • Analysis: Determine the diastereomeric ratio by ¹H NMR analysis of the crude product. Determine the enantiomeric excess of the major diastereomer by chiral High-Performance Liquid Chromatography (HPLC).

Visualizations

Experimental Workflow for Stereoselectivity Optimization

G cluster_start Initial Reaction Setup cluster_optimization Optimization Cycle cluster_decision Evaluation cluster_end Outcome start Define Substrate and Reaction Type catalyst Select Chiral Catalyst/Auxiliary start->catalyst conditions Set Initial Conditions (Temp, Solvent, Conc.) catalyst->conditions run_rxn Run Experiment conditions->run_rxn analyze Analyze Stereoselectivity (d.r., e.e.) run_rxn->analyze decision Stereoselectivity Acceptable? analyze->decision product Optimized Protocol decision->product Yes troubleshoot Troubleshoot & Re-evaluate decision->troubleshoot No troubleshoot->catalyst Modify Strategy

Caption: Workflow for optimizing stereoselective reactions.

Logical Relationships in Troubleshooting Low Stereoselectivity

G cluster_catalyst Catalyst-Related Issues cluster_conditions Condition-Related Issues cluster_substrate Substrate-Related Issues issue Low Stereoselectivity (d.r. or e.e.) cat_control Insufficient Catalyst Control issue->cat_control cat_purity Catalyst Impurity / Deactivation issue->cat_purity temp High Reaction Temperature issue->temp solvent Suboptimal Solvent Choice issue->solvent background Uncatalyzed Background Reaction issue->background sub_control Weak Substrate Control issue->sub_control sol_cat Screen Different Catalysts / Ligands cat_control->sol_cat Solution sol_cat_purity Use High Purity Catalyst Under Inert Atmosphere cat_purity->sol_cat_purity Solution sol_temp Lower Reaction Temperature temp->sol_temp Solution sol_solvent Screen Solvents solvent->sol_solvent Solution background->sol_temp Solution sol_sub Modify Substrate (e.g., Protecting Groups) sub_control->sol_sub Solution

Caption: Troubleshooting guide for low stereoselectivity.

References

Technical Support Center: Optimizing 4-Cyanotetrahydro-4H-pyran Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Cyanotetrahydro-4H-pyran.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory-scale method for synthesizing this compound?

A1: The most frequently cited method for the synthesis of this compound is the dehydration of Tetrahydro-2H-pyran-4-carboxamide using thionyl chloride (SOCl₂).[1] This reaction effectively converts the primary amide to the corresponding nitrile.[2][3][4]

Q2: Are there direct catalytic methods for the synthesis of this compound?

A2: Currently, the scientific literature predominantly describes the synthesis of this compound via a reagent-mediated dehydration of the corresponding amide, rather than a direct catalytic route. However, a wide array of catalysts have been successfully employed for the synthesis of substituted 4H-pyran derivatives.[2][5][6][7] These methods, often involving multi-component reactions, could serve as a foundation for developing novel catalytic approaches to this compound.

Q3: What are the key reaction parameters to control in the thionyl chloride-mediated synthesis?

A3: Key parameters include ensuring the reaction is carried out under anhydrous conditions to prevent the decomposition of thionyl chloride, controlling the temperature (reflux is common), and carefully managing the pH during the workup to neutralize excess acid and isolate the product.[1]

Q4: What are the potential side reactions when using thionyl chloride?

A4: The primary side reaction is the incomplete conversion of the starting amide. During workup, if conditions are not sufficiently basic, the nitrile product can be hydrolyzed back to the amide or even to the corresponding carboxylic acid.[2][4][8] It is also crucial to handle thionyl chloride with care as it reacts with moisture to release corrosive HCl and SO₂ gases.[9][10]

Q5: Which catalysts show high efficacy for the synthesis of analogous 4H-pyran structures?

A5: For the synthesis of various 4H-pyran derivatives, several catalysts have demonstrated high efficiency. These include Neodymium(III) oxide (Nd₂O₃), CoCeO₂ nanoparticles, KOH-loaded calcium oxide, and N-methylmorpholine.[2][5][6][7] These catalysts are typically used in one-pot, multi-component reactions.

Troubleshooting Guides

Issue 1: Low or No Yield of this compound

Question: My synthesis of this compound from Tetrahydro-2H-pyran-4-carboxamide and thionyl chloride resulted in a very low yield. What are the possible causes and solutions?

Answer: Low yield in this reaction can be attributed to several factors. A systematic approach to troubleshooting is recommended.

Potential Cause Recommended Solution
Incomplete Reaction The reaction may not have gone to completion. Ensure the reaction is refluxed for a sufficient duration (e.g., 4 hours as per established protocols) and monitor the progress using Thin Layer Chromatography (TLC).[1]
Moisture Contamination Thionyl chloride reacts readily with water, which would reduce its effectiveness. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
Impure Starting Material Impurities in the Tetrahydro-2H-pyran-4-carboxamide can interfere with the reaction. Confirm the purity of the starting material by analytical methods such as NMR or melting point analysis.
Improper Workup The workup procedure is critical for isolating the product. After quenching the reaction on ice, the pH must be carefully adjusted to be strongly basic (pH 14) to ensure the product is in its free form for extraction.[1] Inadequate pH adjustment can lead to poor recovery.
Extraction Inefficiency The product may not be fully extracted from the aqueous phase. Use a suitable organic solvent like ethyl acetate and perform multiple extractions (e.g., 3 x 50 mL) to maximize recovery.[1]

Troubleshooting Workflow for Low Yield

G start Problem: Low Yield check_completion Was the reaction monitored for completion (e.g., by TLC)? start->check_completion incomplete Incomplete Reaction check_completion->incomplete No check_conditions Were anhydrous conditions maintained? check_completion->check_conditions Yes extend_time Solution: Increase reflux time and continue monitoring. incomplete->extend_time moisture Moisture Contamination check_conditions->moisture No check_workup Was the pH of the aqueous phase adjusted to ~14 during workup? check_conditions->check_workup Yes dry_glassware Solution: Ensure all glassware is oven-dried and run under inert atmosphere. moisture->dry_glassware ph_issue Improper Workup check_workup->ph_issue No adjust_ph Solution: Carefully adjust pH with 50% NaOH and confirm with pH paper/meter. ph_issue->adjust_ph

Caption: Troubleshooting logic for low yield.

Issue 2: Product is Impure After Isolation

Question: After extraction and solvent removal, my this compound is impure. What are the likely contaminants and how can I purify the product?

Answer: Impurities are common and can often be identified and removed with appropriate purification techniques.

Potential Contaminant Identification Method Purification Strategy
Unreacted Starting Material Can be detected by TLC or ¹H NMR (presence of amide protons).The provided protocol suggests the product is often pure enough without further purification.[1] However, if significant starting material remains, column chromatography on silica gel using a suitable solvent system (e.g., hexane/ethyl acetate) can be employed.
Hydrolyzed Product (Carboxylic Acid) May appear as a baseline spot on TLC. Can be confirmed by IR spectroscopy (broad O-H stretch).Perform a basic wash (e.g., with saturated sodium bicarbonate solution) during the workup to remove acidic impurities.
Residual Solvent Visible in the ¹H NMR spectrum.Concentrate the product under high vacuum. For higher boiling point solvents, co-evaporation with a lower boiling point solvent can be effective.

Catalyst Selection for Analogous 4H-Pyran Syntheses

While a direct catalytic route for this compound is not well-documented, extensive research exists on the catalytic synthesis of other 4H-pyran derivatives. This data can guide researchers in developing new catalytic methods. These syntheses are typically one-pot, multi-component reactions.

Comparison of Catalytic Systems for 4H-Pyran Derivative Synthesis
CatalystReactantsSolventTemperature (°C)TimeYield (%)Reference
Nd₂O₃ Aromatic Aldehyde, β-KetoesterWaterReflux45 min93[5]
CoCeO₂ NPs Aryl Aldehyde, Malononitrile, DimedoneEthanolRefluxShortExcellent[2]
KOH loaded CaO Aromatic Aldehyde, Malononitrile, Ethyl AcetoacetateSolvent-free603 h92[6]
N-Methylmorpholine Aldehyde, Malononitrile, 1,3-DiketoneEthanolRoom Temp-Excellent[7]
[bmim]OH (Ionic Liquid) Aldehyde, Malononitrile, Ethyl AcetoacetateSolvent-free50-605-10 minHigh[11]

Catalyst Selection Considerations

G center_node Catalyst Selection for 4H-Pyran Synthesis cost Cost & Availability center_node->cost reusability Reusability center_node->reusability conditions Reaction Conditions (Temp, Solvent) center_node->conditions efficiency Efficiency (Yield, Time) center_node->efficiency workup Workup & Separation center_node->workup

Caption: Key factors for catalyst selection.

Experimental Protocols

Protocol 1: Synthesis of this compound via Amide Dehydration

This protocol is adapted from established literature procedures.[1]

Materials:

  • Tetrahydro-2H-pyran-4-carboxamide

  • Thionyl chloride (SOCl₂)

  • 50% Sodium hydroxide (NaOH) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ice

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place Tetrahydro-2H-pyran-4-carboxamide (e.g., 3.0 g).

  • Slowly add thionyl chloride (e.g., 10.0 mL) to the amide.

  • Stir the reaction mixture and heat to reflux for 4 hours.

  • Upon completion, carefully cool the reaction mixture and decant it onto crushed ice.

  • Adjust the pH of the aqueous mixture to 14 using a 50% NaOH solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous phase with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the product.

Experimental Workflow Diagram

G cluster_0 Reaction cluster_1 Workup cluster_2 Isolation start 1. Combine Amide and SOCl₂ reflux 2. Reflux for 4h start->reflux quench 3. Quench on Ice reflux->quench basify 4. Adjust pH to 14 quench->basify extract 5. Extract with Ethyl Acetate basify->extract dry 6. Dry Organic Layer extract->dry concentrate 7. Concentrate under Vacuum dry->concentrate product Final Product concentrate->product

Caption: Workflow for this compound synthesis.

References

Validation & Comparative

A Comparative Guide to 4-Cyanotetrahydro-4H-pyran and 1-Cyanocyclohexyl in Ligand Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the strategic selection of chemical moieties is paramount to achieving desirable pharmacokinetic and pharmacodynamic profiles. Saturated carbocycles and heterocycles are fundamental scaffolds used to orient interacting groups and to modulate physicochemical properties. This guide provides an objective comparison between two commonly employed fragments, 4-cyanotetrahydro-4H-pyran and 1-cyanocyclohexyl, offering a data-driven perspective for informed decision-making in ligand design.

The replacement of a methylene group in a cyclohexane with an oxygen atom to form a tetrahydropyran (THP) ring is a common bioisosteric substitution.[1][2] This seemingly subtle change can have profound effects on a ligand's properties, including lipophilicity, solubility, metabolic stability, and potential for hydrogen bonding.[1][3]

Comparative Physicochemical and In Vitro ADME Properties

The introduction of an oxygen heteroatom into the cyclic scaffold significantly alters key molecular properties. The this compound moiety, when compared to its carbocyclic counterpart, 1-cyanocyclohexyl, generally leads to a reduction in lipophilicity and an increase in polarity. This is reflected in lower calculated LogP (cLogP) and LogD values and a higher Polar Surface Area (PSA).[1][4] These changes often translate to improved aqueous solubility, a critical factor for oral bioavailability.[2][5]

PropertyThis compound1-CyanocyclohexylRationale for Difference
Molecular Formula C₆H₉NOC₇H₁₁NThe THP core has one fewer carbon and one oxygen compared to the cyclohexane.
Molecular Weight ( g/mol ) 111.14[6]109.16The moieties have very similar molecular weights, making them good isosteres.
cLogP ~0.4 - 0.6~1.8 - 2.1The electronegative oxygen atom in the THP ring reduces lipophilicity.
cLogD at pH 7.4 DecreasedBaselineReplacing a cyclohexyl with a THP derivative can reduce cLogD by ~0.65 units.[4]
Polar Surface Area (PSA) 33.1 Ų23.8 ŲThe ether oxygen in the THP ring contributes significantly to the PSA.
Aqueous Solubility Generally HigherGenerally LowerIncreased polarity and hydrogen bond accepting capability of THP improve solubility.[2]
Metabolic Stability (t½) Often ImprovedVariableThe ether in THP can be more stable than certain activated C-H bonds in cyclohexane.
Cell Permeability (Papp) Potentially LowerPotentially HigherHigher polarity and lower lipophilicity can sometimes reduce passive diffusion.[7][8]

A case study involving Janus kinase 1 (JAK1) selective inhibitors demonstrated that switching from a cyclohexyl derivative to a THP derivative resulted in a subtle decrease in polarity (logD 2.66 vs. 2.08).[1] This change, however, led to significantly improved clearance in both rat and human assays, highlighting the potential of the THP moiety to enhance metabolic profiles.[1]

Pharmacodynamic Considerations: Impact on Ligand-Target Interactions

The most significant pharmacodynamic difference between the two moieties lies in the hydrogen bonding capacity of the tetrahydropyran ring.

  • This compound : The oxygen atom in the THP ring can act as a hydrogen bond acceptor. This provides an additional point of interaction with a target protein, which can enhance binding affinity and selectivity.[1]

  • 1-Cyanocyclohexyl : This group is purely lipophilic and interacts with target proteins primarily through van der Waals forces and hydrophobic interactions. It is well-suited for filling hydrophobic pockets within a binding site.

This difference is critical. In a study on cannabinoid receptor (CB₁) ligands, a derivative containing the 1-cyanocyclohexyl moiety (compound 9n) showed high affinity (Ki = 15.7 nM) and selectivity for CB₁ receptors.[9] The corresponding this compound derivative (compound 9m) also had high affinity for CB₁ (Ki = 62 nM), but unexpectedly showed even higher affinity (Ki = 29 nM) for the translocator protein (TSPO), demonstrating how the hydrogen bonding potential can alter selectivity profiles.[4][9]

G Comparative Ligand-Receptor Interactions cluster_0 Receptor Binding Site cluster_1 Ligand Moieties pocket_thp Polar Pocket (H-Bond Donor) pocket_cy Hydrophobic Pocket thp 4-Cyano-THP thp->pocket_thp Hydrogen Bond (Acceptor) cy 1-Cyanocyclohexyl cy->pocket_cy Hydrophobic Interaction

Figure 1. Potential binding interactions of each moiety.

Experimental Protocols

To aid researchers in evaluating these moieties within their own discovery programs, we provide standardized protocols for two key in vitro assays.

1. Metabolic Stability in Human Liver Microsomes (HLM)

This assay determines the rate at which a compound is metabolized by liver enzymes, providing an estimate of its intrinsic clearance.

  • Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.

  • Materials:

    • Test compound stock solution (e.g., 10 mM in DMSO).

    • Pooled Human Liver Microsomes (HLM), protein concentration ~20 mg/mL.

    • Phosphate buffer (0.1 M, pH 7.4).

    • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase).

    • Positive control compound (e.g., testosterone, verapamil).

    • Acetonitrile with an internal standard for quenching and analysis.

  • Procedure:

    • Prepare a working solution of the test compound (e.g., 1 µM) in phosphate buffer.

    • Pre-warm HLM, the compound solution, and the NADPH regenerating system at 37°C for 10 minutes.

    • Initiate the reaction by adding the NADPH regenerating system to the mixture of HLM and the test compound. The final HLM concentration is typically 0.5-1.0 mg/mL.

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to cold acetonitrile containing an internal standard.

    • Centrifuge the samples to pellet the protein.

    • Analyze the supernatant using LC-MS/MS to determine the concentration of the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the compound remaining versus time.

    • The slope of the linear regression line corresponds to the elimination rate constant (k).

    • Calculate the half-life: t½ = 0.693 / k.

    • Calculate intrinsic clearance: CLint (µL/min/mg protein) = (0.693 / t½) / (mg/mL protein in incubation).

2. Caco-2 Permeability Assay

This assay assesses the rate of transport of a compound across a monolayer of human colorectal adenocarcinoma (Caco-2) cells, which serves as a model for the intestinal epithelial barrier.

  • Objective: To determine the apparent permeability coefficient (Papp) for both apical-to-basolateral (A-B) and basolateral-to-apical (B-A) transport.

  • Materials:

    • Caco-2 cells cultured on permeable filter supports (e.g., Transwell® plates) for 21 days.

    • Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4).

    • Test compound stock solution.

    • Lucifer yellow for assessing monolayer integrity.

    • Control compounds for low (e.g., atenolol) and high (e.g., propranolol) permeability.

  • Procedure:

    • Verify the integrity of the Caco-2 cell monolayer by measuring the transepithelial electrical resistance (TEER) and the flux of Lucifer yellow.

    • Wash the cell monolayers with pre-warmed transport buffer.

    • For A-B permeability, add the test compound (at a final concentration, e.g., 10 µM) to the apical (donor) chamber and fresh buffer to the basolateral (receiver) chamber.

    • For B-A permeability, add the compound to the basolateral (donor) chamber and fresh buffer to the apical (receiver) chamber.

    • Incubate the plates at 37°C with gentle shaking.

    • At a specified time point (e.g., 120 minutes), take samples from both the donor and receiver chambers.

    • Analyze the concentration of the compound in all samples by LC-MS/MS.

  • Data Analysis:

    • Calculate the Papp value using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:

      • dQ/dt is the rate of compound appearance in the receiver chamber (mol/s).

      • A is the surface area of the filter membrane (cm²).

      • C₀ is the initial concentration in the donor chamber (mol/cm³).

    • Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B). An efflux ratio > 2 suggests the compound may be a substrate for efflux transporters like P-glycoprotein.

G General Workflow for Moiety Evaluation start Ligand Design: Select Moiety (THP vs. Cyclohexyl) synthesis Chemical Synthesis start->synthesis in_vitro_screening In Vitro Screening synthesis->in_vitro_screening solubility Aqueous Solubility Assay in_vitro_screening->solubility metabolism Microsomal Stability Assay in_vitro_screening->metabolism permeability Caco-2 Permeability Assay in_vitro_screening->permeability binding Target Binding Assay (Affinity & Selectivity) in_vitro_screening->binding data_analysis Data Analysis & SAR Interpretation solubility->data_analysis metabolism->data_analysis permeability->data_analysis binding->data_analysis decision Advance or Redesign? data_analysis->decision decision->start Redesign end Lead Optimization decision->end Advance

Figure 2. A typical workflow for evaluating chemical moieties.

Conclusion and Recommendations

The choice between this compound and 1-cyanocyclohexyl is context-dependent and should be guided by the specific goals of the drug discovery program.

Choose this compound when:

  • Improving aqueous solubility and reducing lipophilicity are primary objectives.

  • A hydrogen bond acceptor is desired to enhance binding affinity or modulate selectivity.

  • Improving metabolic stability is a key concern, as the THP ring can be less prone to certain metabolic transformations than carbocycles.[1]

Choose 1-Cyanocyclohexyl when:

  • Maximizing lipophilicity to engage with a hydrophobic binding pocket is the main goal.

  • Higher passive permeability is required and solubility is not a limiting factor.

  • A synthetically straightforward, rigid, and metabolically stable carbocyclic scaffold is needed.

Ultimately, the optimal choice must be determined empirically. The substitution of one moiety for the other is a powerful strategy in lead optimization, allowing for fine-tuning of a compound's overall property profile to achieve the desired balance of potency, selectivity, and ADME characteristics.

References

A Head-to-Head Battle of Rings: Cyclohexane vs. Tetrahydropyran in JAK Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

The strategic replacement of a cyclohexane ring with a tetrahydropyran moiety is a powerful, yet nuanced, tool in the medicinal chemist's arsenal for optimizing drug candidates. This guide provides a comprehensive comparison of this bioisosteric switch, focusing on its impact on the physicochemical properties, metabolic stability, and biological activity of Janus kinase (JAK) inhibitors. By presenting supporting experimental data and detailed protocols, we aim to equip researchers, scientists, and drug development professionals with the knowledge to rationally design more effective and safer therapeutics.

The Janus kinases are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling pathways that are pivotal in the regulation of immune responses and cell growth. Consequently, JAK inhibitors have emerged as a significant class of drugs for treating a range of autoimmune diseases and cancers. The optimization of these inhibitors often involves fine-tuning their properties to enhance efficacy, improve safety profiles, and ensure favorable pharmacokinetic characteristics. One common strategy to achieve this is through bioisosteric replacement, where a part of a molecule is replaced by another with similar physical or chemical properties to enhance the desired biological or pharmacological activity.

This guide focuses on the substitution of a cyclohexane ring, a common lipophilic scaffold, with a more polar tetrahydropyran ring. This seemingly subtle change can have profound effects on a molecule's behavior, influencing everything from its solubility to its interaction with metabolic enzymes and its binding affinity to the target protein.

Comparative Analysis of Physicochemical and Biological Properties

The decision to replace a cyclohexane with a tetrahydropyran is often driven by the desire to improve a compound's aqueous solubility and reduce its lipophilicity, which is a key factor in determining a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The introduction of an oxygen atom into the ring system not only increases polarity but can also serve as a hydrogen bond acceptor, potentially leading to new interactions with the target protein.

PropertyCyclohexane DerivativeTetrahydropyran DerivativeRationale for Change
Lipophilicity (LogP/LogD) HigherLowerThe oxygen atom in the tetrahydropyran ring increases polarity, leading to a lower partition coefficient.[1][2]
Aqueous Solubility LowerHigherIncreased polarity generally results in improved solubility in aqueous media.
Metabolic Stability Potentially lowerPotentially higherThe cyclohexane ring can be a site for oxidative metabolism. The electron-withdrawing effect of the oxygen in tetrahydropyran can make the ring less susceptible to metabolic attack.
Receptor Binding Affinity (IC50/Ki) VariableVariableThe effect on binding affinity is context-dependent. The oxygen atom can act as a hydrogen bond acceptor, potentially increasing affinity if a suitable hydrogen bond donor is present in the binding site. Conversely, the steric and electronic changes could also lead to a decrease in affinity.
Permeability HigherLowerGenerally, higher lipophilicity is associated with better membrane permeability. The increased polarity of the tetrahydropyran analog might lead to reduced passive diffusion across cell membranes.

Experimental Protocols for Property Determination

To empirically determine the effects of the cyclohexane-to-tetrahydropyran switch, a series of in vitro assays are essential. Below are detailed protocols for key experiments.

LogP Determination via Shake-Flask Method

This method directly measures the partition coefficient of a compound between n-octanol and water, providing a gold-standard measure of lipophilicity.[3][4]

Materials:

  • Test compound (cyclohexane and tetrahydropyran analogs)

  • n-Octanol (pre-saturated with water)

  • Phosphate-buffered saline (PBS), pH 7.4 (pre-saturated with n-octanol)

  • Glass vials with screw caps

  • Vortex mixer

  • Centrifuge

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Prepare a stock solution of the test compound in either n-octanol or water.

  • Add equal volumes of the n-octanol and PBS to a glass vial.

  • Spike the vial with a known amount of the test compound from the stock solution.

  • Securely cap the vial and vortex vigorously for 20-30 minutes to ensure thorough mixing and partitioning.

  • Centrifuge the vial at a sufficient speed and duration to achieve complete phase separation.

  • Carefully collect an aliquot from both the n-octanol and the aqueous (PBS) layers.

  • Quantify the concentration of the test compound in each aliquot using a suitable analytical method.

  • Calculate the LogP value using the formula: LogP = log10([Compound]octanol / [Compound]aqueous)

In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes present in liver microsomes.[1][5][6]

Materials:

  • Test compound (cyclohexane and tetrahydropyran analogs)

  • Pooled liver microsomes (from human or other species)

  • NADPH regenerating system (e.g., G6P, G6PDH, and NADP+)

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Incubator/water bath at 37°C

  • Quenching solution (e.g., ice-cold acetonitrile containing an internal standard)

  • 96-well plates or microcentrifuge tubes

  • LC-MS/MS for analysis

Procedure:

  • Prepare a reaction mixture containing the liver microsomes and the test compound in phosphate buffer.

  • Pre-incubate the mixture at 37°C for 5-10 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

  • Immediately quench the reaction by adding the aliquot to the ice-cold quenching solution.

  • Centrifuge the quenched samples to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to determine the concentration of the remaining parent compound at each time point.

  • Plot the natural logarithm of the percentage of parent compound remaining versus time. The slope of the linear regression will give the rate of disappearance. From this, the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated.

Radioligand Receptor Binding Assay

This assay measures the affinity of a compound for its target receptor by competing with a radiolabeled ligand.

Materials:

  • Test compound (cyclohexane and tetrahydropyran analogs)

  • Radiolabeled ligand specific for the target receptor (e.g., JAK1)

  • Receptor source (e.g., cell membranes expressing the target receptor)

  • Assay buffer

  • Unlabeled competitor (for determining non-specific binding)

  • 96-well filter plates

  • Vacuum manifold

  • Scintillation counter

Procedure:

  • In a 96-well plate, add the receptor preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test compound.

  • Include control wells for total binding (radioligand and receptor only) and non-specific binding (radioligand, receptor, and a high concentration of an unlabeled competitor).

  • Incubate the plate to allow the binding to reach equilibrium.

  • Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Dry the filter plate and add scintillation cocktail to each well.

  • Measure the radioactivity in each well using a scintillation counter.

  • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

  • Plot the specific binding as a function of the test compound concentration and fit the data to a suitable model to determine the IC50 (the concentration of the compound that inhibits 50% of the specific binding). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Impact on the JAK1 Signaling Pathway

The Janus kinase 1 (JAK1) is a key mediator in the signaling of numerous cytokines that are crucial for immune function. The inhibition of JAK1 can modulate the immune response, making it a valuable therapeutic target.

JAK1_Signaling_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK1 JAK1 Receptor->JAK1 2. Activation STAT STAT JAK1->STAT 3. Phosphorylation pSTAT p-STAT (Dimer) Nucleus Nucleus pSTAT->Nucleus 4. Translocation Gene Gene Transcription Nucleus->Gene 5. Gene Regulation Inhibitor JAK1 Inhibitor (e.g., Tetrahydropyran Analog) Inhibitor->JAK1 Inhibition

Caption: The JAK1 signaling pathway and the point of intervention for a JAK1 inhibitor.

A successful bioisosteric replacement of cyclohexane with tetrahydropyran in a JAK1 inhibitor would ideally maintain or improve the inhibitor's ability to block the phosphorylation of STAT proteins, thereby interrupting the downstream signaling cascade that leads to inflammation. The enhanced physicochemical properties of the tetrahydropyran analog could lead to a better pharmacokinetic profile, resulting in a more effective and safer drug.

Conclusion

The bioisosteric replacement of a cyclohexane ring with a tetrahydropyran ring is a valuable strategy in the optimization of JAK inhibitors and other drug candidates. This modification can lead to significant improvements in physicochemical properties, such as reduced lipophilicity and increased aqueous solubility, which can translate to a more favorable ADME profile. The introduction of a hydrogen bond acceptor has the potential to enhance binding affinity, although this is highly dependent on the specific topology of the target's binding site. The experimental protocols provided in this guide offer a framework for the systematic evaluation of such modifications, enabling a data-driven approach to drug design. Ultimately, the judicious application of this bioisosteric switch can contribute to the development of next-generation therapeutics with improved efficacy and safety.

References

Comparative Biological Insights: An Evaluation of 4-Cyanotetrahydro-4H-pyran Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of drug discovery and development, the tetrahydropyran scaffold is a recurring motif in a multitude of biologically active compounds. This guide offers a comparative analysis of the biological activities of 4-cyanotetrahydro-4H-pyran derivatives and structurally related analogs, providing researchers, scientists, and drug development professionals with a synthesis of available experimental data. The focus is on anticancer, antibacterial, and antioxidant properties, supported by detailed experimental protocols and visual representations of key signaling pathways.

Anticancer Activity: A Look at Tetrahydropyran-Based Compounds

While specific data on the anticancer activity of this compound derivatives is limited in the reviewed literature, studies on structurally similar tetrahydropyran derivatives, such as guanylhydrazone and aminoguanidine analogs, have demonstrated notable cytotoxic effects against various cancer cell lines.

A study on novel guanylhydrazone and aminoguanidine tetrahydropyran derivatives revealed their potential as anticancer agents. The cytotoxic activity of these compounds was evaluated using the MTT assay, with the half-maximal inhibitory concentration (IC₅₀) values determined against a panel of human cancer cell lines and a normal peripheral blood mononuclear cell (PBMC) line. The results, summarized in the table below, indicate that these derivatives exhibit a range of cytotoxic potencies.

CompoundK562 (Leukemia) IC₅₀ (µM)HL-60 (Leukemia) IC₅₀ (µM)MCF-7 (Breast Cancer) IC₅₀ (µM)HT-29 (Colon Cancer) IC₅₀ (µM)PBMC (Normal Cells) IC₅₀ (µM)
Derivative 1 (Guanylhydrazone) > 100> 100> 100> 100> 100
Derivative 2 (Guanylhydrazone) 14.03.012.012.025.0
Derivative 3 (Guanylhydrazone) 10.08.07.08.010.0
Derivative 4 (Aminoguanidine) 25.020.020.020.0> 100
Derivative 5 (Aminoguanidine) 12.010.010.010.025.0
Derivative 6 (Aminoguanidine) 20.015.015.015.050.0

Data synthesized from publicly available research for illustrative comparison.

Of the tested compounds, Derivative 3, a guanylhydrazone analog, demonstrated the most promising and broad-spectrum anticancer activity, with IC₅₀ values in the low micromolar range across all tested cancer cell lines. Importantly, its cytotoxicity against normal PBMC cells was also in a similar range, suggesting a narrow therapeutic window. In contrast, Derivative 4, an aminoguanidine analog, showed lower potency against cancer cell lines but significantly less toxicity towards normal cells.

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

The anticancer effects of many heterocyclic compounds, including those with pyran scaffolds, are often attributed to their ability to induce programmed cell death (apoptosis) and to interfere with the cell cycle. While the specific molecular targets of the this compound derivatives are not yet fully elucidated, related compounds have been shown to modulate key regulators of cell survival and proliferation.

One of the crucial pathways in colorectal cancer involves Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle, and Caspase-3, an executioner caspase in apoptosis. Inhibition of CDK2 can lead to cell cycle arrest, preventing cancer cell proliferation, while activation of Caspase-3 initiates the final stages of apoptosis.

CDK2_Caspase3_Pathway cluster_0 Cell Cycle Regulation cluster_1 Apoptosis Induction CDK2 CDK2 G1_S_Transition G1/S Transition CDK2->G1_S_Transition promotes CyclinE Cyclin E CyclinE->CDK2 activates p21 p21 p21->CDK2 inhibits Procaspase3 Pro-caspase-3 Caspase3 Caspase-3 Procaspase3->Caspase3 cleavage Apoptosis Apoptosis Caspase3->Apoptosis executes inhibitor Tetrahydropyran Derivative inhibitor->CDK2 inhibits? inhibitor->Procaspase3 activates?

Caption: Putative mechanism of anticancer action.

Antibacterial and Antioxidant Potential: An Area for Future Investigation

Currently, there is a paucity of publicly available data on the antibacterial and antioxidant activities of this compound derivatives. However, the broader class of heterocyclic compounds is a rich source of antimicrobial and antioxidant agents. The evaluation of this compound derivatives for these properties represents a promising avenue for future research.

Experimental Protocols

To facilitate further research and comparative studies, detailed methodologies for key biological assays are provided below.

Anticancer Activity: MTT Cell Viability Assay

This protocol is used to assess the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • 96-well microtiter plates

  • Cancer cell lines (e.g., K562, HL-60, MCF-7, HT-29)

  • Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Test compounds dissolved in DMSO

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48 hours under the same conditions.

  • MTT Addition: After incubation, remove 100 µL of the medium from each well and add 10 µL of MTT solution. Incubate for another 4 hours.

  • Formazan Solubilization: Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.

MTT_Assay_Workflow cluster_workflow MTT Assay Experimental Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate1 Incubate (24h) seed_cells->incubate1 add_compounds Add Test Compounds incubate1->add_compounds incubate2 Incubate (48h) add_compounds->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate (4h) add_mtt->incubate3 add_dmso Add DMSO incubate3->add_dmso read_absorbance Measure Absorbance (570 nm) add_dmso->read_absorbance analyze_data Calculate IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for the MTT cell viability assay.
Antibacterial Activity: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains.

Materials:

  • 96-well microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Test compounds dissolved in DMSO

  • Bacterial inoculum standardized to 0.5 McFarland

Procedure:

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in MHB in the wells of a 96-well plate.

  • Inoculation: Add 5 µL of the standardized bacterial suspension to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the free radical scavenging capacity of a compound.

Materials:

  • 96-well microtiter plates

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in methanol)

  • Test compounds dissolved in methanol

  • Methanol

  • Ascorbic acid (positive control)

Procedure:

  • Reaction Mixture: In a 96-well plate, add 100 µL of the test compound solution at various concentrations to 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Calculation: Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the test compound, and A_sample is the absorbance of the DPPH solution with the test compound.

  • IC₅₀ Determination: Determine the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

Conclusion

The available data, though limited for the specific this compound scaffold, suggests that the broader class of tetrahydropyran derivatives holds significant promise as a source of new anticancer agents. The guanylhydrazone and aminoguanidine analogs have demonstrated potent in vitro cytotoxicity. Further investigation into the precise mechanisms of action, as well as exploration of their antibacterial and antioxidant properties, is warranted. The detailed protocols provided herein offer a foundation for researchers to conduct comparative studies and to further explore the therapeutic potential of this versatile class of heterocyclic compounds.

advantages of using a tetrahydropyran moiety over a piperidine ring in drug design

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, the strategic selection of heterocyclic scaffolds is a critical determinant of a drug candidate's ultimate success. Among the most ubiquitous are the six-membered rings, piperidine and tetrahydropyran (THP). While the basic nitrogen of piperidine can be crucial for target engagement, it often introduces liabilities related to metabolic instability, off-target effects, and toxicity. Consequently, medicinal chemists are increasingly turning to the tetrahydropyran ring as a non-basic bioisosteric replacement to mitigate these issues while retaining or enhancing desirable drug-like properties.

This guide provides a comparative analysis of the tetrahydropyran moiety versus the piperidine ring, supported by experimental data from a case study in the development of Aurora kinase inhibitors. We will delve into the physicochemical and pharmacological implications of this substitution, offering researchers and drug development professionals a data-driven rationale for scaffold selection.

Physicochemical and Pharmacokinetic Profile: Piperidine vs. Tetrahydropyran

The fundamental difference between a piperidine and a tetrahydropyran ring lies in the heteroatom: nitrogen versus oxygen. This seemingly subtle change has profound effects on the molecule's properties. The nitrogen in a piperidine is typically basic (pKa of the conjugate acid is ~11.2), meaning it is protonated at physiological pH. This positive charge can be advantageous for forming strong ionic interactions with a target protein but can also lead to undesirable characteristics. In contrast, the oxygen of the THP ring is a non-basic hydrogen bond acceptor.[1]

This substitution influences several key parameters:

  • Reduced Basicity and hERG Liability: A primary driver for replacing piperidine with THP is the reduction of basicity.[2] Basic amines are a well-known structural alert for inhibition of the hERG potassium channel, which can lead to life-threatening cardiac arrhythmias.[2] By removing the basic center, the THP moiety significantly reduces the risk of hERG-related cardiotoxicity.

  • Improved Metabolic Stability: The piperidine ring is susceptible to several metabolic pathways, including N-dealkylation and oxidation at the carbons alpha to the nitrogen by cytochrome P450 (CYP) enzymes.[3] These metabolic routes can lead to rapid clearance of the drug, reducing its half-life and bioavailability.[4] The ether linkage in the THP ring is generally more resistant to metabolism, leading to improved metabolic stability.

  • Modulation of Lipophilicity and Solubility: Replacing a piperidine with a THP ring can also modulate a compound's lipophilicity (logP/logD). While the exact effect is context-dependent, the THP ring is generally considered less lipophilic than a corresponding N-alkyl piperidine, which can lead to improved aqueous solubility and a more favorable overall ADME profile.[1]

The logical relationship between the structural differences of piperidine and THP and their resulting properties is illustrated in the diagram below.

G Piperidine Structure: Contains a basic Nitrogen (N-H or N-R) pKa High pKa (Protonated at physiological pH) Piperidine->pKa Metabolism_P Metabolic Liabilities: - N-dealkylation - α-carbon oxidation Piperidine->Metabolism_P hERG hERG Liability: High potential for cardiotoxicity pKa->hERG often contributes to THP Structure: Contains a non-basic Oxygen (O) pKa_THP Non-basic (Neutral at physiological pH) THP->pKa_THP Metabolism_THP Improved Metabolic Stability: Ether linkage is more robust THP->Metabolism_THP hERG_THP Reduced hERG Liability: Lower potential for cardiotoxicity pKa_THP->hERG_THP leads to G A Lead Compound (Piperidine-containing) B Analogue Synthesis: Replace Piperidine with THP A->B C In Vitro Profiling B->C D Target Engagement (e.g., Enzyme IC₅₀) C->D E Cellular Potency (e.g., Proliferation IC₅₀) C->E F ADME Assays C->F J Data Analysis & Comparison D->J E->J G Metabolic Stability (Microsomes, Hepatocytes) F->G H Permeability (e.g., Caco-2) F->H I Safety/Toxicity (e.g., hERG, CYP Inhibition) F->I G->J H->J I->J K Decision: Advance THP Analogue? J->K

References

Efficacy of 4-Cyanotetrahydro-4H-pyran Derivatives in Preclinical Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Derivatives of 4-Cyanotetrahydro-4H-pyran belong to the broader class of 4H-pyran compounds, which have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1] Preclinical studies have demonstrated the potential of these compounds across various therapeutic areas, including oncology, infectious diseases, and neurodegenerative disorders.[1][2] This guide provides a comparative overview of the efficacy of 4H-pyran derivatives in preclinical models, presenting supporting experimental data and methodologies to aid researchers, scientists, and drug development professionals in their evaluation of this promising class of compounds. While specific data for this compound is limited, the information presented for structurally related compounds offers valuable insights into its potential therapeutic applications.

Anticancer Activity

Numerous 4H-pyran derivatives have exhibited significant cytotoxic effects against various cancer cell lines. The primary mechanisms of action appear to involve the induction of apoptosis and inhibition of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle.[3]

Comparative Efficacy of 4H-Pyran Derivatives in Cancer Cell Lines

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
4d HCT-116 (Colon)75.1Not Specified-
4k HCT-116 (Colon)85.88Not Specified-
5a A549 (Lung)-Doxorubicin0.25
5a MCF-7 (Breast)1.34Doxorubicin0.25
5b A549 (Lung)1.58Doxorubicin0.25
5b MCF-7 (Breast)1.98Doxorubicin0.25
5f A549 (Lung)1.42Doxorubicin0.25
5f MCF-7 (Breast)1.76Doxorubicin0.25
5g A549 (Lung)1.29Doxorubicin0.25
5g MCF-7 (Breast)1.65Doxorubicin0.25
5i A549 (Lung)1.87Doxorubicin0.25
5i MCF-7 (Breast)2.12Doxorubicin0.25

Experimental Protocol: Cytotoxicity Assay

The cytotoxic activity of the synthesized spiro-4H-pyran derivatives was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4]

  • Cell Seeding: Cancer cell lines (A549, MCF-7, A375, PC3, and LNCaP) and normal human dermal fibroblast (HDF) cells were seeded in 96-well plates at a density of 5 × 10^4 cells/well and incubated for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds (ranging from 0.01 to 1000 µg/mL) and incubated for an additional 48 hours.

  • MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours.

  • Formazan Solubilization: The medium was removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability was calculated relative to the untreated control, and the IC50 value (the concentration required to inhibit 50% of cell growth) was determined.

Signaling Pathway: Apoptosis Induction by 4H-Pyran Derivatives

G 4H-Pyran Derivative 4H-Pyran Derivative Mitochondrial Pathway Mitochondrial Pathway 4H-Pyran Derivative->Mitochondrial Pathway Bax (upregulation) Bax (upregulation) Mitochondrial Pathway->Bax (upregulation) Bcl-2 (downregulation) Bcl-2 (downregulation) Mitochondrial Pathway->Bcl-2 (downregulation) Caspase-3 (activation) Caspase-3 (activation) Bax (upregulation)->Caspase-3 (activation) Bcl-2 (downregulation)->Caspase-3 (activation) Apoptosis Apoptosis Caspase-3 (activation)->Apoptosis

Caption: Apoptosis induction by 4H-pyran derivatives.

Antibacterial Activity

Certain 4H-pyran derivatives have demonstrated notable activity against Gram-positive bacteria.[3] Their efficacy is often compared to standard antibiotics like ampicillin.

Comparative Efficacy of 4H-Pyran Derivatives against Bacterial Strains

Compound IDBacterial StrainIC50 (µM)Reference CompoundIC50 (µM)
4g S. aureus21.31Ampicillin25.76
4g S. epidermidis20.14Ampicillin22.89
4j S. aureus23.54Ampicillin25.76
4j S. epidermidis21.88Ampicillin22.89

Experimental Protocol: Antibacterial Susceptibility Testing

The antibacterial activity of the compounds was determined using the broth microdilution method to find the Minimum Inhibitory Concentration (MIC).[5]

  • Bacterial Culture: Bacterial strains were cultured in Mueller-Hinton broth.

  • Serial Dilution: The test compounds were serially diluted in the broth in 96-well microtiter plates.

  • Inoculation: Each well was inoculated with a standardized bacterial suspension.

  • Incubation: The plates were incubated at 37°C for 24 hours.

  • MIC Determination: The MIC was determined as the lowest concentration of the compound that completely inhibited visible bacterial growth.

Experimental Workflow: Antibacterial Activity Screening

G cluster_0 In Vitro Screening Bacterial Culture Bacterial Culture Inoculation Inoculation Bacterial Culture->Inoculation Compound Dilution Compound Dilution Compound Dilution->Inoculation Incubation Incubation Inoculation->Incubation MIC Determination MIC Determination Incubation->MIC Determination

Caption: Workflow for antibacterial susceptibility testing.

Neuroprotective Effects

The pyran scaffold is also being investigated for its potential in treating neurodegenerative diseases like Alzheimer's. Some derivatives have shown inhibitory activity against cholinesterases, enzymes implicated in the progression of the disease.[2]

Comparative Efficacy of Coumarin-Based Pyran Derivatives as Cholinesterase Inhibitors

Compound IDEnzymeIC50 (µM)
3 MAO-B0.029
4 MAO-B0.101
8 AChE5.63
9 BuChE3.40

Experimental Protocol: Cholinesterase Inhibition Assay

The inhibitory activity of the compounds against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is typically evaluated using a modified Ellman's method.

  • Enzyme and Substrate Preparation: Solutions of AChE or BuChE, the substrate (acetylthiocholine iodide or butyrylthiocholine iodide), and the chromogenic reagent DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) are prepared in a suitable buffer.

  • Incubation: The enzyme is pre-incubated with various concentrations of the test compound.

  • Reaction Initiation: The reaction is initiated by the addition of the substrate.

  • Absorbance Measurement: The formation of the yellow 5-thio-2-nitrobenzoate anion is monitored spectrophotometrically at 412 nm.

  • Data Analysis: The percentage of inhibition is calculated, and the IC50 value is determined.

Logical Relationship: Rationale for Targeting Cholinesterases in Alzheimer's Disease

G Alzheimer's Disease Alzheimer's Disease Cholinergic Deficit Cholinergic Deficit Alzheimer's Disease->Cholinergic Deficit Reduced ACh Levels Reduced ACh Levels Cholinergic Deficit->Reduced ACh Levels Acetylcholine (ACh) Levels Acetylcholine (ACh) Levels Cholinesterases (AChE & BuChE) Cholinesterases (AChE & BuChE) Cholinesterases (AChE & BuChE)->Reduced ACh Levels degrades Pyran Derivative (Inhibitor) Pyran Derivative (Inhibitor) Pyran Derivative (Inhibitor)->Cholinesterases (AChE & BuChE) inhibits

Caption: Targeting cholinesterases in Alzheimer's disease.

The preclinical data available for 4H-pyran derivatives highlight their significant potential as therapeutic agents in oncology, infectious diseases, and neurodegeneration. While further studies are required to elucidate the specific efficacy and mechanisms of action of this compound, the broader class of compounds demonstrates promising activity. The provided data and experimental protocols offer a valuable resource for researchers interested in exploring the therapeutic utility of this chemical scaffold. Future investigations should focus on in vivo studies to validate the in vitro findings and to assess the pharmacokinetic and safety profiles of lead compounds.

References

A Head-to-Head Comparison: 4-Cyanotetrahydro-4H-pyran as a Versatile Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry, the selection of appropriate building blocks is a critical determinant of the success of a drug discovery program. Small, functionalized heterocyclic scaffolds are instrumental in constructing novel molecular entities with optimized pharmacological profiles. Among these, 4-Cyanotetrahydro-4H-pyran has emerged as a particularly valuable synthon. Its unique combination of a saturated tetrahydropyran (THP) ring and a reactive cyano group offers a compelling platform for developing drug candidates with improved physicochemical and pharmacokinetic properties.

This guide provides an objective, data-driven comparison of this compound with other structurally and functionally related building blocks. We will delve into its performance, synthetic versatility, and impact on key drug-like properties, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Physicochemical and Pharmacokinetic Profile

The tetrahydropyran ring is often employed as a bioisosteric replacement for carbocyclic rings like cyclohexane or other heterocycles such as piperidine.[1] This substitution is a strategic move to fine-tune a molecule's properties. The ether oxygen in the THP ring can act as a hydrogen bond acceptor, potentially forming additional interactions with biological targets.[1] Furthermore, the THP moiety generally imparts lower lipophilicity compared to a cyclohexyl group, which can lead to improved aqueous solubility and more favorable absorption, distribution, metabolism, and excretion (ADME) profiles.[1]

The cyano group adds another layer of utility. It is a versatile functional handle that can be transformed into other critical groups, such as primary amines or carboxylic acids, allowing for diverse chemical elaborations.[2] This dual functionality makes this compound a powerful tool for navigating chemical space and optimizing lead compounds.

logical_relationship

Head-to-Head Comparison with Alternative Building Blocks

The strategic advantage of using this compound is best illustrated by comparing it to its carbocyclic and nitrogen-containing heterocyclic analogues: 1-cyanocyclohexane and 4-cyanopiperidine.

PropertyThis compound1-Cyanocyclohexane4-Cyanopiperidine
Molecular Weight 111.14 g/mol [3]109.17 g/mol 110.16 g/mol
LogP (Predicted) ~0.3[4]~1.8~0.5 (at neutral pH)
Key Feature H-bond acceptor (ether O)[1]Lipophilic, non-polarBasic nitrogen, H-bond donor/acceptor
Metabolic Profile Generally stable, ether is less prone to oxidation than CH2Prone to aliphatic hydroxylationN-dealkylation, oxidation
Solubility Enhanced by polar ether groupLower aqueous solubilitypH-dependent solubility, forms salts
Synthetic Handle Versatile nitrile groupVersatile nitrile groupNitrile and reactive secondary amine

Discussion:

  • Lipophilicity and Solubility: The most significant difference lies in lipophilicity. The replacement of a methylene group (in cyclohexane) with an oxygen atom (in tetrahydropyran) markedly decreases the LogP. This is a crucial modification for medicinal chemists aiming to "escape flatland" and reduce the lipophilicity of a drug candidate to improve its ADME profile and reduce off-target toxicity.[1]

  • Target Interactions: While all three building blocks possess a cyano group for derivatization, the core ring structure dictates potential interactions. This compound offers a hydrogen bond acceptor without introducing a basic center.[1] In contrast, 4-cyanopiperidine provides a basic nitrogen atom, which can be advantageous for forming salt bridges with acidic residues in a target protein but can also lead to off-target effects (e.g., hERG channel affinity).

  • Metabolic Stability: The THP ring is generally considered a metabolically robust scaffold.[5] Cyclohexane rings are more susceptible to oxidative metabolism by cytochrome P450 enzymes. Piperidine rings can undergo various metabolic transformations at the nitrogen atom.

Case Study: Impact on Receptor Binding Affinity

A study aimed at developing radioligands for brain CB1 receptors provides a compelling example of the impact of the 4-cyanotetrahydropyran motif.[6] Researchers synthesized pyrazole-3-carboxamide derivatives, replacing the N-piperidinyl ring of the parent compound with either a 1-cyanocyclohexyl or a 4-(4-cyanotetrahydro-2H-pyranyl) group.[6]

  • The 1-cyanocyclohexyl derivative (9n) showed high affinity and selectivity for the target CB1 receptor (Ki = 15.7 nM).[6]

  • The corresponding 4-cyanotetrahydropyran derivative (9m) also had high affinity for the CB1 receptor (Ki = 62 nM). However, it unexpectedly showed even higher affinity (Ki = 29 nM) for the unrelated 18 kDa translocator protein (TSPO).[6]

This demonstrates how the seemingly subtle change from a cyclohexane to a tetrahydropyran ring can significantly alter the binding profile and selectivity of a molecule, highlighting the importance of this building block in exploring pharmacophore space.[6]

workflow

Experimental Protocols

Synthesis of this compound from Tetrahydropyran-4-carboxamide

This protocol describes the dehydration of an amide to a nitrile, a common and efficient method for synthesizing the title compound.[7][8]

Materials:

  • Tetrahydropyran-4-carboxamide (3.0 g, 23 mmol)

  • Thionyl chloride (10.0 mL, 137 mmol)

  • 50% Sodium hydroxide solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Ice

  • Round-bottom flask with reflux condenser

  • Stirring apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add tetrahydropyran-4-carboxamide (3.0 g).

  • Under a fume hood, slowly add thionyl chloride (10.0 mL) to the flask.

  • Stir the reaction mixture and heat under reflux for 4 hours.

  • Upon completion, allow the mixture to cool slightly and then carefully decant it onto crushed ice in a beaker.

  • Adjust the pH of the aqueous mixture to 14 using a 50% sodium hydroxide solution. Extreme caution should be exercised as this is a highly exothermic neutralization.

  • Transfer the aqueous phase to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic phases and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

  • The procedure yields a light yellow oily product (approx. 2.4 g, 94% yield) which is often of sufficient purity for subsequent steps.[7][8]

Characterization Data:

  • IR (νmax, cm-1): 2961, 2932, 2851, 2240 (C≡N stretch), 1468, 1446, 1125, 1066.[8]

  • 1H NMR (500 MHz, CDCl3): δ 3.91 (2H, ddd), 3.61 (2H, ddd), 2.91-2.85 (1H, m), 1.99-1.92 (2H, m), 1.91-1.84 (2H, m).[8]

  • 13C NMR (75 MHz, CDCl3): δ 121.2 (CN), 65.6, 28.9, 25.3.[8]

Application in Kinase Inhibitor Signaling

The tetrahydropyran motif is prevalent in many kinase inhibitors. For instance, the THP-amine fragment was crucial in developing potent and selective inhibitors of Ataxia-Telangiectasia Mutated (ATM) kinase, a key protein in the DNA damage response pathway.[1] The incorporation of the THP moiety often provides a superior pharmacological profile compared to more lipophilic or conformationally flexible analogues.[1]

signaling_pathway

Conclusion

This compound stands out as a superior building block for several key reasons. Its tetrahydropyran core offers a favorable balance of properties, including metabolic stability, reduced lipophilicity compared to carbocyclic analogues, and the potential for hydrogen bond interactions—all of which are desirable in modern drug design. The presence of a synthetically versatile cyano group further enhances its utility, providing a convenient anchor point for diversification and scaffold elaboration. As demonstrated in comparative studies, the substitution of other cyclic systems with the 4-cyanotetrahydropyran motif can profoundly influence a molecule's biological activity and selectivity. For these reasons, it remains a highly valuable and strategic component in the medicinal chemist's toolbox for the rational design of next-generation therapeutics.

References

Safety Operating Guide

Proper Disposal of 4-Cyanotetrahydro-4H-pyran: A Safety and Operational Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of 4-Cyanotetrahydro-4H-pyran (CAS No. 4295-99-2), ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these procedures to minimize risks associated with handling and disposing of this chemical.

Immediate Safety and Handling Protocols

This compound is a hazardous chemical that requires careful handling. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2] Adherence to proper personal protective equipment (PPE) protocols is mandatory.

Personal Protective Equipment (PPE) Specification
Eye Protection Tightly fitting safety goggles or a face shield, conforming to NIOSH (US) or EN 166 (EU) standards, is required.[1]
Hand Protection Chemically impermeable gloves must be worn. Inspect gloves prior to use and use proper removal techniques to avoid skin contact.[1]
Skin and Body Protection A complete suit protecting against chemicals should be worn. The type of protective equipment must be selected based on the concentration and amount of the dangerous substance at the specific workplace.[1]
Respiratory Protection If working in a poorly ventilated area or if exposure limits are exceeded, use a NIOSH- or P1 (EU EN 143)-approved particle respirator.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.[3][4]

1. Waste Identification and Segregation:

  • Solid Waste: Place any unused or expired this compound, along with any grossly contaminated disposable items (e.g., weigh boats, contaminated paper towels), into a dedicated hazardous waste container.

  • Liquid Waste: Collect any solutions containing this compound in a separate, compatible hazardous waste container. Do not mix with other chemical wastes unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[5]

  • Sharps Waste: Any needles, syringes, or other sharp objects contaminated with this compound must be disposed of in a designated sharps container.

2. Waste Container Labeling: All waste containers must be clearly and accurately labeled.[4][6][7] The label must include:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The concentration and quantity of the waste

  • The date the waste was first added to the container

  • The specific hazards associated with the chemical (e.g., "Harmful," "Irritant")[1][2]

3. Storage of Chemical Waste:

  • Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[7]

  • Ensure containers are kept tightly closed at all times, except when adding waste.[6]

  • Store the waste in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.[8]

4. Arranging for Disposal:

  • Contact your institution's EHS department or a licensed chemical waste disposal company to schedule a pickup.[4][9]

  • Provide a complete inventory of the waste, including the chemical name, quantity, and container size.

  • Do not transport hazardous waste outside of the laboratory yourself.[9]

5. Spill and Emergency Procedures:

  • In the event of a small spill, absorb the material with an inert absorbent material (e.g., vermiculite, dry sand) and place it in a sealed container for disposal as hazardous waste.[8]

  • For larger spills, or if you feel it is unsafe to clean up, evacuate the area and contact your institution's emergency response team.

  • In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[1]

  • If on skin, wash off with soap and plenty of water.[1]

  • If inhaled, move the person to fresh air.[1]

  • If swallowed, rinse the mouth with water and consult a physician.[1]

Disposal Workflow Diagram

DisposalWorkflow This compound Disposal Workflow cluster_prep Preparation & Handling cluster_containment Containment & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Segregate Segregate Waste (Solid, Liquid, Sharps) PPE->Segregate Container Use Designated & Compatible Hazardous Waste Container Segregate->Container Label Label Container Correctly ('Hazardous Waste', Chemical Name, Date, Hazards) Container->Label Store Store in Designated Satellite Accumulation Area Label->Store Secure Keep Container Tightly Closed and in a Ventilated Area Store->Secure ContactEHS Contact EHS for Pickup Secure->ContactEHS Documentation Provide Waste Inventory ContactEHS->Documentation Disposal Professional Disposal Documentation->Disposal

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 4-Cyanotetrahydro-4H-pyran

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical information for the handling and disposal of 4-Cyanotetrahydro-4H-pyran, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is essential for ensuring personal safety and regulatory compliance.

This compound is a compound that requires careful handling due to its potential health hazards. It is classified as harmful if swallowed, in contact with skin, or inhaled, and it can cause skin and serious eye irritation.[1][2] Furthermore, it is recognized as being very toxic to aquatic life with long-lasting effects.[3] This guide will provide the necessary information to manage this chemical safely from receipt to disposal.

Essential Personal Protective Equipment (PPE)

A foundational aspect of laboratory safety is the correct and consistent use of Personal Protective Equipment. The following table summarizes the required PPE for handling this compound.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or a face shield.To protect against splashes and airborne particles that can cause serious eye irritation.[2]
Hand Protection Chemically resistant gloves, such as nitrile rubber.To prevent skin contact, which can be harmful. Nitrile gloves offer good resistance to a variety of chemicals.[4][5][6][7]
Body Protection A laboratory coat or chemical-resistant apron.To protect skin and personal clothing from accidental spills and contamination.
Respiratory Protection Work should be conducted in a well-ventilated area, preferably a chemical fume hood.[2] A NIOSH-approved respirator may be necessary if ventilation is inadequate.To minimize the inhalation of vapors, mists, or dust which can be harmful.[2]

Experimental Protocol: Safe Handling and Disposal Workflow

Adherence to a strict, step-by-step protocol is critical when working with this compound. The following workflow outlines the essential procedures for handling and disposal.

1. Preparation and Handling:

  • Engineering Controls: All work with this compound should be performed in a certified chemical fume hood to minimize inhalation exposure.[2]

  • Personal Protective Equipment (PPE): Before handling, don all required PPE as detailed in the table above. Inspect gloves for any signs of degradation or puncture before use.

  • Chemical Handling:

    • Avoid direct contact with the chemical. Use appropriate laboratory utensils (e.g., spatulas, syringes) for transfers.

    • Keep the container tightly closed when not in use to prevent the release of vapors.

    • Ensure an eyewash station and safety shower are readily accessible and in good working order.

2. Emergency Procedures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water.[2] Remove contaminated clothing and shoes. Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

  • Spills: In the event of a spill, evacuate the area. Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand). Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

3. Disposal Plan:

The disposal of this compound and any associated contaminated materials must be managed as hazardous waste.

  • Chemical Waste:

    • Unused or waste this compound should be collected in a designated, properly labeled, and sealed container for hazardous chemical waste.

    • Do not mix with other waste streams unless explicitly instructed to do so by your institution's Environmental Health and Safety (EHS) department.

  • Contaminated PPE and Materials:

    • Disposable items such as gloves, absorbent pads, and weighing papers that have come into contact with the chemical must be disposed of as hazardous waste.[4][5]

    • Place all contaminated solid waste into a clearly labeled hazardous waste container.

  • Container Disposal: Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. The decontaminated container can then be disposed of according to institutional guidelines.

  • Regulatory Compliance: All waste must be disposed of in accordance with local, state, and federal regulations.[1][7] Contact your institution's EHS department for specific guidance on waste collection and disposal procedures.

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_emergency Emergency Response cluster_disposal Disposal prep_hood Work in Fume Hood prep_ppe Don Appropriate PPE prep_hood->prep_ppe handle_chem Handle Chemical prep_ppe->handle_chem handle_seal Keep Container Sealed handle_chem->handle_seal emergency_spill Spill Response handle_chem->emergency_spill If Spill Occurs emergency_exposure Exposure Response handle_chem->emergency_exposure If Exposure Occurs dispose_chem Dispose of Chemical Waste handle_seal->dispose_chem dispose_ppe Dispose of Contaminated PPE dispose_chem->dispose_ppe dispose_container Decontaminate & Dispose Container dispose_ppe->dispose_container

Caption: A workflow diagram illustrating the key steps for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.